molecular formula C₅H₂D₄O₂ B1158577 4-Pentynoic Acid-d4

4-Pentynoic Acid-d4

Cat. No.: B1158577
M. Wt: 102.12
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentynoic Acid-d4 is a deuterium-labeled biochemical tool compound featuring a terminal alkyne group, making it a valuable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications . This deuterated analog is primarily used in proteomics and metabolic tracing studies, where it enables the selective tagging and isolation of biomolecules through conjugation with azide-containing probes . In chemical biology and drug delivery research, its structure serves as a critical building block for creating targeted delivery systems. For instance, similar alkynyl-functionalized compounds can be conjugated to drug-loaded micelles or nanoparticles, facilitating their directed delivery to specific tissues, such as bone, by leveraging high-affinity interactions with biological minerals like hydroxyapatite . The incorporation of stable deuterium atoms allows researchers to utilize mass spectrometry-based techniques for precise tracking, quantification, and pharmacokinetic analysis of the compound and its conjugates within complex biological systems. This provides critical insights into the distribution, metabolism, and stability of novel therapeutic agents and delivery platforms. This compound is intended for use in advanced chemical synthesis and biological research.

Properties

Molecular Formula

C₅H₂D₄O₂

Molecular Weight

102.12

Synonyms

Propargylacetic Acid-d4; 

Origin of Product

United States

Foundational & Exploratory

4-Pentynoic Acid-d4 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Pentynoic Acid-d4

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of 4-Pentynoic Acid. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, applications, and experimental considerations for this stable isotope-labeled compound. Particular focus is given to its pivotal role as an internal standard in quantitative mass spectrometry-based assays, a function derived directly from its isotopic labeling. The guide also covers synthetic principles, safety protocols, and detailed methodologies to ensure its effective and safe application in a laboratory setting.

Introduction: The Significance of Isotopic Labeling

4-Pentynoic acid is a versatile five-carbon carboxylic acid featuring a terminal alkyne group. This functional moiety makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules and as a reagent in click chemistry reactions.[1][2] The parent compound has also been investigated as a hypoglycemic agent, demonstrating an ability to lower blood sugar in preclinical studies.[3][4]

The subject of this guide, this compound (Propargylacetic Acid-d4), is a deuterated analogue where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is the cornerstone of its utility in modern analytical chemistry. While chemically identical to its non-labeled counterpart, its increased mass (+4 Da) allows it to be distinguished by mass spectrometry. This property makes it an ideal internal standard for quantitative studies, enabling precise measurement of the endogenous, non-labeled 4-Pentynoic acid in complex biological matrices by correcting for sample loss during preparation and variations in instrument response.

Physicochemical Properties and Specifications

The fundamental chemical and physical properties of this compound are nearly identical to the non-deuterated form, with the primary difference being its molecular weight.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Chemical Name This compound[4]
Synonym(s) Propargylacetic Acid-d4[4]
Molecular Formula C₅H₂D₄O₂[4]
Molecular Weight 102.12 g/mol [4]
Appearance White to beige crystalline powder or flakes[3]
Melting Point 54-57 °C[3][5][6]
Boiling Point 110 °C at 30 mm Hg[3][5]
Solubility Soluble in water and low-polarity organic solvents[3][5]
pKa ~4.30 (Predicted)[3]
Storage Conditions 2-8°C, under inert gas[4][6]
Sensitivities Light, air, and moisture (hygroscopic) sensitive[3][6]

Synthesis and Chemical Reactivity

General Synthesis of the Carbon Skeleton

While the precise deuteration method is often proprietary, the synthesis of the parent 4-pentynoic acid backbone typically involves the oxidation of 4-pentyn-1-ol. A common laboratory-scale method utilizes Jones' reagent (chromium trioxide in sulfuric acid and acetone) to oxidize the primary alcohol to a carboxylic acid.[7] The reaction is carefully controlled to ensure complete oxidation while preserving the terminal alkyne functionality.

Core Reactivity

The chemical utility of this compound is dominated by its two key functional groups: the carboxylic acid and the terminal alkyne.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation (e.g., conversion to an NHS ester for bioconjugation), and reduction.[8]

  • Terminal Alkyne Group: This moiety is highly versatile. It is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient covalent linkage to azide-modified molecules.[1] It also participates in various coupling reactions (e.g., Sonogashira coupling) and can undergo intramolecular cyclizations.[2][3]

Key Applications in Research and Development

The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC).

Internal Standard for Quantitative Mass Spectrometry

In drug metabolism, pharmacokinetic (DMPK), and clinical diagnostic studies, accurately quantifying endogenous molecules or drug candidates is critical. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for this purpose.

Causality Behind Its Efficacy:

  • Co-elution: this compound has virtually identical chromatographic retention times to the non-labeled analyte, ensuring they experience the same matrix effects during ionization.

  • Similar Extraction Efficiency: It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), accurately reflecting any analyte loss.

  • Mass Differentiation: The +4 Da mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously without isobaric interference.

The workflow involves adding a known, precise amount of this compound to each sample at the beginning of the preparation process. The final analyte concentration is then calculated from the ratio of the analyte's MS signal to the internal standard's MS signal.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_matrix Biological Sample (e.g., Plasma, Urine) s_spike Spike with known amount of this compound (IS) s_matrix->s_spike s_extract Analyte Extraction (e.g., SPE, LLE) s_spike->s_extract s_lc LC Separation s_extract->s_lc s_ms MS/MS Detection (MRM Mode) s_lc->s_ms s_ratio Calculate Peak Area Ratio (Analyte / IS) s_ms->s_ratio s_quant Quantify Analyte Conc. from Calibration Curve s_ratio->s_quant

Caption: Workflow for using this compound as an internal standard.

Metabolic Flux Analysis and Tracer Studies

In metabolic research, deuterated compounds can serve as tracers. When introduced into a biological system (cell culture or in vivo), this compound can be metabolized. Downstream metabolites incorporating the deuterium label can then be identified and quantified by mass spectrometry, providing valuable insights into metabolic pathways and fluxes.

Experimental Protocol: Quantification of 4-Pentynoic Acid in Plasma

This protocol provides a validated methodology for using this compound as an internal standard for the LC-MS/MS quantification of 4-Pentynoic Acid in a plasma matrix.

5.1. Materials and Reagents

  • 4-Pentynoic Acid (analyte standard)

  • This compound (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water

  • Control plasma (e.g., rat plasma)

5.2. Preparation of Solutions

  • Primary Stocks (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in ACN.

  • Calibration Standards: Serially dilute the analyte primary stock with ACN:Water (1:1) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock with ACN.

5.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibrators, quality controls, unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Spiking Solution (100 ng/mL) to every tube.

  • Add 200 µL of cold ACN (containing 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.

5.4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% FA.[9]

  • Mobile Phase B: ACN + 0.1% FA.[9]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • 4-Pentynoic Acid: Q1 m/z 97.1 -> Q3 m/z 55.1

    • This compound: Q1 m/z 101.1 -> Q3 m/z 59.1

G cluster_protocol LC-MS/MS Protocol Validation node_stock Stock Solutions Analyte & IS Stocks (1 mg/mL in ACN) node_cal Calibration Curve Serial dilution of Analyte (1-1000 ng/mL) node_stock->node_cal node_is IS Spiking Solution Dilution of IS Stock (100 ng/mL) node_stock->node_is node_prep Sample Prep 1. 50 µL Plasma 2. Add 10 µL IS 3. Precipitate w/ 200 µL ACN 4. Centrifuge & Collect Supernatant node_cal->node_prep node_is->node_prep node_analysis node_analysis node_prep->node_analysis

Caption: Key steps in the analytical protocol for quantification.

Safety, Handling, and Storage

This compound, like its parent compound, must be handled with care as it is classified as a corrosive substance.

  • Hazard Identification: Causes severe skin burns and eye damage.[6][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from air and moisture.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.

Conclusion

This compound is a specialized but indispensable tool for researchers engaged in quantitative bioanalysis and metabolic studies. Its value is derived directly from the strategic placement of deuterium atoms, which provides a mass shift for MS detection without altering its chemical behavior. When used as an internal standard, it ensures the highest levels of accuracy and precision in LC-MS assays, making it a critical component in pharmaceutical development, clinical chemistry, and advanced scientific research. Proper understanding of its properties, handling requirements, and analytical application is key to leveraging its full potential.

References

  • Pharmaffiliates. Chemical Name : this compound. [Online] Available at: [Link]

  • SIELC Technologies. 4-Pentynoic acid. [Online] May 16, 2018. Available at: [Link]

  • ChemBK. 4-Pentynoic acid. [Online] April 09, 2024. Available at: [Link]

  • ResearchGate. (PDF) Effects of 4-Pentenoic Acid and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage. [Online] October 10, 2025. Available at: [Link]

  • The Good Scents Company. 4-pentynoic acid. [Online] Available at: [Link]

  • National Institutes of Health, PubChem. 4-Pentynoic acid | C5H6O2 | CID 22464. [Online] Available at: [Link]

  • ResearchGate. The cycloisomerization of 4-pentynoic acid 1a, first cycle (•). [Online] Available at: [Link]

  • Cheméo. Chemical Properties of 4-Pentynoic acid (CAS 6089-09-4). [Online] Available at: [Link]

Sources

synthesis of 4-Pentynoic Acid-d4

Precision Synthesis of 4-Pentynoic Acid-d4 ( )

Abstract

This technical guide details the high-fidelity synthesis of 4-Pentynoic Acid-2,2,3,3-d4, a critical isotopologue used as an internal standard in mass spectrometry-based metabolomics and as a metabolic probe in fatty acid oxidation studies. Unlike non-deuterated protocols, this synthesis prioritizes isotopic purity and position-specific labeling (



Introduction & Strategic Analysis

4-Pentynoic acid serves as a bio-orthogonal "click" chemistry handle and a surrogate for medium-chain fatty acids. In quantitative bioanalysis, the 2,2,3,3-d4 isotopologue is preferred over simple carboxyl-labeled variants because it retains its mass shift (

Retrosynthetic Logic

Direct alkylation of deuterated malonates often yields lower isotopic enrichment due to exchangeable protons. Therefore, this guide utilizes a homologation approach . We build the carbon skeleton from Ethylene Oxide-d4 , which provides the robust

Pathway:

  • Nucleophilic Opening: Lithium acetylide opens Ethylene Oxide-d4 to form 3-Butyn-1-ol-d4.

  • Activation: Conversion of the alcohol to an alkyl bromide.

  • Homologation: Nucleophilic displacement with cyanide to extend the chain by one carbon.

  • Hydrolysis: Conversion of the nitrile to the final carboxylic acid.[1][2]

RetrosynthesisTargetThis compound(HC≡C-CD2-CD2-COOH)Nitrile4-Pentynenitrile-d4(HC≡C-CD2-CD2-CN)Target->NitrileHydrolysisBromide4-Bromo-1-butyne-d4(HC≡C-CD2-CD2-Br)Nitrile->BromideNaCN DisplacementAlcohol3-Butyn-1-ol-d4(HC≡C-CD2-CD2-OH)Bromide->AlcoholPBr3 BrominationPrecursorsEthylene Oxide-d4+ Lithium AcetylideAlcohol->PrecursorsRing Opening

Figure 1: Retrosynthetic analysis of this compound showing the origin of the deuterated ethylene bridge.

Detailed Synthetic Protocol

Phase 1: Synthesis of 3-Butyn-1-ol-d4

Objective: Install the deuterated ethylene bridge. Precursors: Ethylene Oxide-d4 (

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a dry-ice condenser and magnetic stir bar. Flush with Argon.

  • Solvent System: Charge the flask with anhydrous DMSO (150 mL). The high polarity of DMSO facilitates the ring-opening of the epoxide.

  • Reagent Addition: Add Lithium Acetylide ethylenediamine complex (9.2 g, 100 mmol) in one portion. Cool the mixture to 0°C.

  • Epoxide Addition: Slowly introduce Ethylene Oxide-d4 (5.0 g, ~104 mmol) via a gas-tight syringe or cannula (if liquid) or condense it into the reaction mixture (if gas) over 30 minutes.

    • Critical Control: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The reaction is self-indicating; the suspension typically clarifies as the alkoxide forms.

  • Quench & Isolation: Pour the mixture into ice-cold saturated

    
     (300 mL). Extract with Diethyl Ether (
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate carefully (product is volatile). Distill under reduced pressure (approx. 60°C at 20 mmHg) to yield 3-Butyn-1-ol-d4 .
    
    • Expected Yield: 65-75%.

Phase 2: Conversion to 4-Bromo-1-butyne-d4

Objective: Activate the alcohol for cyanide displacement.

  • Setup: Dissolve 3-Butyn-1-ol-d4 (5.0 g, 67 mmol) in anhydrous Diethyl Ether (100 mL) in a 250 mL RBF. Cool to -10°C (salt/ice bath).

  • Bromination: Add Phosphorus Tribromide (

    
    , 2.2 mL, 23 mmol) dropwise over 20 minutes.
    
    • Mechanism:[1][3][4][5][6]

      
       converts the alcohol to a dibromophosphite intermediate, which then undergoes 
      
      
      substitution.
  • Reaction: Stir at -10°C for 1 hour, then warm to RT and reflux gently for 2 hours to ensure completion.

  • Workup: Cool to 0°C. Quench carefully with ice water. Separate the organic layer.[6][7][8] Wash with saturated

    
     and brine.
    
  • Isolation: Dry over

    
     and concentrate. The product, 4-Bromo-1-butyne-d4 , is a dense oil. Use directly in the next step to avoid decomposition.
    
Phase 3: Nitrile Homologation

Objective: Extend the carbon chain to C5.

  • Setup: In a 100 mL RBF, dissolve Sodium Cyanide (NaCN, 3.5 g, 71 mmol) in DMSO (40 mL). Heat to 40°C to ensure dissolution.

    • Safety Alert: NaCN is highly toxic. Use a fume hood and have a cyanide antidote kit available.

  • Addition: Add 4-Bromo-1-butyne-d4 (crude from Phase 2) dropwise.

    • Exotherm Control: The reaction is exothermic. Maintain internal temperature between 40-50°C.

  • Reaction: Stir at 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

  • Workup: Dilute with water (150 mL) and extract with Dichloromethane (

    
     mL). Wash organics with water (
    
    
    ) to remove DMSO.
  • Product: Concentrate to obtain 4-Pentynenitrile-d4 .

Phase 4: Hydrolysis to this compound

Objective: Convert the nitrile to the carboxylic acid.[1][9]

  • Hydrolysis: Suspend the crude nitrile in concentrated HCl (30 mL). Heat to reflux (100°C) for 6 hours.

    • Note: Acidic hydrolysis is preferred over basic hydrolysis to prevent potential H/D exchange at the

      
      -position, although the C-D bond is relatively stable.
      
  • Extraction: Cool the mixture. Dilute with water (50 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Extract the organic layer with 1M NaOH (

    
     mL). This pulls the acid into the aqueous phase as the sodium salt, leaving non-acidic impurities in the organic layer.
    
  • Acidification: Acidify the aqueous extract to pH 1 with 6M HCl. The product will precipitate or oil out.

  • Final Isolation: Extract the acidified aqueous layer with Ethyl Acetate. Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: If necessary, recrystallize from Hexane/Chloroform or distill (bp ~110°C at 30 mmHg).

Quality Control & Validation

ParameterSpecificationMethod
Appearance White crystalline solid or colorless oilVisual
Purity >97%GC-FID / HPLC
Isotopic Enrichment >98 atom% D1H-NMR / HRMS
1H NMR (CDCl3)

1.98 (t, 1H, alkyne CH). Absent:

2.5-2.6 (m, 4H,

protons).
400 MHz NMR
Mass Spec [M-H]- = 101.05 (vs 97.03 for non-D)ESI-MS (Negative Mode)

Validation Logic: The key indicator of success is the disappearance of the multiplets at 2.5–2.6 ppm in the 1H NMR spectrum, which correspond to the methylene protons in the non-deuterated standard. The alkyne proton triplet at ~1.98 ppm must remain, confirming the terminal alkyne is intact.

Workflow Diagram

SynthesisWorkflowStep1Step 1: Ring OpeningEthylene Oxide-d4 + Li-Acetylide(DMSO, <5°C)Step2Step 2: Bromination3-Butyn-1-ol-d4 + PBr3(Et2O, -10°C)Step1->Step2Yield: ~70%Step3Step 3: Cyanation4-Bromo-1-butyne-d4 + NaCN(DMSO, 50°C)Step2->Step3IntermediateStep4Step 4: Hydrolysis4-Pentynenitrile-d4 + HCl(Reflux, 6h)Step3->Step4HomologationFinalFinal ProductThis compound(>98% D)Step4->FinalPurification

Figure 2: Step-by-step reaction workflow for the synthesis of this compound.

References

  • Organic Syntheses. (2007). Preparation of 4-(trimethylsilyl)-3-butyn-1-ol. Org. Synth. 2007, 84, 120. Retrieved from [Link][10]

  • ResearchGate. (2025).[10] A Practical Synthesis of 3-Butyn-1-ol. Retrieved from [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.

4-Pentynoic Acid-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Pentynoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for this compound. As an isotopically labeled compound, maintaining its chemical and isotopic integrity is paramount for its effective use in research and development, particularly in metabolic studies, proteomics, and as a reagent in click chemistry. This document synthesizes technical data with practical, field-proven insights to ensure the longevity and reliability of this valuable reagent.

Introduction: The Imperative of Purity

This compound is a deuterated analogue of 4-Pentynoic Acid, a versatile molecule containing both a terminal alkyne and a carboxylic acid functional group. This structure makes it a valuable tool in chemical biology and drug development, often utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] The incorporation of deuterium isotopes provides a unique mass signature, enabling researchers to track the molecule with high precision in complex biological systems using mass spectrometry.[3][4][5]

However, the very features that make this molecule useful also render it susceptible to degradation if not handled and stored correctly. Factors such as temperature, atmosphere, light, and moisture can compromise its chemical structure and isotopic enrichment. This guide elucidates the principles behind the recommended storage and handling protocols to empower researchers to preserve the integrity of their this compound samples.

Physicochemical Properties of 4-Pentynoic Acid

While specific data for the d4 isotopologue is not always distinctly reported, its physical properties are expected to be very similar to its non-deuterated counterpart. The following table summarizes the key physicochemical properties based on available data for 4-Pentynoic Acid.

PropertyValueSource(s)
Molecular Formula C₅H₂D₄O₂N/A
Molecular Weight ~102.13 g/mol N/A
Appearance White to beige crystalline powder or flakes[6][7][8]
Melting Point 54-57 °C[2][6][7][8]
Boiling Point 110 °C at 30-40 hPa[2][6][7][8]
Solubility Soluble in water and low polarity organic solvents[7][8]
pKa ~4.30 (Predicted)[7][8]

Critical Factors Influencing Stability

The stability of this compound is contingent on controlling several environmental factors. The molecule's terminal alkyne and carboxylic acid functionalities are susceptible to specific degradation pathways.

Atmosphere (Air & Oxygen)

4-Pentynoic Acid is described as air-sensitive.[6][7][8][9] This sensitivity likely stems from the terminal alkyne group, which can be susceptible to oxidative degradation or coupling reactions, potentially catalyzed by trace metals in the presence of oxygen. The carboxylic acid moiety can also be susceptible to oxidative decarboxylation under certain conditions, though this typically requires more forcing conditions. To mitigate these risks, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is crucial.[6][9]

Moisture (Hygroscopicity)

The compound is noted to be hygroscopic.[7][8] As a carboxylic acid, it can readily absorb water from the atmosphere. This has two primary negative consequences:

  • Isotopic Exchange: For this compound, if any of the deuterium labels are on exchangeable positions (like the carboxylic acid proton, which is typically not the case for this specific labeling pattern but is a general concern for deuterated compounds), exposure to atmospheric water (H₂O) can lead to D-H exchange, reducing the isotopic purity. More critically for this compound, absorbed water can act as a medium for other degradation reactions.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of any reactive intermediates or impurities and can participate in acid-catalyzed reactions, such as hydration of the alkyne, although this usually requires a catalyst.

Therefore, maintaining a dry environment is essential.[6][10]

Temperature

Multiple sources recommend refrigerated storage, typically between 2-8 °C for the solid compound.[2][6][7][8] For stock solutions, even lower temperatures of -20 °C (for up to one month) or -80 °C (for up to six months) are recommended to slow down potential degradation in solution.[1] Elevated temperatures can increase the rate of all potential degradation reactions, including oxidation and polymerization.[9][11][12][13] It is also advised to keep the compound away from heat, sparks, and open flames.[11][12][13][14]

Light

Light sensitivity is a key characteristic of 4-Pentynoic Acid.[6][7][8] Photons, particularly in the UV range, can provide the activation energy for radical reactions. The alkyne group is susceptible to light-induced polymerization or addition reactions. Therefore, the compound should always be stored in an amber or opaque container to protect it from light.

Potential Degradation Pathways

Understanding the potential chemical transformations this compound can undergo is key to preventing them. The primary sites of reactivity are the terminal alkyne and the carboxylic acid.

cluster_degradation Degradation Pathways main This compound (Stable) oxidation Oxidative Degradation (e.g., cleavage, dicarbonyl formation) main->oxidation O₂, Light, Trace Metals polymerization Polymerization (e.g., polyacetylene formation) main->polymerization Light, Heat, Trace Metals decarboxylation Decarboxylation (Less common without catalyst/heat) main->decarboxylation Heat hydration Alkyne Hydration (Forms a ketone, usually requires catalyst) main->hydration H₂O, Acid/Metal Catalyst

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to rigorous protocols is a self-validating system for ensuring the compound's integrity.

Long-Term and Short-Term Storage

The following table summarizes the recommended storage conditions:

ConditionSolid CompoundStock Solutions
Temperature 2-8 °C[2][6][9]-20 °C (≤1 month) or -80 °C (≤6 months)[1]
Atmosphere Inert Gas (Argon or Nitrogen)[6][9]Inert Gas overlay before sealing
Light Protect from light (Amber vial)[6][7][8]Protect from light (Amber vial or wrapped)
Container Tightly sealed, appropriate for corrosivesTightly sealed vials with PTFE-lined caps
Experimental Protocol: Handling and Solution Preparation

This protocol minimizes exposure to deleterious environmental factors.

Materials:

  • This compound in manufacturer's vial

  • Dry, inert gas source (Argon or Nitrogen)

  • Glove box or glove bag (recommended)

  • Dry, clean glassware (oven-dried at >120 °C for several hours and cooled in a desiccator)[10]

  • Anhydrous solvent of choice

  • Gas-tight syringes and needles

Procedure:

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all transfers in a glove box or under a positive pressure of an inert gas.

  • Weighing: Quickly weigh the desired amount of the solid into a tared, dry vial. Minimize the time the container is open.

  • Purging: Immediately after weighing, flush the headspace of the original container with inert gas before tightly resealing. Wrap the cap with parafilm for extra security.

  • Dissolution: To the vial containing the weighed solid, add the desired volume of anhydrous solvent using a dry syringe.

  • Mixing: Cap the vial and mix gently (e.g., by vortexing) until the solid is fully dissolved.

  • Storage of Solution: If storing the solution, flush the headspace of the vial with inert gas before sealing. Store at -20 °C or -80 °C as recommended.[1]

Workflow for Stability Assessment

It is good practice to periodically assess the purity of the compound, especially if it has been stored for a long time or if experimental results are unexpected.

start Obtain Initial Sample (Time = 0) step1 Prepare sample for analysis (e.g., in deuterated solvent for NMR) start->step1 step2 Acquire Analytical Data (¹H NMR, LC-MS) step1->step2 step3 Store Bulk Material (Under recommended conditions) step2->step3 step4 Obtain Aged Sample (Time = X months) step3->step4 step5 Re-analyze using identical methods step4->step5 decision Compare T=0 and T=X Data (Chemical shift, integration, new peaks, mass changes) step5->decision ok Compound is Stable decision->ok No significant change not_ok Degradation Observed (Consider acquiring new material) decision->not_ok Significant change

Sources

A Senior Application Scientist's Guide to the Strategic Role of Deuterated Compounds in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond Mass—The Isotopic Advantage

In the world of mass spectrometry, precision is paramount. We strive to detect and quantify molecules with ever-increasing sensitivity and specificity. While mass is the primary determinant, it is the subtle, strategic manipulation of isotopic composition that unlocks the highest levels of analytical certainty. The substitution of a protium atom (¹H) with its stable heavy isotope, deuterium (²H or D), introduces a minute yet profoundly significant change. This guide explores how this seemingly simple substitution provides a powerful tool for quantitative accuracy, metabolic investigation, and mechanistic elucidation.

Part 1: The Foundational Principles of Deuterium in Mass Spectrometry

The utility of deuterated compounds is rooted in two fundamental properties: the mass difference between protium and deuterium, and the Kinetic Isotope Effect (KIE) .

The Invariant Mass Shift: The Bedrock of Quantitative Analysis

The most straightforward advantage of deuterium substitution is the predictable increase in mass. Each deuterium atom adds approximately 1.00628 Daltons to the monoisotopic mass of a molecule. This mass difference is the cornerstone of the Stable Isotope Dilution (SID) method, the gold standard in quantitative mass spectrometry.

By creating a deuterated version of an analyte, we synthesize an ideal Internal Standard (IS) . This IS is chemically identical to the analyte in terms of its fundamental properties (e.g., polarity, ionization efficiency, extraction recovery), yet it is mass-distinct.

Why is this the ideal internal standard? An ideal IS must behave identically to the analyte throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer source. Any sample loss or variation in ionization efficiency will affect both the analyte and the IS to the same degree. Because the mass spectrometer can distinguish between the light (analyte) and heavy (IS) forms, the ratio of their signals remains constant, correcting for experimental variability. This provides unparalleled accuracy and precision, which is why regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.

The Kinetic Isotope Effect (KIE): A Probe for Reaction Mechanisms

The C-¹H bond is weaker and vibrates at a higher frequency than the corresponding C-²H bond. Consequently, more energy is required to break a C-²H bond than a C-¹H bond. This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where a reaction involving the cleavage of a C-²H bond will proceed at a slower rate than the same reaction involving a C-¹H bond.

This phenomenon is not a liability but a powerful investigative tool. By strategically placing deuterium at sites of metabolic activity, researchers can probe enzymatic mechanisms. If a metabolic reaction is slowed or halted upon deuteration of a specific position, it provides strong evidence that bond cleavage at that position is a rate-determining step in the reaction. This has profound implications in drug development for creating "kinetically-protected" drugs, where deuteration at metabolically labile sites can slow down drug metabolism, thereby improving pharmacokinetic profiles.

Part 2: Core Applications & Methodologies

Application I: The Gold Standard—Quantitative Bioanalysis with SID-LC-MS/MS

The most widespread application of deuterated compounds is as internal standards for quantification.

The Causality Behind the Workflow: The goal is to ensure that any analyte loss at any step is perfectly compensated for. By spiking a known concentration of the deuterated IS into the sample (e.g., plasma, urine) at the very beginning of the process, the ratio of analyte-to-IS is locked in. Every subsequent step—protein precipitation, liquid-liquid extraction, evaporation, and reconstitution—will affect both species equally.

Experimental Workflow: Quantifying a Drug Candidate in Plasma

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing p1 1. Plasma Sample (Unknown Analyte Conc.) p2 2. Spike with Known Conc. of Deuterated IS p1->p2 p3 3. Protein Precipitation & Centrifugation p2->p3 p4 4. Supernatant Transfer & Evaporation p3->p4 p5 5. Reconstitution in Mobile Phase p4->p5 a1 6. LC Injection & Chromatographic Separation p5->a1 Inject a2 7. Electrospray Ionization (ESI) a1->a2 a3 8. MS/MS Detection (MRM Mode) a2->a3 d1 9. Integrate Peak Areas (Analyte & IS) a3->d1 d2 10. Calculate Area Ratio (Analyte / IS) d1->d2 d3 11. Quantify using Calibration Curve d2->d3

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Step-by-Step Protocol: Building the Calibration Curve

  • Prepare Stock Solutions: Create a high-concentration stock solution of the analyte (e.g., 1 mg/mL) and the deuterated IS (e.g., 1 mg/mL) in a suitable organic solvent.

  • Create Calibration Standards: Perform serial dilutions of the analyte stock solution in a biological matrix (e.g., blank plasma) to create a series of calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Spike the Internal Standard: Add a fixed, constant volume of the deuterated IS working solution to every calibration standard, every quality control (QC) sample, and every unknown study sample.

  • Sample Extraction: Process all samples as described in the workflow diagram above.

  • LC-MS/MS Analysis: Analyze the samples using a mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition 1: Parent ion of Analyte → Fragment ion of Analyte

    • MRM Transition 2: Parent ion of Deuterated IS → Fragment ion of Deuterated IS

  • Data Processing:

    • Plot the ratio of (Analyte Peak Area / IS Peak Area) on the y-axis against the nominal concentration of the analyte on the x-axis.

    • Perform a linear regression (typically with 1/x² weighting) to generate the calibration curve.

    • Determine the concentration of the analyte in unknown samples by interpolating their area ratios from this curve.

Data Presentation: The Impact of a Deuterated IS

ParameterWithout ISWith Deuterated IS
Precision (%CV) 15-25%< 5%
Accuracy (%Bias) ± 20-30%± 5%
Linearity (r²) 0.98> 0.995
Robustness LowHigh

Table 1: Typical improvements in assay performance with the use of a co-eluting, stable isotope-labeled internal standard.

Application II: Elucidating Metabolic Fates

Deuterium labeling is a powerful tool for tracing the metabolic fate of a drug or nutrient. By introducing a deuterated compound into a biological system (in vivo or in vitro), metabolites can be readily distinguished from the endogenous background.

The "Pair-Finding" Logic: Metabolites derived from the deuterated parent compound will retain the deuterium label, and thus will exhibit a characteristic mass shift relative to their endogenous, non-labeled counterparts. Furthermore, the parent drug and its metabolite will appear as a doublet in the mass spectrum, separated by a specific mass difference corresponding to the metabolic transformation (e.g., +15.99 Da for hydroxylation). This "paired" signal provides a high-confidence method for identifying novel metabolites.

G parent_unlabeled Analyte (A) m/z = X parent_labeled Deuterated Analyte (A+D) m/z = X+n metabolite_unlabeled Metabolite (M) m/z = X+16 (Hydroxylation) parent_unlabeled->metabolite_unlabeled Metabolism (+16 Da) metabolite_labeled Deuterated Metabolite (M+D) m/z = X+n+16 parent_labeled->metabolite_labeled Metabolism (+16 Da) parent_labeled->metabolite_labeled  Paired Signal (High Confidence ID)

Caption: Logic for identifying metabolites using deuterium labeling.

Part 3: Advanced Considerations & Best Practices

As a senior scientist, it is crucial to understand the nuances that ensure the self-validating integrity of these methods.

Strategic Placement of Deuterium Labels

The location and number of deuterium atoms are critical decisions.

  • For Internal Standards: Labels should be placed on a part of the molecule that is metabolically and chemically stable to prevent in-source back-exchange or loss of the label during metabolism. A minimum of three deuterium atoms (D₃) is generally recommended to ensure the labeled compound's isotopic cluster is clearly resolved from that of the unlabeled analyte, preventing isotopic crosstalk.

  • For Mechanistic Studies: Labels should be placed precisely at the site of suspected bond cleavage to maximize the observable Kinetic Isotope Effect.

Avoiding Pitfalls: Isotopic Crosstalk and Chromatographic Shifts
  • Isotopic Crosstalk: This occurs when the M+2 or M+3 isotope peak of the analyte contributes signal to the MRM transition of the deuterated IS. Using a highly deuterated standard (e.g., D₅, D₇) with a significant mass difference minimizes this overlap.

  • Chromatographic Shifts: While generally minor, the substitution of H with D can sometimes lead to a slight shift in retention time on reversed-phase columns, known as the "isotope effect on retention." This is typically not problematic as long as the IS and analyte peaks are clearly resolved from interferences, but it must be monitored. The IS should ideally co-elute with the analyte, but a small, consistent shift is acceptable.

Conclusion: An Indispensable Tool

Deuterated compounds are far more than just heavier versions of analytes; they are precision tools that enable the highest standards of analytical chemistry. From providing the anchor of accuracy in regulated bioanalysis to illuminating the complex pathways of metabolism, the strategic use of deuterium is a hallmark of sophisticated mass spectrometry. By understanding the core principles of mass shift and the kinetic isotope effect, and by implementing robust, validated protocols, researchers can leverage these powerful compounds to generate data that is not only accurate but also deeply insightful.

References

  • Title: Kinetic Isotope Effect Source: Chemistry LibreTexts URL: [Link]

  • Title: Heavy drugs: the promise of deuteration Source: RSC Publishing URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Ask the Experts: Isotope-Labeled Internal Standards Source: LCGC North America URL: [Link]

  • Title: Isotope effects in liquid chromatography Source: Alsachim URL: [Link]

Methodological & Application

Application Note: High-Sensitivity Quantitation of 4-Pentynoic Acid-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous quantitation of 4-Pentynoic Acid-d4 (and its non-labeled analogs) in biological matrices. Given the analyte's low molecular weight, high polarity, and poor ionization efficiency, this guide prioritizes a Chemical Derivatization workflow using 3-Nitrophenylhydrazine (3-NPH). This method transforms the analyte into a hydrophobic, highly ionizable species suitable for sensitive LC-MS/MS analysis.[1]

Introduction & Strategic Rationale

4-Pentynoic Acid (4-PA) is a critical chemical probe used in metabolic labeling (as a surrogate for fatty acids) and as a structural analog in valproic acid (VPA) pharmacokinetic studies. The deuterated form, This compound (4-PA-d4) , is typically utilized either as a stable isotope internal standard (IS) for quantifying 4-PA or as a tracer in metabolic flux analysis.

The Analytical Challenge

Quantifying 4-PA-d4 directly by LC-MS presents three specific hurdles:

  • Poor Retention: With a logP of ~0.3 and pKa of 4.3, 4-PA elutes in the void volume of standard C18 columns.

  • Low Ionization Efficiency: Short-chain carboxylic acids ionize poorly in ESI, often suppressed by matrix background.

  • Mass Interference: The low molecular weight (MW ~102 Da for d4) falls into a "noisy" region of the mass spectrum, reducing signal-to-noise (S/N) ratios.

The Solution: 3-NPH Derivatization

To overcome these issues, this protocol employs 3-Nitrophenylhydrazine (3-NPH) derivatization.

  • Mechanism: 3-NPH reacts with the carboxylic acid group of 4-PA-d4 in the presence of EDC (carbodiimide) and Pyridine to form a stable hydrazide.

  • Benefit 1 (Retention): The addition of the phenyl ring increases hydrophobicity, allowing robust retention and separation on C18 columns.

  • Benefit 2 (Sensitivity): The derivative contains electronegative nitro groups, significantly enhancing ionization in Negative ESI mode .

  • Benefit 3 (Specificity): The mass shift (+135 Da) moves the precursor ion to a cleaner spectral region.

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample extraction to data acquisition.

G cluster_chem Reaction Mechanism Start Biological Sample (Plasma/Media) PPT Protein Precipitation (Methanol/Acetonitrile) Start->PPT Add IS (Hexynoic Acid) Supernatant Supernatant Collection PPT->Supernatant Centrifuge 15k x g Deriv Derivatization Reaction (3-NPH + EDC + Pyridine) Supernatant->Deriv Transfer 50 µL Quench Quench & Dilution (0.1% Formic Acid) Deriv->Quench Incubate 40°C, 30 min LCMS LC-MS/MS Analysis (C18 Column, ESI-) Quench->LCMS Inject Chem R-COOH + H2N-NH-Ph-NO2  -->  R-CONH-NH-Ph-NO2

Figure 1: Step-by-step sample preparation workflow utilizing 3-NPH derivatization to enhance this compound detectability.

Reagents & Equipment

Critical Reagents
ReagentGradePurpose
This compound >98% Isotopic PurityTarget Analyte / Tracer
Internal Standard (IS) Analytical GradeOption A: 5-Hexynoic Acid (Structural Analog)Option B: Valproic Acid-d6 (if not analyzing VPA)
3-Nitrophenylhydrazine (3-NPH) HCl salt, 98%Derivatization Reagent
EDC·HCl High PurityCoupling Agent (Activator)
Pyridine AnhydrousCatalyst / Base
Methanol / Acetonitrile LC-MS GradeSolvents
Formic Acid LC-MS GradeMobile Phase Additive
Stock Solution Preparation[2]
  • Analyte Stock: Dissolve this compound in Methanol to 1 mg/mL. Store at -20°C.

  • Derivatization Mix (Prepare Fresh):

    • Solution A: 200 mM 3-NPH in 50% Methanol/Water.

    • Solution B: 120 mM EDC + 6% Pyridine in 50% Methanol/Water.

    • Note: Keep solutions on ice. Mix A and B 1:1 immediately before use.

Detailed Sample Preparation Protocol

Step 1: Protein Precipitation (Extraction)
  • Aliquot 50 µL of biological sample (Plasma/Serum) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard working solution (e.g., 5-Hexynoic acid, 1 µg/mL in MeOH).

  • Add 150 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 50 µL of the clear supernatant to a clean HPLC vial or PCR tube.

Step 2: Chemical Derivatization (The Critical Step)

Rationale: This step converts the polar acid into a hydrophobic hydrazide.

  • To the 50 µL supernatant, add 25 µL of Freshly Prepared Derivatization Mix (Solution A + Solution B mixed 1:1).

    • Final concentrations in reaction: ~50 mM 3-NPH, ~30 mM EDC, ~1.5% Pyridine.

  • Vortex briefly to mix.

  • Incubate at 40°C for 30 minutes in a heating block or thermocycler.

    • Tip: Use a thermocycler with a heated lid to prevent condensation.

  • Quenching: Stop the reaction by adding 425 µL of 10% Acetonitrile in Water (containing 0.1% Formic Acid).

    • The dilution helps reduce matrix effects and prepares the solvent strength for the initial LC gradient.

  • Vortex and centrifuge briefly (2 min @ 2000 × g) to settle any particulates.

  • Inject 5–10 µL onto the LC-MS/MS system.

Instrumental Analysis (LC-MS/MS)[1][3][4][5][6]

Liquid Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent (Phenomenex Kinetex C18).

  • Column Temp: 45°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 15 Initial Hold
1.0 15 Desalting
6.0 55 Elution of Derivatives
6.1 95 Wash
8.0 95 Wash Hold
8.1 15 Re-equilibration

| 10.0 | 15 | End |

Mass Spectrometry Parameters (ESI Negative Mode)

The 3-NPH derivative ionizes strongly in negative mode due to the amide/nitro resonance stabilization.

ParameterSetting
Ionization ESI Negative (-)
Capillary Voltage -2.5 kV
Source Temp 350°C
Desolvation Gas 800 L/hr

MRM Transitions: Note: Masses are approximate and must be tuned. The derivative adds ~135 Da to the parent mass.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
4-PA-d4 Derivative 236.1 [M-H]⁻137.0 (3-NPH fragment)20-25
4-PA (d0) Derivative 232.1 [M-H]⁻137.0 (3-NPH fragment)20-25
5-Hexynoic Acid (IS) 246.1 [M-H]⁻137.0 (3-NPH fragment)20-25

Self-Validation Check: The common fragment at m/z 137 corresponds to the nitrophenylhydrazine moiety, which is a standard transition for this class of derivatives.

Validation & Troubleshooting

Method Validation Criteria
  • Linearity: The method should be linear from ~5 ng/mL to 5000 ng/mL.

  • Recovery: Derivatization efficiency is typically >95%. If low signal is observed, check the freshness of the EDC solution (EDC hydrolyzes rapidly in water).

  • Stability: Derivatized samples are stable for 24 hours at 4°C.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity EDC hydrolysisPrepare EDC solution immediately before use. Do not store.
Peak Tailing Column overload or pH mismatchEnsure Quench solution contains Formic Acid to neutralize Pyridine.
High Background Excess unreacted 3-NPHThe gradient wash (95% B) is crucial to elute excess reagent.
No Signal Wrong PolarityEnsure MS is set to Negative mode.

References

  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples by isotope labeling derivatization." Analytica Chimica Acta. Link

  • Zheng, S. J., et al. (2019). "3-Nitrophenylhydrazine derivatization for the quantitation of short-chain fatty acids." Journal of Chromatography B. Link

  • ChemicalBook. (2023).[2] "4-Pentynoic Acid Properties and Synthesis." ChemicalBook Database.[3] Link

  • Thermo Fisher Scientific. (2023). "IC-MS for the Determination of Organic Acids." Application Note. Link

Sources

Application Note: Metabolic Labeling of Histone Butyrylation with 4-Pentynoic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The dynamic landscape of chromatin biology relies heavily on post-translational modifications (PTMs).[1][2] While acetylation is well-characterized, short-chain fatty acid (SCFA) acylations—specifically lysine butyrylation (Kbu) —have emerged as critical regulators of gene expression and spermatogenesis.[2]

4-Pentynoic Acid-d4 (4-PA-d4) represents a dual-modality metabolic probe designed to study these modifications with unprecedented precision.[2] Structurally, it mimics butyrate (a four-carbon SCFA) but incorporates two distinct analytical handles:

  • Terminal Alkyne: Enables bioorthogonal "Click Chemistry" (CuAAC) for fluorescence imaging or biotin-streptavidin enrichment.[2]

  • Deuterium Isotope Label (d4): Provides a unique mass signature (+4 Da) for quantitative Mass Spectrometry (MS) and shifts the vibrational frequency into the "silent region" for Stimulated Raman Scattering (SRS) microscopy, allowing label-free imaging free from cellular background interference.[2]

This guide outlines the protocol for using 4-PA-d4 to profile histone acylation, emphasizing the metabolic conversion of the probe into a Coenzyme A (CoA) adduct and its subsequent transfer to histone lysine residues by acetyltransferases (e.g., p300/CBP).

Mechanism of Action

To effectively use 4-PA-d4, researchers must understand its metabolic fate.[2] Unlike long-chain fatty acids (e.g., Palmitic Acid) which anchor proteins to membranes, 4-PA-d4 functions as a metabolic substrate for histone writers.[2]

Metabolic Pathway Diagram[2]

G Media Extracellular 4-PA-d4 Cyto Cytosol Media->Cyto Passive/Active Transport ACSS2 Enzyme: Acyl-CoA Synthetase (ACSS2) Cyto->ACSS2 CoA_Adduct Intermediate: 4-Pentynoyl-CoA-d4 ACSS2->CoA_Adduct Activation (+CoA) Nucleus Nucleus CoA_Adduct->Nucleus Translocation p300 Writer: p300 / CBP CoA_Adduct->p300 Substrate Nucleus->p300 Histone Target: Histone H3/H4 (Lysine Acylation) p300->Histone Transfer

Figure 1: Metabolic activation pathway.[2] this compound is activated by Acyl-CoA Synthetase (ACSS2) into 4-Pentynoyl-CoA, which serves as a substrate for nuclear acetyltransferases (p300) to modify histones.

Experimental Protocol

Phase 1: Preparation & Toxicity Optimization

Unlike palmitate, short-chain fatty acids (SCFAs) like butyrate are naturally present at higher concentrations (mM range) in the gut but can act as HDAC inhibitors at high doses.[2] A titration curve is mandatory for new cell lines.[2]

Reagents:

  • This compound: Dissolve in high-quality DMSO to create a 100 mM or 500 mM stock.[2] Store at -20°C under argon.

  • Culture Media: DMEM or RPMI (10% FBS).[2] Note: Dialyzed FBS is recommended for MS experiments to remove endogenous fatty acids.

Optimization Table:

ParameterStarting RangeOptimization Logic
Concentration 0.5 mM – 5.0 mMHigher concentrations mimic physiological butyrate flux but may induce apoptosis or cell cycle arrest (G1 block).[2]
Duration 4 – 24 HoursShort pulses (4h) capture rapid turnover; long pulses (24h) ensure saturation of stable histones.[2]
Vehicle DMSO < 0.1%Maintain DMSO consistency across all samples to prevent solvent-induced toxicity.[2]
Phase 2: Metabolic Labeling (Standard Protocol)
  • Seeding: Seed cells (e.g., HeLa, HEK293, or specific relevant tissue lines) to reach 70-80% confluency on the day of labeling.[2]

  • Pulse Labeling:

    • Prepare fresh media containing 2 mM this compound .

    • Control: Prepare media with 2 mM Sodium Butyrate (competition control) or DMSO vehicle only.[2]

    • Replace culture media and incubate at 37°C / 5% CO₂ for 6–16 hours .

  • Harvesting:

    • Aspirate media.[2]

    • Wash cells 2x with ice-cold PBS to remove unincorporated probe.[2]

    • Critical Step: If analyzing histones, proceed immediately to Nuclei Isolation rather than whole-cell lysis to reduce background from cytosolic proteins.[2]

Phase 3: Nuclei Isolation & Lysis

Rationale: 4-pentynoic acid can nonspecifically label cytosolic proteins.[2] Isolating nuclei enriches for the target (histones) and improves signal-to-noise in both Click and MS workflows.

  • Resuspend cells in Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, Protease Inhibitors).

  • Incubate on ice for 15 min.

  • Add NP-40 to 0.6% final concentration; vortex vigorously for 10 seconds.

  • Centrifuge at 3,000 x g for 5 min at 4°C.

    • Supernatant: Cytosolic fraction (Save for analysis if needed).[2]

    • Pellet:Nuclei .

  • Wash nuclei pellet once with Hypotonic Buffer (no NP-40).[2]

  • Lyse nuclei in Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol) or 4% SDS Buffer (for Click Chemistry).[2] Sonication is required to shear chromatin (e.g., 3 x 10s pulses).[2]

Phase 4: Click Chemistry Conjugation (CuAAC)

This step conjugates the alkyne-tagged histones with an Azide-Fluorophore (for imaging/gel) or Azide-Biotin (for enrichment).[2]

Reagent Mix (Prepare Fresh):

ComponentFinal Conc.Role
Protein Lysate 1–2 mg/mLTarget
Azide-Tag 20–50 µMDetection Handle (e.g., Azide-PEG3-Biotin)
CuSO₄ 1 mMCatalyst Source
THPTA 100 µMLigand (Protects proteins from Cu-induced oxidation)
Sodium Ascorbate 10 mMReducing Agent (Initiates reaction)

Protocol:

  • Add reagents to the lysate in the order listed above. Add Ascorbate LAST.

  • Vortex briefly and incubate for 1 hour at Room Temperature in the dark.

  • Precipitation (Essential): Protein precipitation (Methanol/Chloroform or Acetone) is required to remove excess unreacted "Click" reagents before downstream analysis (Western Blot or MS).[2]

Downstream Analysis Workflows

Workflow A: Mass Spectrometry (Proteomics)

Target: Identification of specific lysine residues (e.g., H3K9bu).

  • Enrichment: Use Streptavidin beads to pull down Biotin-Clicked proteins.[2][3]

  • On-Bead Digestion: Trypsinize proteins directly on beads.[2]

  • MS Analysis:

    • Look for the specific mass shift of the modification.[2]

    • The d4 Advantage: If using 4-PA-d4 without biotin enrichment (direct analysis), search for the mass of the butyryl group + 4 Da (deuterium) + mass of the alkyne handle.

    • Validation: Compare spectra against non-deuterated 4-Pentynoic acid treated samples to confirm the isotopic envelope.[2]

Workflow B: Stimulated Raman Scattering (SRS) Microscopy

Target: Label-free imaging of drug distribution.

  • Fix cells with 4% Paraformaldehyde (15 min).

  • Wash with PBS.[2]

  • No Click Reaction Needed.

  • Image using SRS tuned to the C-D vibration frequency (~2100–2300 cm⁻¹) .

    • Benefit: This region is "silent" in mammalian cells (no endogenous C-D bonds), providing zero-background contrast.[2]

Experimental Workflow Diagram

Workflow Start Cell Culture (HeLa / HEK293) Label Pulse Labeling: 4-PA-d4 (2mM, 6-16h) Start->Label Harvest Harvest & Wash Label->Harvest Split Select Path Harvest->Split Nuclei Nuclei Isolation (Remove Cytosol) Split->Nuclei Path A: Proteomics Fix Fixation (4% PFA) Split->Fix Path B: SRS Imaging Lysis Nuclear Lysis (SDS/Sonication) Nuclei->Lysis Click CuAAC Reaction (Azide-Biotin + CuSO4 + THPTA) Lysis->Click Precip Protein Precipitation (Remove excess reagents) Click->Precip MS Streptavidin Enrichment & Mass Spec Precip->MS SRS SRS Microscopy (Tune to C-D Silent Region) Fix->SRS

Figure 2: Decision tree for 4-PA-d4 analysis. Path A utilizes the alkyne handle for enrichment and MS identification.[2] Path B utilizes the deuterium handle for label-free microscopy.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
High Background (Click) Non-specific sticking of Azide-dyePerform methanol/chloroform precipitation after the click reaction. Wash pellets aggressively.[2]
Cell Death Toxicity of 4-PA or DMSOTitrate 4-PA concentration down to 0.5 mM.[2] Ensure DMSO < 0.1%. Check pH of media (SCFAs can acidify media).[2]
Low Incorporation Competition with endogenous fatty acidsUse dialyzed FBS (lipid-depleted) to force uptake of the probe.[2]
Protein Oxidation Copper toxicity during ClickIncrease THPTA concentration (ligand) or reduce CuSO₄.[2] Ensure Ascorbate is fresh.

References

  • Chen, Y., et al. (2007). "Lysine propionylation and butyrylation are novel post-translational modifications in histones."[2] Molecular & Cellular Proteomics, 6(12), 2126-2137.[2]

  • Goudarzi, A., et al. (2016). "Dynamic Competing Histone H4 K5K8 Acetylation and Butyrylation Are Hallmarks of Highly Active Gene Promoters."[2] Molecular Cell, 62(2), 169-180.[2]

  • Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering."[2] Nature Methods, 11, 410–412.[2]

  • Fan, Y., et al. (2021). "Protocol for clickable photoaffinity labeling and quantitative chemical proteomics."[2] STAR Protocols, 2(2), 100586.[2]

  • Bao, X., et al. (2019). "Identification of lysine acetyltransferase p300 substrates using 4-pentynoyl-coenzyme A and bioorthogonal proteomics."[2] Scientific Reports, 9, 13737.[2]

Sources

protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-Pentynoic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Pentynoic Acid-d4 Content Type: Application Note & Detailed Protocol Audience: Chemical Biologists, Proteomics Researchers, Medicinal Chemists

Abstract

This guide outlines the high-fidelity protocol for utilizing This compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a deuterated isotopologue of the widely used alkyne linker, this compound serves as a critical tool for quantitative mass spectrometry (MS), stable isotope labeling (SIL), and metabolic tracing. This protocol synthesizes mechanistic insights with practical, field-proven methodologies to ensure quantitative conversion while minimizing isotopic scrambling and protein precipitation.

Introduction & Mechanistic Rationale

The Compound: this compound
  • Chemical Structure:

    
     (Typical deuteration pattern on the ethylene chain).
    
  • Role: Terminal Alkyne Click Partner.

  • Key Advantage: The deuterium incorporation (

    
     Da mass shift) allows for ratio-metric quantification  in MS workflows (e.g., Light/Heavy labeling) without altering the physicochemical properties (retention time, solubility) significantly compared to the non-deuterated counterpart.
    
The Reaction: CuAAC

The reaction proceeds via the formation of a copper(I) acetylide intermediate.[1][2] The carboxylic acid moiety of 4-pentynoic acid presents a unique challenge: it can weakly chelate Cu(I), potentially altering the effective catalyst concentration. Therefore, the choice of accelerating ligand (THPTA vs. TBTA) is critical to out-compete non-productive chelation and prevent Cu(I) oxidation.

Diagram 1: The CuAAC Catalytic Cycle

This diagram illustrates the stepwise mechanism, highlighting the critical role of the Cu(I)-Ligand complex in activating the terminal alkyne of this compound.

CuAAC_Cycle Start Azide Target (R-N3) Metallacycle Cu-Metallacycle (Transition State) Start->Metallacycle Cycloaddition Alkyne This compound (Alkyne) Acetylide Cu(I)-Acetylide Intermediate Alkyne->Acetylide Deprotonation Cu_Ligand [L-Cu(I)] Active Catalyst Cu_Ligand->Acetylide Coordination Acetylide->Metallacycle Product 1,2,3-Triazole Conjugate Metallacycle->Product Protonation & Release Product->Cu_Ligand Catalyst Regeneration

Caption: Simplified CuAAC cycle showing the activation of this compound by the Ligand-Cu(I) complex.

Pre-Experimental Design

Reagent Preparation & Stability
ComponentStock Conc.SolventStorageNotes
This compound 100 mMDMSO-20°CHygroscopic. Equilibrate to RT before opening.
CuSO4 50 mMddH2ORTSource of Copper.
THPTA (Ligand) 250 mMddH2O-20°CPreferred for aqueous/biological samples.
TBTA (Ligand) 50 mMDMSO/tBuOHRTPreferred for organic synthesis (non-aqueous).
Sodium Ascorbate 500 mMddH2OFresh CRITICAL: Make fresh daily. Oxidizes rapidly (turns yellow).
The "Ligand Choice" Matrix
  • Use THPTA if: Your azide target is a protein, lysate, or cell surface. THPTA prevents Cu-induced protein precipitation and protects histidine residues.

  • Use TBTA if: You are performing a small-molecule synthesis in organic solvents (e.g., DMF, DMSO, t-BuOH).

Detailed Protocol: Bioconjugation (Proteomics)

Target: Labeling an Azide-functionalized Proteome (e.g., after metabolic labeling with AHA or ManNAz) with this compound.

Step 1: Lysis & Adjustment
  • Lyse cells in a copper-compatible buffer (e.g., PBS + 1% SDS or HEPES).

    • Avoid: EDTA or EGTA (Chelates Copper).

    • Avoid: DTT or TCEP at high concentrations (Reduces Azides).

  • Adjust protein concentration to 1–2 mg/mL .

Step 2: The Master Mix (The "Click Cocktail")

Prepare the click cocktail immediately before use. Add reagents in this specific order to ensure the Cu(I)-Ligand complex forms before encountering the protein.

For 1 mL of Reaction Volume:

  • Ligand/Copper Premix:

    • Mix 4 µL CuSO4 (50 mM) + 20 µL THPTA (250 mM).

    • Ratio: 1:5 (Cu:Ligand).

    • Observation: Solution should remain clear blue.

  • Add Alkyne:

    • Add 10 µL this compound (100 mM Stock).

    • Final Conc: 1 mM.

  • Add Reductant (Start Reaction):

    • Add 10 µL Sodium Ascorbate (500 mM, Fresh).

    • Final Conc: 5 mM.

    • Observation: Solution may turn colorless (reduction to Cu(I)).

Step 3: Incubation
  • Add the Click Cocktail to your protein lysate.

  • Vortex gently.

  • Incubate for 1 hour at Room Temperature (RT) in the dark.

    • Note: Rotation is preferred over stationary incubation.

Step 4: Quenching & Cleanup
  • Precipitation: Add 4 volumes of ice-cold acetone (or MeOH/Chloroform) to the reaction.

  • Incubate at -20°C for 1 hour (or overnight).

  • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Discard supernatant (removes excess this compound and Copper).

  • Wash pellet 2x with cold methanol.

  • Air dry pellet and resuspend in digestion buffer for MS analysis.

Detailed Protocol: Organic Synthesis (Small Molecule)

Target: Conjugating this compound to a small molecule azide.

  • Solvent: Dissolve Azide (1.0 eq) and this compound (1.1 eq) in t-BuOH:H2O (1:1) .

    • Why t-BuOH? It accelerates the reaction via the "on-water" effect and solubilizes organic azides.

  • Catalyst: Add CuSO4 (5 mol%) and Sodium Ascorbate (10 mol%).

    • Note: Ligands are often optional here, but adding TBTA (5 mol%) ensures completion if the reaction is sluggish.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute with water.

    • Acidify to pH ~3 (to protonate the carboxylic acid of the product).

    • Extract with Ethyl Acetate.

    • Wash with brine, dry over Na2SO4, and concentrate.

Validation & Quality Control (QC)

Mass Spectrometry Validation

The hallmark of a successful reaction with this compound is the specific mass shift.

  • Expected Mass Shift: The adduct will have a mass of

    
    .
    
  • Isotopic Pattern: If mixing d0 (light) and d4 (heavy) samples, look for "doublets" separated by exactly 4.025 Da .

Troubleshooting Table
IssueProbable CauseSolution
Protein Precipitation Low Ligand Conc.Increase THPTA:Cu ratio to 5:1 or 10:1.
Low Yield Oxygen InhibitionDegas buffers; Perform reaction under N2/Ar atmosphere.
Blue/Brown Solution Cu OxidationAscorbate is old. Prepare fresh. Add more Ascorbate.
High Background Non-specific bindingPerform rigorous acetone/MeOH washes after reaction.

Experimental Workflow Visualization

This diagram summarizes the proteomic workflow for quantitative profiling using the d4 probe.

Workflow Sample Biological Sample (Cells/Tissue) Lysis Lysis & Extraction (SDS-free preferred) Sample->Lysis Click CuAAC Reaction + this compound Lysis->Click Add Cocktail Precip Acetone Precip (Remove Reagents) Click->Precip Quench Digest Trypsin Digestion (Peptides) Precip->Digest Resuspend MS LC-MS/MS Analysis (Detect +4 Da Shift) Digest->MS Inject

Caption: Proteomic workflow for integrating this compound labels into mass spectrometry analysis.

References

  • Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[3] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Yang, Y. Y., et al. (2010).[4] Activity-Based Proteome Profiling of Potential Cellular Targets of Oridonin and Its Derivatives. Journal of the American Chemical Society.[5] Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

Sources

HPLC Analysis of 4-Pentynoic Acid: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pentynoic acid is a short-chain fatty acid derivative featuring a terminal alkyne group.[1] It is widely utilized as a "click chemistry" metabolic probe to study fatty acid acylation and as a building block in organic synthesis.[1]

The Analytical Challenge: Unlike aromatic compounds, 4-pentynoic acid lacks a strong chromophore.[1] Its UV absorption is limited to the carboxyl group and the terminal alkyne, necessitating detection at low wavelengths (205–210 nm). This region is susceptible to solvent interference and baseline drift.[1] Furthermore, as a weak acid (pKa ~4.3), it requires strict pH control to prevent peak tailing and ensure retention on Reverse Phase (RP) columns.

This guide details two validated protocols:

  • Method A (Direct UV): A robust, cost-effective method for purity analysis and synthetic monitoring.

  • Method B (LC-MS): A high-sensitivity method for biological matrices.[1]

Chemical Logic & Method Development Strategy

To design a self-validating protocol, we must understand the analyte's behavior in solution.[1]

  • Retention Mechanism: 4-Pentynoic acid is polar and ionizable.[1] On a C18 column, the ionized form (carboxylate,

    
    ) will elute near the void volume (unretained). To achieve retention, we must suppress ionization using an acidic mobile phase (pH < pKa).
    
  • Detection Physics: The terminal alkyne (

    
    ) and carbonyl (
    
    
    
    ) provide weak absorbance maxima near 200–210 nm. We must use high-purity solvents (HPLC Grade or higher) to minimize background noise at this wavelength.
Visualization: Ionization & Retention Logic

The following diagram illustrates the critical relationship between Mobile Phase pH and Retention.

G Analyte 4-Pentynoic Acid (pKa ~4.3) pH_High Mobile Phase pH > 4.3 (Neutral/Basic) Analyte->pH_High pH_Low Mobile Phase pH < 3.0 (Acidic) Analyte->pH_Low State_Ionized Ionized Form (COO-) Highly Polar pH_High->State_Ionized Deprotonation State_Neutral Neutral Form (COOH) Hydrophobic pH_Low->State_Neutral Protonation Result_Poor Poor Retention Elutes in Void Volume State_Ionized->Result_Poor Result_Good Strong Retention Interacts with C18 State_Neutral->Result_Good

Figure 1: Impact of Mobile Phase pH on the retention of 4-Pentynoic Acid.[1]

Protocol A: Direct UV Detection (Standard Purity/Synthesis)

This method is the "workhorse" for chemical synthesis monitoring and purity checks.[1] It uses a low pH phosphate buffer to ensure the analyte remains in its neutral, retained state.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Column: C18 (Octadecyl) End-capped, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax or Phenomenex Luna).[1]

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q).
    
  • Solvent B: Acetonitrile (HPLC Grade).

  • Standard: 4-Pentynoic Acid (Sigma-Aldrich, >95%).[1]

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10–20 µLHigher volume compensates for weak UV signal.[1]
Temperature 30°CImproves peak shape and reproducibility.
Detection UV @ 210 nmMax absorbance for alkyne/carboxyl groups.[1]
Run Time 15–20 minSufficient for impurity separation.[1]
Gradient Table
Time (min)% Solvent A (Aq. Acid)% Solvent B (ACN)Phase
0.0955Equilibration
2.0955Hold (Void clearance)
12.04060Linear Gradient
12.1595Wash
15.0595Wash Hold
15.1955Re-equilibration

Protocol Steps:

  • Preparation: Dissolve 10 mg of 4-Pentynoic acid in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins.

  • Blank Run: Inject the solvent blank (50:50 Water:ACN) to identify system ghost peaks (common at 210 nm).

  • Standard Injection: Inject the standard. Expected Retention Time (RT) is typically 6–8 minutes depending on column dead volume.

  • System Suitability: Ensure Tailing Factor (

    
    ) < 1.5. If tailing occurs, lower the pH of Solvent A slightly or increase column temperature to 40°C.
    

Protocol B: LC-MS Analysis (Biological/Trace Analysis)

For biological samples (e.g., cell lysates labeled with 4-pentynoic acid), UV detection is insufficient due to matrix interference. We switch to Mass Spectrometry (ESI-).

Critical Change: Phosphoric acid is non-volatile and will ruin the MS source. It must be replaced with Formic Acid .[1][2][3]

LC-MS Conditions[1][10][14]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 or C8, 2.1 x 100 mm (Sub-2 µm particle size preferred for UHPLC).

  • Ionization: ESI Negative Mode (ESI-). Carboxylic acids ionize best by losing a proton

    
    .[1]
    
MS Source Parameters (Typical)
ParameterSetting
Capillary Voltage 2.5 – 3.0 kV (Negative)
Gas Temperature 300°C
Sheath Gas Flow 10 L/min
Target Mass 97.03 m/z (

)
Fragmentor 70–100 V (Optimize per instrument)

Note: In ESI negative mode, the sensitivity for short-chain fatty acids can be low.[1] If sensitivity is poor, consider Derivatization (see Section 5).

Advanced Protocol: Derivatization (High Sensitivity)

If the limit of detection (LOD) in Method A or B is insufficient, derivatization with 4-Bromophenacyl Bromide (p-BPB) adds a strong UV chromophore (absorbs at 254 nm) and improves retention.

Reaction Scheme:


[1]

Procedure:

  • Mix: 100 µL Sample + 100 µL p-BPB (10 mg/mL in Acetone) + 100 µL Triethylamine (TEA, 10 mg/mL in Acetone).

  • Incubate: Heat at 60°C for 30 minutes in a capped vial.

  • Quench: Add 10 µL Acetic acid to neutralize excess TEA.

  • Analyze: Inject onto HPLC using Method A , but change detection wavelength to 254 nm . The derivative will elute significantly later (more hydrophobic) and show 50–100x higher sensitivity.

System Suitability & Troubleshooting

IssueProbable CauseCorrective Action
Baseline Drift (UV) Gradient absorbance mismatchEnsure both water and ACN have the same modifier concentration (e.g., 0.1% TFA in both).
Peak Tailing Secondary silanol interactionsThe mobile phase pH is not low enough.[1] Ensure pH < 3.[1][4]0. Use a high-quality "End-capped" column.[1]
Split Peaks Solvent mismatchSample solvent is stronger than mobile phase.[1] Dissolve sample in Mobile Phase A (Water/Acid).
Low Sensitivity (MS) Ion suppressionMatrix effect. Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate before injection.[1]
Analytical Workflow Diagram

Workflow Start Start: Sample Analysis Decision Select Detection Mode Start->Decision UV_Prep Method A: Direct UV Dissolve in Mobile Phase Decision->UV_Prep High Conc / Purity MS_Prep Method B: LC-MS Dissolve in 0.1% Formic Acid Decision->MS_Prep Biological / Trace UV_Run Run HPLC C18, 0.1% H3PO4, 210 nm UV_Prep->UV_Run UV_Check Check Sensitivity Is S/N > 10? UV_Run->UV_Check Deriv Method C: Derivatization React with p-BPB (60°C) UV_Check->Deriv No (Too weak) End Data Processing Integration & Quantitation UV_Check->End Yes Deriv_Run Run HPLC Detect @ 254 nm Deriv->Deriv_Run Deriv_Run->End MS_Run Run LC-MS (ESI-) Target m/z 97.0 MS_Prep->MS_Run MS_Run->End

Figure 2: Decision tree for selecting the appropriate analytical workflow.

References

  • SIELC Technologies. (2018). Separation of 4-Pentynoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of PNA monomers and 4-Pentynoic acid characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22464, 4-Pentynoic acid. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chemoproteomic Profiling with Alkyne Probes

Introduction: Unveiling Protein Function and Drug Targets in Native Environments

Chemoproteomics provides a powerful lens to study protein function and small molecule interactions directly within the complex milieu of a living cell.[1][2] By combining the precision of chemical probes with the analytical depth of mass spectrometry-based proteomics, this field offers unprecedented insights into the "druggable proteome."[3][4] At the heart of modern chemoproteomics lies the use of minimally perturbing chemical reporter groups, with the alkyne tag emerging as a tool of choice.

This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for conducting chemoproteomic profiling experiments using alkyne-functionalized probes. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to identify novel drug targets, validate target engagement, and elucidate mechanisms of action.[5]

The small size and metabolic stability of the alkyne group make it an ideal bioorthogonal handle. It remains inert within the cellular environment until it is selectively reacted with an azide-containing reporter tag via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[6][7] This highly specific and efficient ligation strategy allows for the sensitive detection and enrichment of probe-labeled proteins from complex biological systems.[7]

Part 1: The Core Principle: A Modular Approach to Interrogating the Proteome

The power of the alkyne probe strategy lies in its modularity. The probe itself is a sophisticated chemical tool, typically comprising three key components. The subsequent "click" reaction provides a second layer of modularity, allowing for the attachment of various reporter tags for different downstream analyses.

Alkyne Probe Architecture: The Tripartite Design

A successful chemoproteomic probe must engage its target, covalently link to it (in many cases), and be detectable. This is achieved through a tripartite structure:

  • Binding Group (Ligand): This element provides the specificity. It can be a known drug, a natural product, a metabolic precursor, or a fragment designed to bind to a specific protein or class of proteins.[8]

  • Reactive Group (Warhead): For covalent probes, this is typically an electrophile that forms a stable bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein.[9] In photoaffinity labeling, this is a photo-activatable group (e.g., diazirine) that forms a covalent bond upon UV irradiation.[10]

  • Reporter Handle (Alkyne): The terminal alkyne serves as a bioorthogonal handle for downstream ligation via click chemistry. Its small size minimizes steric hindrance that could interfere with the probe's binding activity.[8]

The Ligation Step: Bioorthogonal Click Chemistry

After the probe has labeled its protein targets within a cell or proteome lysate, the alkyne handle is used to attach a reporter tag. The CuAAC reaction is the workhorse for this step due to its high efficiency, specificity, and compatibility with aqueous environments.[6][11]

  • The Reaction: An alkyne-labeled protein is reacted with an azide-functionalized reporter tag in the presence of a Cu(I) catalyst. This forms a stable triazole linkage.

  • Why it's Bioorthogonal: Neither terminal alkynes nor azides are naturally present in biological systems, ensuring that the reaction occurs only between the probe and the reporter tag.[11]

  • Reporter Tags: The azide tag can be appended to various molecules, including:

    • Fluorophores (e.g., Rhodamine-Azide): For in-gel fluorescence visualization of labeled proteins.

    • Affinity Handles (e.g., Biotin-Azide): For the enrichment and purification of labeled proteins prior to mass spectrometry.

The overall experimental strategy is a multi-step process that moves from the biological system to data analysis.

G Figure 1. General Chemoproteomic Workflow with Alkyne Probes cluster_wet_lab Wet Lab Workflow cluster_dry_lab Dry Lab Workflow A Step 1: Probe Incubation (Live Cells or Lysate) B Step 2: Cell Lysis (Proteome Extraction) A->B Covalent labeling of target proteins C Step 3: Click Chemistry (Attach Azide-Biotin Tag) B->C Add Cu(I), Ligand, & Azide-Biotin D Step 4: Enrichment (Streptavidin Affinity Purification) C->D Biotinylated proteins bind to beads E Step 5: Proteolysis (On-Bead Tryptic Digestion) D->E Non-biotinylated proteins are washed away F Step 6: Peptide Cleanup (e.g., Desalting) E->F Release peptides, leave biotin tag on beads G Step 7: LC-MS/MS Analysis F->G Analyze enriched peptides H Step 8: Data Analysis (Peptide ID & Quantification) G->H Generate spectra & chromatograms I Step 9: Target Identification & Validation H->I Compare vs. controls, statistical analysis

Caption: Figure 1. General Chemoproteomic Workflow with Alkyne Probes

Part 2: Experimental Design and Key Protocols

A successful chemoproteomic experiment hinges on careful design, the inclusion of proper controls, and meticulous execution. Here, we detail two primary workflows: Activity-Based Protein Profiling (ABPP) for covalent ligand discovery and Competitive ABPP for assessing target engagement and selectivity.

Workflow 1: Activity-Based Protein Profiling (ABPP)

ABPP is used to map the functional state of enzymes and other reactive proteins in a proteome.[12][13][14] It employs probes with a reactive group that covalently modifies an active site residue, providing a snapshot of the "active" portion of an enzyme family.[7][15]

Objective: To identify the protein targets of a novel covalent probe.

Expert Insight: The choice of the reactive group is critical. Iodoacetamide-alkyne (IA-alkyne) is a classic probe for reactive cysteines, but a wide array of electrophiles can be used to target different residues or achieve different selectivity profiles.[9][16] It is crucial to run a "no-probe" control to identify proteins that non-specifically bind to the enrichment beads.

This protocol describes labeling proteins in live cells, followed by lysis, click chemistry, and enrichment.

Materials:

  • Cultured cells (e.g., Jurkat, HEK293T)

  • Alkyne probe of interest (e.g., IA-alkyne, dissolved in DMSO)

  • Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Igepal CA-630 (NP-40), with fresh protease inhibitors.[17]

  • Click Chemistry Reagents:

    • Biotin-Azide (e.g., Picolyl Azide-PEG4-Biotin)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) Sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with varying SDS concentrations)

  • Digestion Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

Procedure:

  • Probe Treatment: Treat cultured cells with the alkyne probe (e.g., 10-100 µM final concentration) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.[17]

  • Cell Harvest and Lysis:

    • Wash cells with cold PBS to remove excess probe.

    • Lyse cells in ice-cold Lysis Buffer.[17]

    • Clarify lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C).[17]

    • Determine protein concentration using a BCA assay.

  • Click Chemistry (CuAAC Reaction):

    • To 1 mg of proteome, add the click-mix in the following order: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and finally CuSO₄ (1 mM).

    • Vortex and allow the reaction to proceed for 1 hour at room temperature.

    • Causality Check: The TCEP reduces Cu(II) to the catalytic Cu(I) species. TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency.

  • Protein Precipitation and Resuspension:

    • Precipitate protein using a chloroform/methanol protocol to remove excess click reagents.

    • Resuspend the protein pellet in PBS containing 1.2% SDS by sonicating.

  • Streptavidin Enrichment:

    • Pre-wash streptavidin beads with PBS.

    • Incubate the resuspended proteome with the beads for 1.5 hours at room temperature with rotation.

    • Wash the beads sequentially with 0.5% SDS in PBS, PBS, and water to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend beads in Digestion Buffer.

    • Reduce disulfide bonds with DTT (10 mM) for 30 min.

    • Alkylate free cysteines with IAA (25 mM) for 30 min in the dark.

    • Dilute urea concentration to <2 M with 100 mM Tris-HCl.

    • Add trypsin and digest overnight at 37°C.

  • Peptide Collection and Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Eluted peptides are ready for LC-MS/MS analysis.

Workflow 2: Competitive Profiling for Target Engagement

This is a critical workflow in drug development to confirm that a candidate drug binds to its intended target in a cellular context and to reveal potential off-targets.[18]

Objective: To measure the ability of a "competitor" compound (e.g., a non-tagged drug candidate) to block the labeling of proteins by a broad-spectrum alkyne probe.

Principle: Cells are pre-treated with the competitor compound. If the competitor binds to a protein, it will block the active site, preventing the subsequent labeling of that protein by the alkyne probe. A reduction in the MS signal for a given protein in the competitor-treated sample compared to the control indicates target engagement.

G Figure 2. Logic of a Competitive Chemoproteomic Experiment cluster_control Control Channel cluster_competitor Competitor Channel cluster_analysis Downstream Analysis A 1. Treat cells with Vehicle (DMSO) B 2. Add broad-spectrum Alkyne Probe A->B C Result: Probe labels multiple reactive proteins B->C G 3. Lyse, Click, Enrich, LC-MS/MS for both channels C->G D 1. Treat cells with Competitor Drug E 2. Add broad-spectrum Alkyne Probe D->E F Result: Probe labeling is blocked at specific targets E->F F->G H 4. Quantitative Comparison I Target Protein Signal: Control >> Competitor H->I J Non-Target Protein Signal: Control ≈ Competitor H->J

Caption: Figure 2. Logic of a Competitive Chemoproteomic Experiment

This protocol follows the same steps as Protocol 2.1, with a crucial pre-incubation step.

Procedure:

  • Competitor Pre-Incubation: Treat cells with your unlabeled drug candidate at various concentrations (to determine potency, e.g., IC₅₀) or a single high concentration for a set time (e.g., 1 hour) before adding the alkyne probe. A vehicle control (DMSO pre-incubation) must be run in parallel.

  • Probe Treatment: Add the broad-spectrum alkyne probe (e.g., IA-alkyne) to both the competitor-treated and vehicle-treated cells. Incubate for the standard duration.

  • Follow Steps 2-7 from Protocol 2.1 for both the competitor and vehicle samples.

  • Quantitative Analysis: The key to this experiment is the quantitative comparison of peptide/protein abundance between the two conditions. This requires a quantitative proteomics strategy (see Part 3).

Part 3: Data Acquisition and Analysis

Acquiring high-quality mass spectrometry data and analyzing it correctly is paramount for a successful outcome.[19]

LC-MS/MS Data Acquisition

The complex peptide mixtures generated require high-resolution and high-accuracy mass spectrometers, typically Orbitrap-based instruments.[18]

ParameterTypical SettingRationale
LC Column C18 reverse-phase, 25-50 cm lengthProvides robust separation of complex peptide mixtures based on hydrophobicity.[20]
LC Gradient 60-120 minute linear gradientLonger gradients improve separation and increase the number of identified proteins (proteome depth).[18]
MS Scan Mode Data-Dependent Acquisition (DDA)The instrument selects the most abundant peptide ions from a full scan for fragmentation (MS/MS).
MS1 Resolution 60,000 - 120,000High resolution is needed to accurately determine the precursor mass and distinguish between co-eluting peptides.
MS2 Resolution 15,000 - 30,000Sufficient for identifying fragment ions.
Data Analysis Pipeline
  • Database Searching: Raw MS files are processed using a search algorithm (e.g., MaxQuant, MSFragger) to match experimental MS/MS spectra against a protein sequence database (e.g., UniProt).[16][21]

  • Peptide and Protein Identification: Search parameters must include the mass of the probe modification on the reactive residue (e.g., cysteine) as a variable modification. A false discovery rate (FDR) of 1% is standard.

  • Quantification:

    • Label-Free Quantification (LFQ): Compares the integrated peak areas of peptides between different runs. This is the most common method for competitive profiling.

    • Isobaric Tagging (TMT, iTRAQ): Can be used for multiplexing several competitor concentrations into a single MS run, improving quantitative accuracy.[18]

  • Statistical Analysis:

    • Data is typically visualized in a volcano plot, which plots the statistical significance (-log₁₀ p-value) against the magnitude of change (log₂ fold change) between competitor and vehicle samples.

    • Proteins that show a significant, dose-dependent decrease in signal are considered high-confidence targets of the competitor compound.

Part 4: Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
Low number of identified proteins Inefficient probe labeling; Inefficient click reaction; Poor enrichment; Suboptimal MS performance.Verify probe activity by in-gel fluorescence. Prepare click reagents fresh. Increase amount of streptavidin beads. Check MS calibration and performance with a standard digest.[22]
High background/non-specific binding Insufficient washing of beads; Probe concentration too high; Probe is inherently "sticky".Increase stringency of washes (e.g., add more SDS). Perform a dose-response to find the optimal probe concentration. Always include a "beads-only" or "no-probe" control to subtract background binders.
Poor quantitative reproducibility Inconsistent sample handling; Variation in digestion efficiency; LC-MS run-to-run variance.Standardize all sample preparation steps meticulously.[19][23] Ensure complete digestion. Use an internal standard or normalize data across runs.
Alkyne probe reacts with azide tag Incorrect reaction orientation when using excess tag.The ideal orientation is an alkyne-probe and an azide-tag . If using an azide-probe, the excess alkyne-tag can react with protein nucleophiles like cysteine.[10] If this is unavoidable, use buffers like PBS instead of HEPES to minimize side reactions.[10]

References

  • Chemoproteomics-based target deconvolution and selectivity profiling of Histone Deacetylase inhibitors. (mediaTUM) [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (PMC - NIH) [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (ResearchGate) [Link]

  • Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. (Target 2035 on YouTube) [Link]

  • Click Chemistry in Proteomic Investigations. (PMC - PubMed Central - NIH) [Link]

  • Protocol for Proximity-Dependent Proteomic Profiling in Yeast Cells by APEX and Alk-Ph Probe. (PMC - NIH) [Link]

  • Click-chemistry alkyne-tagged pull-down. (EMBL-EBI) [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (MDPI) [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (Royal Society of Chemistry) [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (PMC - NIH) [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. (ChemRxiv) [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (Royal Society of Chemistry) [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (ResearchGate) [Link]

  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (Chemical Science - RSC Publishing) [Link]

  • Preprocessing and Analysis of LC-MS-Based Proteomic Data. (PMC - NIH) [Link]

  • How chemoproteomics can enable drug discovery and development. (PMC - NIH) [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (PMC - PubMed Central) [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (MDPI) [Link]

  • How LC-MS Works in Proteomics To Identify and Quantify Proteins. (Technology Networks) [Link]

  • How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? (ResearchGate) [Link]

  • Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. (BenchSci) [Link]

  • Experimental Design for Proteomic Analysis. (Protavio) [Link]

  • LC-MS/MS Data Analysis. (CD Genomics) [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (Frontiers) [Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (PMC - NIH) [Link]

  • Proteomics LC/MS: How to Maximize Sensitivity, Depth of Analysis, Throughput and Robustness. (LCGC International) [Link]

  • Activity based Protein Profiling (Abpp). (Creative Biolabs) [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Pentynoic Acid-d4 Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-4PA-D4-OPT Assigned Specialist: Senior Application Scientist, Metabolic Labeling Unit

Executive Summary: The Dual-Modality Probe

You are working with 4-Pentynoic Acid-d4 (4-PA-d4) , a specialized metabolic probe. Unlike standard alkynyl fatty acids, this molecule offers two distinct detection modalities:[1][2]

  • Alkyne Handle: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") for fluorescence or affinity enrichment.[2][3]

  • Deuterium (d4) Isotopologue: Enables Stimulated Raman Scattering (SRS) microscopy. The Carbon-Deuterium (C-D) bond vibrates in the cellular "silent region" (~2100–2300 cm⁻¹), allowing for label-free, chemically specific imaging without the need for bulky fluorophores.

This guide addresses the optimization of concentration and incubation times to balance signal intensity against cellular toxicity and metabolic perturbation .

Module 1: Experimental Design & Concentration Optimization

The "Golden Zone" Matrix

4-PA-d4 is a short-chain fatty acid analog. It is less hydrophobic than palmitate (C16) but can still disrupt cellular pH and mitochondrial function at high concentrations.

Recommendation: Do not use a single concentration. Perform a matrix optimization experiment using the following parameters.

Parameter Range Notes
Concentration 20 µM – 100 µM < 20 µM often yields insufficient SRS signal. > 100 µM induces cytotoxicity in sensitive lines (e.g., neurons, primary cells).
Incubation Time 4 hrs – 18 hrs Short pulses (4h) track rapid turnover. Overnight (18h) ensures saturation of the proteome.
Vehicle BSA-Conjugated CRITICAL: Do not add free acid directly to media. Conjugate to Fatty Acid-Free BSA (1:3 molar ratio) to mimic physiological transport.
Protocol: BSA-Complexing (The "Trojan Horse" Method)

Free fatty acids precipitate in media and cause membrane lysis. You must "chaperone" the probe into the cell.

  • Stock Solution: Dissolve 4-PA-d4 in high-quality DMSO to 50 mM .

  • Saponification (Optional but Recommended): Mix stock with equimolar KOH to form the salt (increases solubility).

  • Complexing:

    • Prepare 10% (w/v) Fatty Acid-Free BSA in PBS.

    • Slowly add 4-PA-d4 stock to the BSA while vortexing.

    • Dilute with media to reach final working concentration (e.g., 100 µM probe in 1% BSA).

    • Filter sterilize (0.22 µm) before adding to cells.

Module 2: Visualization of Metabolic Workflow

The following diagram illustrates the cellular fate of 4-PA-d4 and the decision points for detection.

MetabolicLabeling cluster_detect Detection Modalities Probe 4-PA-d4 (BSA-Complexed) Uptake Cellular Uptake (Fatty Acid Transporters) Probe->Uptake Incubation (4-18h) Activation Activation (Acyl-CoA Synthetase) Uptake->Activation Metabolic Processing Incorporation Protein Acylation (Lysine/Cysteine) Activation->Incorporation Transfer to Proteome SRS SRS Microscopy (C-D Vibration @ ~2150 cm⁻¹) Incorporation->SRS Direct Imaging Click Click Chemistry (Azide-Fluorophore) Incorporation->Click Fixation & CuAAC

Figure 1: Metabolic trajectory of 4-PA-d4 from entry to detection. Note the bifurcation: SRS imaging is direct, while Click chemistry requires post-fixation processing.

Module 3: Troubleshooting Hub

Issue 1: High Background / Low Signal-to-Noise Ratio

Diagnosis:

  • SRS Mode: The "silent region" isn't silent.

  • Click Mode: Non-specific dye binding.

Solutions:

  • Q: Are you washing efficiently?

    • Protocol: For SRS, wash live cells 3x with warm PBS containing 1% BSA. The BSA acts as a "sink" to pull non-incorporated fatty acids off the plasma membrane.

  • Q: Is the background "chemical"?

    • Protocol: Perform a "Chase" step. After labeling, incubate cells in probe-free media (supplemented with 100 µM unlabeled palmitate) for 1 hour. This clears the free pool of 4-PA-d4, leaving only the covalently bound fraction.

  • Q: (Click Only) Is the copper reaction dirty?

    • Protocol: Use a specific ligand (e.g., THPTA or BTTAA) to stabilize Cu(I). Without a ligand, copper oxidizes and causes high background fluorescence.

Issue 2: Cytotoxicity (Cell Rounding/Detachment)

Diagnosis: The concentration of the short-chain fatty acid is disrupting membrane integrity or mitochondrial pH gradients.

Solutions:

  • Reduce Concentration, Increase Sensitivity: Drop 4-PA-d4 to 25 µM but extend incubation to 24 hours .

  • Co-Supplementation: Add 50 µM Oleic Acid (complexed with BSA) alongside the 4-PA-d4. Oleic acid is known to buffer the toxicity of saturated fatty acids (the "Lipotoxicity Rescue" effect).

Issue 3: No Signal Detected

Diagnosis: Metabolic incorporation failed, or the probe was metabolized via β-oxidation before it could be incorporated into proteins.

Solutions:

  • Inhibit β-Oxidation: 4-PA is a fuel source. Cells will burn it for energy.

    • Action: Add Etomoxir (10-20 µM) , a CPT1 inhibitor, 30 minutes prior to labeling. This blocks the transport of the fatty acid into the mitochondria, forcing the cell to use it for protein acylation instead of energy production.

Module 4: Logic-Based Troubleshooting Guide

Use this decision tree to diagnose your specific experimental failure.

Troubleshooting Start Problem Identified Signal Low/No Signal? Start->Signal Toxicity Cell Death? Start->Toxicity CheckOx Are cells starved? Signal->CheckOx CheckBSA Was BSA used? Toxicity->CheckBSA AddEto Add Etomoxir (Block β-oxidation) CheckOx->AddEto Yes CheckConc Increase Conc. or Time CheckOx->CheckConc No UseBSA Conjugate to 10% BSA CheckBSA->UseBSA No Rescue Co-incubate with Oleic Acid CheckBSA->Rescue Yes

Figure 2: Decision matrix for optimizing 4-PA-d4 experiments based on signal intensity and cell viability.

References & Authoritative Sources

  • Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods. (Pioneering work on alkyne-tag SRS imaging).

  • Hannoush, R. N., & Sun, J. (2010). "The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking." Nature Chemical Biology. (Foundational protocols for fatty acid metabolic labeling).

  • Thiele, C., et al. (2012). "Alkynyl fatty acids enable click chemistry-based monitoring of lipid metabolism." Angewandte Chemie. (Detailed click chemistry protocols for lipids).

  • Shen, Y., et al. (2014). "Metabolic tagging of intracellular lipid droplets with alkyne-labeled fatty acids." Journal of Lipid Research. (Optimization of concentration and toxicity for lipid labeling).

Sources

troubleshooting low signal with 4-Pentynoic Acid-d4 in mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Division Subject: Troubleshooting Low Signal Intensity for 4-Pentynoic Acid-d4 Ticket ID: #SCFA-4PA-D4-OPT Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely experiencing low signal with this compound (4-PA-d4) due to one of three "silent killers" common to Short-Chain Fatty Acid (SCFA) analysis: volatility-induced sample loss , incorrect ionization polarity , or poor chromatographic retention .

4-Pentynoic Acid is a metabolic probe often used in bioorthogonal "click" chemistry. Its small size (MW ~98 Da, ~102 Da for d4) and high polarity make it an elusive target for standard reverse-phase (C18) LC-MS workflows. This guide moves beyond basic checks to address the physicochemical root causes of signal loss.

Phase 1: The "Physics" of Ionization

Q: I am running my method in Positive Mode (ESI+) to match my other analytes, but I see nothing. Why?

A: You are fighting the molecule’s chemistry. 4-Pentynoic acid is a carboxylic acid.[1] It has no basic nitrogen to easily accept a proton (


) in positive mode.
  • The Mechanism: In ESI+, naked fatty acids ionize poorly unless they form weak adducts (e.g.,

    
     or 
    
    
    
    ), which are unstable and yield poor sensitivity.
  • The Fix: Switch to Negative Mode (ESI-) . You must target the deprotonated carboxylate ion (

    
    ).
    
    • Target Mass: If your 4-PA-d4 is labeled at the 2,2,3,3 positions (standard), the neutral mass is ~102.1 Da. Scan for m/z 101.1 .

  • The Exception: If you must run in Positive Mode (e.g., multiplexing with amines), you must derivatize the sample (see Phase 4).

Critical Check: Ensure your mobile phase pH is high enough to support deprotonation in the source, or use a "modifier" like Ammonium Fluoride (


) which drastically enhances ionization for SCFAs in negative mode [1].

Phase 2: Sample Preparation (The Volatility Trap)

Q: My signal was okay initially, but after drying down my samples to concentrate them, the signal vanished. Did the compound degrade?

A: It didn't degrade; it evaporated. This is the most common failure point for 4-Pentynoic acid.

  • The Cause: Short-chain fatty acids (C2–C6) have significant vapor pressure.[2] When you apply vacuum (SpeedVac) or nitrogen blow-down to dryness, the 4-PA-d4 co-evaporates with the solvent.

  • The Solution:

    • Never dry to completion. Stop evaporation when ~10-20

      
       remains.
      
    • Use a "Keeper" Solvent: Add a less volatile solvent (e.g., 10-20

      
       of DMSO or hexadecane) before evaporation. The analyte will remain in this droplet while the volatile organic solvent is removed.
      
    • Alkalinize before drying: Adding a small amount of dilute NaOH or Ammonium Hydroxide converts the volatile free acid into a non-volatile salt (carboxylate).

Table 1: Volatility Risk Assessment

Solvent Removal MethodRisk LevelMechanism of LossCorrective Action
Lyophilization HighSublimation under vacuumDo not lyophilize free acids.
N2 Blow-down (Dry) CriticalCo-evaporationLeave residual volume; add keeper.
SpeedVac (Acidic pH) CriticalVolatility of protonated acidBasify sample (pH > 8) prior to drying.

Phase 3: Chromatographic Retention

Q: I see a signal, but it elutes in the void volume (dead time) with huge ion suppression. How do I retain it?

A: 4-PA-d4 is too polar for standard C18 columns. If it elutes in the void (t0), it competes with salts and un-retained matrix debris, leading to massive signal suppression.

  • Protocol A: Reverse Phase Rescue

    • Use a high-strength silica (HSS) T3 column or equivalent "aqueous stable" C18.

    • Mobile Phase: You must suppress ionization on the column to retain it. Use 0.1% Formic Acid (pH ~2.7). The protonated acid is neutral and will stick to the C18.

    • Note: This conflicts with ESI- ionization (which wants high pH). This is the "Acid Paradox." Post-column infusion of base (ammonia) may be required to re-activate ionization before the source.

  • Protocol B: HILIC (Recommended)

    • Use a HILIC column (Amide or Bare Silica).

    • Mobile Phase: High Acetonitrile (80-90%) start.

    • This retains the polar acid away from the void volume.

Phase 4: Derivatization (The "Nuclear Option")

Q: I need high sensitivity and ESI+ detection. Is there a workaround?

A: Yes. If direct analysis fails, derivatization is the industry standard for SCFAs. It solves all three problems: it adds mass, reduces volatility, and adds a proton-able handle for ESI+ [2].

Recommended Reagents:

  • 3-NPH (3-Nitrophenylhydrazine): Converts the acid to a hydrazine. Excellent for ESI-.

  • AMPP (N-(4-aminomethylphenyl)pyridinium): Adds a permanent positive charge. ideal for ESI+ sensitivity.

Figure 1: Decision Logic for Troubleshooting 4-PA-d4

TroubleshootingLogic Start Start: Low Signal for 4-PA-d4 CheckMode Check Ionization Mode Start->CheckMode IsPositive Is it ESI+? CheckMode->IsPositive Derivatize REQUIRED: Derivatize (Use 3-NPH or AMPP) IsPositive->Derivatize Yes CheckPrep Check Sample Prep IsPositive->CheckPrep No (ESI-) Success Signal Restored Derivatize->Success DidDry Did you dry to completion? CheckPrep->DidDry VolatilityLoss CAUSE: Volatility Loss Action: Use Keeper Solvent or Salt Form DidDry->VolatilityLoss Yes CheckColumn Check Retention Time DidDry->CheckColumn No VoidElution Elutes in Void (t0)? CheckColumn->VoidElution ChangeCol Action: Switch to HILIC or HSS T3 C18 VoidElution->ChangeCol Yes VoidElution->Success No

Caption: Logical workflow for isolating the root cause of signal loss in SCFA analysis.

Phase 5: The "Click" Chemistry Context

Q: I am using 4-PA-d4 as a probe to label proteins, then clicking it to biotin-azide. Which mass do I look for?

A: If you have performed the Click reaction (CuAAC), do not look for the 4-PA mass. The acid has reacted.

  • Unreacted Probe: If measuring the uptake of the fatty acid, use the methods above (ESI-).

  • Reacted Adduct: If measuring the clicked product, the mass is:

    
    
    
    • Warning: Copper used in click chemistry is a potent ion suppressor. You must perform a cleanup (EDTA wash or precipitation) to remove Copper before injecting into the MS, or it will quench your signal entirely.

References

  • Nih.gov. (2025). Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach.Link

  • Shimadzu.com. (2024). LC/MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization).Link

  • SigmaAldrich.com. (2024). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference.Link

Sources

common issues in click chemistry reactions with fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Lipid-Click Technical Support Hub.

I am Dr. Aris Thorne, Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide for fatty acid metabolic labeling using click chemistry. This guide moves beyond basic kit instructions to address the physiological and chemical realities of working with hydrophobic probes in aqueous biological systems.

Module 1: Metabolic Labeling (The "Input" Phase)

Context: The success of a click reaction depends entirely on the biological incorporation of your alkynyl-fatty acid analog (e.g., 17-ODYA, Alk-C16). A common failure point is not the chemistry, but the biology of uptake and competition.

Q: My cells are viable, but I see little to no incorporation of the fatty acid probe. What is wrong?

A: You are likely facing "Endogenous Competition" or "Transport Saturation."

  • Serum Starvation is Critical: Standard FBS contains high levels of endogenous palmitate and myristate. These native lipids outcompete your analog for uptake transporters (like CD36) and Acyl-CoA synthetases.

    • Protocol Adjustment: Switch to low-serum (0.5% - 1%) or charcoal-stripped FBS media 1 hour prior to and during the labeling pulse.

  • BSA Complexing: Free fatty acids precipitate in media. They must be chaperoned.

    • The Fix: Do not add alkynyl-FA DMSO stocks directly to media. Pre-complex the fatty acid with fatty-acid-free BSA (ratio 1:3 to 1:5 molar excess of BSA) at 37°C before adding to cells.

  • Pulse Duration: Palmitoylation is dynamic (cycles of acylation and depalmitoylation).

    • Optimization: A 4–6 hour pulse is often sufficient for rapid turnover proteins (e.g., signaling kinases), whereas 12–24 hours is required for stable structural proteins.

Q: My cells are dying during the labeling pulse.

A: Alkynyl-fatty acids can be cytotoxic at high concentrations due to membrane detergent effects.

  • Thresholds: Never exceed 100 µM. The "Sweet Spot" for most mammalian lines (HEK293, HeLa, Jurkat) is 20–50 µM .

  • Rescue: If toxicity persists at 20 µM, supplement the media with 1 mM Pyruvate to support mitochondrial respiration, which can be stressed by fatty acid overload.

Module 2: The Click Reaction (The "Process" Phase)

Context: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard, but Copper(I) is toxic to proteins and generates Reactive Oxygen Species (ROS).

Q: I see heavy precipitation when I add the Click Cocktail.

A: This is a "Ligand-Solubility Mismatch."

  • The Cause: The classic ligand TBTA is poorly water-soluble and requires 20% organic co-solvent (DMSO/tBuOH), which precipitates proteins.

  • The Solution: Switch to THPTA or BTTAA . These are water-soluble ligands that fully protect the Cu(I) oxidation state in aqueous buffers without requiring organic solvents.

Q: My Western Blot shows a smear or my fluorescence signal is weak/bleached.

A: This is Copper-Induced Oxidation (The "Fenton" Effect).

Free Cu(I) reacts with oxygen to produce hydroxyl radicals, which cleave peptide backbones and bleach fluorophores.

The Self-Validating Protocol for CuAAC:

  • Step 1: Prepare a Cu-Ligand Master Mix (1:2 ratio of CuSO4 to THPTA) before adding to the sample. This "cages" the copper immediately.

  • Step 2: Add the Master Mix to your sample.

  • Step 3: Add the Azide-Tag.[1]

  • Step 4: Add Sodium Ascorbate last. The reaction starts only when the reductant (ascorbate) hits the system.

Table 1: Optimized Reagent Concentrations for Cell Lysates (Proteomics/WB)

ComponentConcentrationFunctionCritical Note
Alkynyl-Protein 1–2 mg/mLSubstrateHigh protein conc. improves precipitation efficiency later.
Azide-Tag 10–100 µMLabelUse Biotin-Azide for enrichment; Fluorophore-Azide for gels.
CuSO4 1 mMCatalystMust be pre-mixed with Ligand.
THPTA (Ligand) 2 mMCu StabilizerMaintains Cu(I) state; prevents protein degradation.
Na-Ascorbate 20 mMReductantFreshly prepared (yellow = oxidized/bad). Add LAST.

Module 3: Specificity & Background (The "Output" Phase)

Context: Lipids are sticky. Hydrophobic azide dyes will bind non-specifically to membranes, creating false positives in imaging.

Q: I have high background fluorescence in my microscopy images.

A: You need to perform a "Lipid Extraction Wash" or use Fluorogenic Probes.

  • Post-Labeling Wash: After the metabolic pulse but before fixation, wash cells 3x with PBS containing 1% BSA . The albumin acts as a "sponge" to soak up alkynyl-fatty acids stuck to the outer membrane leaflet that were not internalized.

  • Saponification Control: To prove your signal is a fatty acid thioester (S-palmitoylation) and not non-specific sticking, treat a duplicate sample with 0.1M Hydroxylamine (pH 7.4) .

    • Result: If the signal disappears, it was a real thioester linkage. If it stays, it is background or an amide linkage (N-myristoylation).

Visualization: Troubleshooting Logic Pathways

Figure 1: Diagnostic Workflow for Fatty Acid Click Chemistry This diagram illustrates the decision matrix for troubleshooting low signal versus high background issues.

FA_Click_Troubleshooting Start Problem Identification Issue1 Low/No Signal Start->Issue1 Issue2 High Background Start->Issue2 Check1 Check Cell Viability Issue1->Check1 Check3 Is Signal Real? Issue2->Check3 Check2 Check Copper Status Check1->Check2 Cells Healthy Sol1 Reduce Probe Conc. (<50µM) Check1->Sol1 Cells Dying Sol2 Use THPTA Ligand (Protect Protein) Check2->Sol2 Precipitation? Sol3 Fresh Ascorbate (Add Last) Check2->Sol3 No Signal? Sol4 BSA Wash (Pre-Fix) Check3->Sol4 Membrane Staining Sol5 Hydroxylamine Control (Cleaves Thioesters) Check3->Sol5 Verify Linkage

Caption: Diagnostic logic tree for isolating failure points in metabolic labeling and click chemistry workflows.

Experimental Protocol: The "Safe-Click" Workflow for Cell Lysates

To ensure reproducibility, follow this sequence exactly. This protocol minimizes copper toxicity and maximizes signal-to-noise ratio.

  • Lysis: Lyse cells in buffer containing 1% SDS (SDS promotes the click reaction by denaturing proteins and exposing the alkyne tag).

  • Normalization: Adjust protein concentration to 2 mg/mL.

  • Preparation: In a separate tube, mix CuSO4 (1 mM final) and THPTA (2 mM final) . Incubate for 1 minute.

  • Addition Sequence:

    • Add Lysate to tube.

    • Add Azide-Biotin (100 µM).

    • Add Cu-THPTA complex.

    • Vortex briefly.

    • Add Sodium Ascorbate (20 mM).

  • Incubation: Rotate end-over-end for 1 hour at Room Temperature in the dark.

  • Termination: Add 4 volumes of ice-cold acetone or methanol to precipitate proteins and remove excess reagents.

References

  • Hannoush, R. N., & Sun, J. (2010).[2] The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking.[3] Nature Chemical Biology, 6(7), 498–506.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546.

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138.

Sources

Technical Support Center: Minimizing Cytotoxicity of 4-Pentynoic Acid-d4 in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Pentynoic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating the cytotoxic effects of this valuable metabolic inhibitor in cell culture experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your research.

Introduction to this compound and its Cytotoxicity

4-Pentynoic Acid is a well-established inhibitor of fatty acid β-oxidation, a critical metabolic pathway for energy production. Its deuterated analog, this compound, is often used in metabolic studies to trace the fate of the molecule. While an invaluable tool, its mechanism of action inherently leads to cytotoxicity if not carefully managed. The primary cause of cell death is the disruption of cellular energy homeostasis due to the blockage of β-oxidation. This can lead to a cascade of secondary effects, including mitochondrial dysfunction, increased oxidative stress, and activation of apoptotic pathways.

The substitution of hydrogen with deuterium in this compound can potentially alter its metabolic stability and, consequently, its cytotoxic profile. While direct comparative toxicity studies are limited, the principles of kinetic isotope effects suggest that the deuterated compound may exhibit different rates of metabolic activation or off-target effects. This guide will address these potential nuances and provide strategies to minimize cytotoxicity for both the deuterated and non-deuterated forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: The primary mechanism of cytotoxicity for this compound, similar to its non-deuterated counterpart, is the irreversible inhibition of key enzymes in the mitochondrial fatty acid β-oxidation pathway. This leads to a sharp decline in cellular ATP production, particularly in cell types that heavily rely on fatty acids as an energy source. The resulting energy crisis can trigger downstream events such as oxidative stress and apoptosis.

Q2: How might the deuteration in this compound affect its cytotoxicity compared to the non-deuterated form?

A2: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can slow down metabolic reactions involving the cleavage of the carbon-deuterium bond. While the primary inhibitory action on β-oxidation is unlikely to be significantly altered, the deuteration in this compound could potentially reduce the rate of its metabolic activation or off-target metabolism. This may lead to a subtly different cytotoxic profile, possibly with a delayed onset or reduced severity of certain downstream effects like oxidative stress. However, without direct comparative studies, this remains a theoretical consideration, and careful dose-response experiments are crucial.

Q3: What are the initial signs of cytotoxicity I should look for in my cell cultures?

A3: Initial signs of cytotoxicity can be subtle and cell-type dependent. Common observations include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe blebbing of the cell membrane, a hallmark of apoptosis.

  • Reduced Proliferation: A noticeable decrease in the rate of cell division compared to untreated controls.

  • Decreased Metabolic Activity: Reduced signal in metabolic assays such as MTT, MTS, or resazurin-based assays.

  • Increased Lactate Production: As cells shift from oxidative phosphorylation to glycolysis for energy, an increase in lactate in the culture medium may be observed.

Q4: Is it necessary to complex this compound with Bovine Serum Albumin (BSA)?

A4: Yes, it is highly recommended. Fatty acids, including this compound, have low solubility in aqueous culture media and can be toxic at high unbound concentrations. Complexing with fatty acid-free BSA mimics the physiological transport of fatty acids in the bloodstream and improves their solubility and delivery to cells, while minimizing non-specific membrane-disrupting effects. A molar ratio of fatty acid to BSA between 3:1 and 6:1 is a common starting point.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed Even at Low Concentrations

Possible Cause 1: Inadequate Preparation of this compound Stock Solution

  • Explanation: Improper dissolution or the use of a toxic solvent at a high final concentration can cause significant cytotoxicity independent of the compound's specific mechanism.

  • Troubleshooting Steps:

    • Solvent Selection: Use a high-purity solvent like ethanol or DMSO.

    • Stock Concentration: Prepare a high-concentration stock solution to minimize the final solvent concentration in the culture medium. The final solvent concentration should ideally be below 0.1% (v/v).

    • Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to assess the cytotoxicity of the solvent itself.

    • Fresh Preparation: Prepare fresh stock solutions and dilutions for each experiment to avoid degradation of the compound.

Possible Cause 2: High Unbound Concentration of this compound

  • Explanation: As mentioned in the FAQs, free fatty acids can be toxic to cells. Without proper complexing to a carrier protein like BSA, you may be observing non-specific lipotoxicity.

  • Troubleshooting Steps:

    • BSA Complexation: Ensure you are using fatty acid-free BSA to prepare your working solutions.

    • Molar Ratio Optimization: Experiment with different molar ratios of this compound to BSA to find the optimal balance for your cell type.

    • Preparation Protocol: Follow a validated protocol for complexing fatty acids with BSA. This typically involves incubating the fatty acid with a BSA solution at 37°C for at least 30 minutes to allow for proper binding.

Issue 2: Inconsistent or Irreproducible Results Between Experiments

Possible Cause 1: Variability in Cell Health and Passage Number

  • Explanation: The metabolic state and sensitivity of cells to cytotoxic agents can vary with their health, confluency, and passage number.

  • Troubleshooting Steps:

    • Consistent Cell Culture Practices: Use cells from a similar passage number for all related experiments.

    • Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase when you initiate the treatment.

    • Monitor Cell Health: Regularly check your cell cultures for any signs of contamination or stress before starting an experiment.

Possible Cause 2: Fluctuation in Experimental Conditions

  • Explanation: Minor variations in incubation times, concentrations, or cell seeding densities can lead to significant differences in results.

  • Troubleshooting Steps:

    • Standardized Protocols: Adhere strictly to your established experimental protocol.

    • Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent dosing.

    • Homogeneous Cell Seeding: Ensure a uniform cell suspension before seeding to avoid variations in cell numbers across wells.

Issue 3: Unexpected Cellular Responses or Off-Target Effects

Possible Cause 1: Oxidative Stress

  • Explanation: The inhibition of β-oxidation can lead to an accumulation of fatty acyl-CoAs, which can be diverted to other pathways, potentially leading to the generation of reactive oxygen species (ROS).

  • Troubleshooting Steps:

    • Co-treatment with Antioxidants: Consider co-treating your cells with an antioxidant, such as N-acetylcysteine (NAC), to quench ROS and determine if this mitigates the observed cytotoxicity.

    • Measure ROS Production: Use a fluorescent probe like DCFDA to quantify ROS levels in your cells following treatment with this compound.

Possible Cause 2: Endoplasmic Reticulum (ER) Stress

  • Explanation: Disruption of cellular metabolism can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress-induced apoptosis.

  • Troubleshooting Steps:

    • Co-treatment with Chemical Chaperones: The use of chemical chaperones like 4-phenylbutyric acid (4-PBA) can help alleviate ER stress.[1][2]

    • Monitor ER Stress Markers: Use techniques like western blotting to assess the expression of ER stress markers such as GRP78, CHOP, and spliced XBP1.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex
  • Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to a concentration of 100 mM.

  • Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in serum-free culture medium to a concentration of 10 mM. Warm the solution to 37°C and filter-sterilize.

  • Complexation: In a sterile tube, add the desired volume of the 100 mM this compound stock solution to the 10 mM BSA solution to achieve the desired molar ratio (e.g., for a 5:1 ratio, add 5 µL of 100 mM this compound to 100 µL of 10 mM BSA).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Working Solution: Dilute the complexed solution in your complete cell culture medium to the desired final concentration for treating your cells.

Protocol 2: Dose-Response and Time-Course Experiment
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • Treatment: Prepare a serial dilution of the this compound-BSA complex in complete culture medium. Remove the old medium from the cells and add the treatment medium. Include appropriate controls (untreated cells, vehicle control, BSA-only control).

  • Incubation: Incubate the plate for different time points (e.g., 12, 24, 48, and 72 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, MTS, or a live/dead cell staining assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration and time point. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound

Cell TypeRecommended Starting Concentration Range (µM)Notes
Hepatocytes (e.g., HepG2)50 - 500Highly dependent on fatty acid oxidation.
Myocytes (e.g., C2C12)100 - 1000Relies heavily on fatty acids for energy.
Cancer Cell Lines (variable)200 - 2000+Sensitivity varies greatly depending on the metabolic phenotype (Warburg effect vs. oxidative).
Primary Neurons10 - 100Generally more sensitive to metabolic perturbations.

Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each specific cell line and experimental condition.

Visualizations

Diagram 1: Mechanism of this compound Cytotoxicity

PA_d4 This compound BetaOx β-Oxidation Enzymes PA_d4->BetaOx Inhibition ATP ATP Production BetaOx->ATP Drives Energy Energy Crisis ATP->Energy ROS Oxidative Stress Apoptosis Apoptosis ROS->Apoptosis Energy->ROS Energy->Apoptosis

Caption: Inhibition of β-oxidation by this compound leads to cytotoxicity.

Diagram 2: Troubleshooting Workflow for High Cytotoxicity

Start High Cytotoxicity Observed Check_Prep Review Compound Prep? Start->Check_Prep Check_Conc Optimize Concentration? Check_Prep->Check_Conc No Solvent Check Solvent Toxicity Check_Prep->Solvent Yes Check_Culture Assess Cell Culture? Check_Conc->Check_Culture No Dose_Resp Perform Dose-Response Check_Conc->Dose_Resp Yes Passage Standardize Passage # Check_Culture->Passage Yes Resolved Issue Resolved Check_Culture->Resolved No BSA Optimize BSA Complexation Solvent->BSA BSA->Dose_Resp Time_Course Perform Time-Course Dose_Resp->Time_Course Time_Course->Resolved Health Monitor Cell Health Passage->Health Health->Resolved

Caption: A systematic approach to troubleshooting unexpected cytotoxicity.

References

  • Thorpe, C., & Kim, J. J. (1995). Structure and mechanism of action of the acyl-CoA dehydrogenases. FASEB J., 9, 718–725. [Link]

  • Lopaschuk, G. D., Ussher, J. R., Folmes, C. D., Jaswal, J. S., & Stanley, W. C. (2010). Myocardial fatty acid oxidation: an important therapeutic target in heart failure. Pharmacol Rev, 62(2), 237-274. [Link]

  • Houten, S. M., Violante, S., Ke, K., & Wanders, R. J. A. (2016). The Renaissance of Mitochondrial Fatty Acid Oxidation. Cell Metabolism, 24(6), 793-805. [Link]

  • Gant, T. W., & Shokry, D. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615-634. [Link]

  • Basseri, S., Lhotak, S., Sharma, A. M., & Austin, R. C. (2009). The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response. J Lipid Res, 50(12), 2486-2500. [Link]

  • Ricchi, M., Odoardi, M. R., Carulli, L., Anzivino, C., Ballestri, S., Pinetti, A., ... & Loria, P. (2009). Differential effect of saturated and unsaturated fatty acids on non-alcoholic fatty liver disease in rats. Digestive and Liver Disease, 41(12), 893-900. [Link]

  • Listenberger, L. L., Han, X., Lewis, S. E., Cases, S., Farese Jr, R. V., Ory, D. S., & Schaffer, J. E. (2003). Triglyceride accumulation protects against fatty acid-induced lipotoxicity. Proceedings of the National Academy of Sciences, 100(6), 3077-3082. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Vluggens, A., Andreassen, T., & van Grunsven, L. A. (2009). The use of fatty acids in cell culture. BioTechniques, 47(3), 749-752. [Link]

  • PubChem. (n.d.). 4-Pentynoic acid. National Center for Biotechnology Information. [Link]

  • Ren, J., Bi, Y., Sowers, J. R., & Zhang, Y. (2021). The Chemical Chaperone, PBA, Reduces ER Stress and Autophagy and Increases Collagen IV α5 Expression in Cultured Fibroblasts From Men With X-Linked Alport Syndrome and Missense Mutations. Kidney International Reports, 6(3), 853-858. [Link]

  • Shchepinov, M. S., et al. (2022). Deuterated Arachidonic Acid Ameliorates Lipopolysaccharide-Induced Lung Damage in Mice. Antioxidants, 11(4), 681. [Link]

  • Römer, A., Linder, K., & Lendeckel, U. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biomethods, 7(1), bpab023. [Link]

  • Harvey, L. D., Vulesevic, B., & McNeill, B. (2023). Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle. International Journal of Molecular Sciences, 24(21), 15886. [Link]

  • Lee, J., et al. (2020). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology, 11, 137. [Link]

  • Kim, D. S., et al. (2015). The chemical chaperone, 4PBA inhibits the ER stress response as well as collagen synthesis and secretion. Journal of Dermatological Science, 78(2), 118-126. [Link]

Sources

Technical Support Guide: Enhancing the Solubility of 4-Pentynoic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Pentynoic Acid-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for solubility challenges encountered during experimentation. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Introduction: The Challenge of this compound Solubility

This compound is a deuterated analog of 4-Pentynoic Acid, a valuable building block in organic synthesis and a reagent for click chemistry.[1][2] It is a short-chain carboxylic acid containing a terminal alkyne group.[2] While classified as soluble in water and some organic solvents, achieving high, stable, and reproducible concentrations, particularly in aqueous buffers for biological assays, can be a significant challenge.[3] This guide provides a systematic approach to overcoming these solubility hurdles.

Part 1: Understanding the Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is the first step in troubleshooting.

Q: What are the key structural features of this compound that influence its solubility?

A: The solubility behavior of this compound is governed by a balance of three key features:

  • Carboxylic Acid Group (-COOH): This is the most critical functional group for solubility manipulation. It is polar and capable of hydrogen bonding.[4] Crucially, it has an acidic proton with a predicted pKa of approximately 4.3.[3] This means its charge state is highly dependent on the pH of the solvent.

  • Five-Carbon Chain: The molecule's backbone consists of five carbons. As the length of the hydrocarbon chain in a carboxylic acid increases, its water solubility tends to decrease due to the growing hydrophobic character.[4][5]

  • Terminal Alkyne Group (C≡CH): This functional group is relatively non-polar and contributes to the molecule's overall hydrophobic nature.

  • Deuterium Labeling (-d4): The four deuterium atoms increase the molecular weight slightly to ~102.12 g/mol from the non-deuterated ~98.1 g/mol .[6] For the purposes of solubility, this isotopic labeling does not significantly alter the physicochemical properties compared to its non-deuterated counterpart. All principles and methods described here apply equally to both forms.

Q: What is the general solubility profile of this compound?

A: The compound is a white to off-white solid at room temperature with a melting point of 52-58 °C.[2] Its solubility varies greatly with the solvent system, as summarized below.

SolventReported SolubilityRemarks
Water SolubleSolubility is highly pH-dependent. At neutral or acidic pH, solubility is limited.
DMSO 100 mg/mL (1019.37 mM)[1]Requires sonication for dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]
Ethanol SolubleGenerally a good solvent for carboxylic acids.
Low Polarity Organics Soluble[3]Solvents like chloroform or ethyl acetate are effective.[7][8]
Formulation (Aqueous) ≥ 1.25 mg/mL (12.74 mM)[1]Achievable with co-solvents and excipients like PEG300, Tween-80, or SBE-β-CD.[1]

Part 2: Troubleshooting Guide for Common Solubility Issues

This section addresses the most frequently encountered problems in a direct, question-and-answer format.

Q: My this compound won't dissolve in my aqueous buffer. What is the first thing I should do?

A: Check and adjust the pH. This is the most common and impactful variable for dissolving carboxylic acids in aqueous media.

Causality: Below its pKa of ~4.3, the carboxylic acid group is protonated (-COOH), making the molecule uncharged and significantly less water-soluble. By raising the pH to be at least 1.5 to 2 units above the pKa (i.e., pH > 6.0), the group deprotonates to form the highly soluble carboxylate anion (-COO⁻).[9][10][11]

Workflow: pH-Dependent Solubility

cluster_low_ph Low pH (< pKa ~4.3) cluster_high_ph High pH (> pKa ~4.3) low_ph R-COOH (Protonated, Uncharged) low_sol Low Aqueous Solubility low_ph->low_sol high_ph R-COO⁻ (Deprotonated, Charged) low_ph->high_ph  Equilibrium  (Add Base to shift right) high_sol High Aqueous Solubility high_ph->high_sol

Caption: The equilibrium between the protonated and deprotonated forms of 4-Pentynoic Acid.

Protocol: Preparing an Aqueous Solution via pH Adjustment
  • Weigh the desired amount of this compound into a sterile container.

  • Add a sub-maximal volume of your target buffer (e.g., add 8 mL if your final volume is 10 mL).

  • While stirring, slowly add a dilute base (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Monitor the pH of the solution. As the solid dissolves, the pH will stabilize.

  • Continue adding base until all the solid has dissolved and the pH is in the desired range (typically > 6.0 for full dissolution).

  • Once dissolved, add the remaining buffer to reach the final target volume and confirm the final pH.

Q: I've adjusted the pH, but I still can't reach my target concentration. What's next?

A: Use a co-solvent. Co-solvency is a powerful technique to increase the solubility of compounds that have both polar and non-polar regions.[12][13]

Causality: A co-solvent system, such as a mixture of water and a water-miscible organic solvent (like DMSO or ethanol), can better accommodate both the hydrophobic carbon chain and the charged carboxylate group of the molecule. The organic solvent disrupts water's hydrogen bonding network, creating a less polar environment that is more favorable for the solute.[12]

Recommended Co-solvents:
  • Dimethyl Sulfoxide (DMSO): Excellent for creating high-concentration stock solutions.[1]

  • Ethanol: A less toxic option suitable for many cell-based assays.[14]

  • Polyethylene Glycol (PEG 300/400): Often used in formulations to improve solubility and stability.[1]

Q: My compound precipitates when I dilute my high-concentration DMSO stock into my aqueous media. How do I prevent this?

A: This phenomenon, known as "crashing out," occurs when the solute is rapidly transferred from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (your aqueous buffer, likely at an unadjusted pH).

Solutions:

  • Slow Dilution with Agitation: Add the DMSO stock solution drop-by-drop into the vigorously vortexing or stirring aqueous media. This prevents localized high concentrations that can initiate precipitation.

  • Pre-adjust the pH of the Aqueous Media: Ensure your destination buffer is already at a pH > 6.0 before adding the DMSO stock. This ensures the molecule immediately converts to its soluble salt form upon dilution.

  • Use Formulation Excipients: For challenging systems, especially for in vivo use, incorporating surfactants or cyclodextrins is a field-proven strategy.

    • Surfactants (e.g., Tween-80): These molecules form micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic shell.[15] The this compound can be encapsulated within these cores, keeping it dispersed in the aqueous solution.[1]

    • Cyclodextrins (e.g., SBE-β-CD): These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts from the water and increasing apparent solubility.[1]

Q: Can I use heat or sonication to aid dissolution?

A: Yes, both are effective physical methods to enhance the rate of dissolution.

  • Heating: For most solids, solubility increases with temperature.[16][17][18] Gently warming the solution (e.g., to 37-50°C) provides the energy needed to break the crystal lattice of the solid, allowing it to dissolve more readily.

  • Sonication: An ultrasonic bath provides high-frequency sound waves that create microscopic cavitation bubbles.[1][14] The collapse of these bubbles generates intense local energy, which agitates the solvent and breaks apart solute particles, dramatically accelerating the dissolution process.[1]

Troubleshooting Workflow Diagram

start Start: this compound Not Dissolving solvent_type What is your primary solvent? start->solvent_type check_ph Check pH of solution solvent_type->check_ph Aqueous Buffer use_heat Try gentle heat (37°C) and/or sonication solvent_type->use_heat Organic Solvent (e.g., Ethanol) ph_high Is pH > 6.0? check_ph->ph_high adjust_ph Adjust pH to > 6.0 using dilute base ph_high->adjust_ph No ph_high->use_heat Yes adjust_ph->check_ph heat_ok Dissolved? use_heat->heat_ok use_cosolvent Consider adding a co-solvent (e.g., 1-10% Ethanol or DMSO) heat_ok->use_cosolvent No success Success: Stable Solution heat_ok->success Yes cosolvent_ok Dissolved? use_cosolvent->cosolvent_ok use_excipients Use advanced formulation: Tween-80 or SBE-β-CD cosolvent_ok->use_excipients No cosolvent_ok->success Yes use_excipients->success fail Consult further with Technical Support

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock in DMSO

This protocol is ideal for creating a high-concentration stock for serial dilutions.

  • Weigh 10 mg of this compound into a suitable vial.

  • Add 100 µL of fresh, anhydrous DMSO.[1]

  • Vortex briefly to wet the solid.

  • Place the vial in an ultrasonic water bath and sonicate until the solution is completely clear. This may take several minutes.[1]

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Advanced Formulation for Biological Assays (Target: 1.25 mg/mL)

This protocol, adapted from established methods, is designed to maintain solubility upon dilution into aqueous media.[1]

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • In a separate tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 12.5 mg/mL DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Finally, add 450 µL of saline (0.9% NaCl) to bring the total volume to 1 mL. Mix until a clear solution is obtained.[1]

  • This final solution contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final drug concentration of 1.25 mg/mL.[1]

References
  • Chem-Impex. (n.d.). 4-Pentynoic acid. Chem-Impex. [Link]

  • Streng, W. H., & Ziller, S. A. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pentenoic acid (CAS 591-80-0). Cheméo. [Link]

  • López-Guajardo, A., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pentynoic acid (CAS 6089-09-4). Cheméo. [Link]

  • JoVE. (2023). Video: Physical Properties of Carboxylic Acids. JoVE. [Link]

  • The Good Scents Company. (n.d.). 4-pentynoic acid. The Good Scents Company. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. ACS Publications. [Link]

  • Bogardus, J. B. (1983). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]

  • Heidarian, B., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. [Link]

  • Myrdal, P. B., & Yalkowsky, S. H. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

  • Rampone, A. J. (1975). Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids. Cambridge University Press & Assessment. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]

  • Yalkowsky, S. H., & Myrdal, P. B. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Lu, C., & Chen, I. A. (2015). Preparation of fatty acid micelles. PMC - NIH. [Link]

  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • ResearchGate. (2016). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Micelle. Wikipedia. [Link]

  • Schonfeld, G., & Pownall, H. J. (2001). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. NIH. [Link]

  • Ten-Ami, M., & Le, T. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. [Link]

  • wildvineyard. (2020). Solubility 3 Temperature dependence of aqueous solubility. YouTube. [Link]

  • Wang, Y., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell | Oxford Academic. [Link]

  • ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. ResearchGate. [Link]

  • ResearchGate. (2010). Solubility of Adipic Acid in Organic Solvents and Water. ResearchGate. [Link]

  • Get Science & Technology. (2016). Micelle Function Structure and Formation. YouTube. [Link]

  • Quora. (2018). Why does solubility of fatty acids decreases as the length chain increases?. Quora. [Link]

  • ResearchGate. (2013). The solubilities of the normal saturated fatty acids II. ResearchGate. [Link]

Sources

Technical Support Center: Chemical Proteomics & Alkyne Pull-Downs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Reality of Affinity Enrichment

Welcome to the Chemical Proteomics Support Center. If you are reading this, you are likely facing the "dirty gel" problem: your alkyne pull-down eluted hundreds of proteins, and you cannot distinguish your specific target from the background.

In Activity-Based Protein Profiling (ABPP) and affinity enrichment, Non-Specific Binding (NSB) is not an anomaly; it is a thermodynamic inevitability. The alkyne handle is small and bioorthogonal, but the enrichment system (biotin-streptavidin) and the proteome itself (sticky chaperones, endogenous biotinylated proteins) are prone to high background.

This guide moves beyond basic protocols to the causality of NSB and provides self-validating workflows to eliminate it.

Module 1: Diagnostic Workflow

Before altering your chemistry, you must diagnose the source of the background. NSB typically arises from three distinct vectors:

  • The Matrix: Endogenous biotinylated proteins (e.g., carboxylases).

  • The Chemistry: Copper-induced protein precipitation or bead fouling.

  • The Probe: Hydrophobic aggregation of the probe itself.

The Golden Rule: The No-Probe Control

You cannot interpret an alkyne pull-down without a DMSO (No-Probe) Control . If a band/protein appears in your DMSO lane, it is background. Period.

Diagnostic Logic Tree

(Visualizing the decision process for troubleshooting)

NSB_Troubleshooting Start Problem: High Background (Too many bands/peptides) Control Did you run a DMSO (No-Probe) Control? Start->Control Control->Start No (Go back and do it) Compare Are bands present in DMSO lane? Control->Compare Yes Specific Bands ONLY in Probe lane Compare->Specific No NonSpecific Bands in BOTH lanes Compare->NonSpecific Yes Action1 Likely Specific Targets Proceed to MS/Western Specific->Action1 Action2 Diagnosis: Matrix/Bead NSB NonSpecific->Action2 SubDecision Is the background Streptavidin or Tubulin/HSP? Action2->SubDecision Sol_Wash Solution: Increase Wash Stringency (1% SDS / 8M Urea) SubDecision->Sol_Wash Sticky Proteins Sol_Digest Solution: On-Bead Digestion (Avoid Elution) SubDecision->Sol_Digest Streptavidin Leaching

Figure 1: Diagnostic logic for identifying the source of non-specific binding in alkyne-tag pull-downs.

Module 2: The Chemical Solution (Washing & Reagents)

Unlike antibody-based IP (which relies on weak non-covalent interactions), the Click Reaction (CuAAC) forms a covalent 1,2,3-triazole bond. This is your greatest advantage. It allows you to use wash conditions that would destroy a standard IP, stripping away everything except the covalently bound probe-target complex.

Stringent Washing Protocol

If you are washing with PBS or mild detergents (NP-40), you are retaining NSB.

  • Recommendation: Use 1% SDS or 8M Urea in your wash steps.

  • Why? The triazole bond is stable to denaturation. SDS denatures "sticky" proteins (HSPs, Ribosomes) and disrupts hydrophobic NSB on the beads.

Table 1: Wash Buffer Stringency Comparison

Buffer TypeCompositionTarget RemovalNSB RemovalRecommended Use
Mild PBS + 0.1% NP-40LowVery LowNever for Click-Chemistry
Standard PBS + 1% Triton X-100LowModerateInitial transfer steps
Stringent PBS + 1% SDSNone (Covalent)HighMandatory for Alkyne Pull-downs
Chaotropic 8M Urea in PBSNone (Covalent)Very HighFor MS-based proteomics
The Copper Crash (Precipitation)

A common "NSB" artifact is actually protein precipitation caused by copper oxidation, which traps proteins on beads.

  • The Fix: Use THPTA instead of TBTA.

  • Mechanism: THPTA is water-soluble and protects proteins from Cu(I)-mediated oxidation more effectively than TBTA [1].

  • Protocol Adjustment: Pre-complex CuSO4 and THPTA in a 1:5 molar ratio before adding to the lysate. This prevents free copper from crashing your proteome.

Module 3: Quantitative Discrimination (The Gold Standard)

In high-sensitivity Mass Spectrometry (MS), you will always identify background proteins (keratins, carboxylases, bead contaminants). The only way to scientifically validate a target is Quantitative Proteomics (SILAC or TMT).

Why Quantitation is Non-Negotiable

Spectral counting is unreliable for low-abundance targets. You need a ratio.

  • Ratio = (Probe Signal) / (DMSO Signal)

  • NSB Proteins: Ratio ≈ 1:1 (They bind beads equally in both samples).

  • Specific Targets: Ratio > 5:1 (Enriched only in the probe sample).

SILAC-ABPP Workflow

This self-validating system mathematically filters out NSB.

SILAC_Workflow Light Light Cells (K0R0) + DMSO (Control) Mix Mix Lysates (1:1) Light->Mix Heavy Heavy Cells (K8R10) + Alkyne Probe Heavy->Mix Click Click Reaction (Biotin-Azide) Mix->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Trypsin Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Result Calculate H/L Ratio MS->Result

Figure 2: SILAC (Stable Isotope Labeling by Amino acids in Cell culture) workflow for filtering non-specific binders.

Frequently Asked Questions (FAQ)

Q1: I see a strong band at ~70kDa and ~130kDa in all my lanes, including the control. What is it? A: These are likely endogenous biotinylated proteins. The 70kDa band is often Propionyl-CoA carboxylase (PCCA) , and the 130kDa is Pyruvate carboxylase (PC) .

  • Fix: You cannot wash these off (biotin-streptavidin interaction is too strong). You must ignore them or use "On-Bead Digestion" followed by MS, where you can bioinformatically exclude them.

Q2: Should I elute with boiling SDS-PAGE buffer? A: Avoid this if possible. Boiling streptavidin beads elutes the streptavidin monomer (~13kDa) and its aggregates, which clutter your gel/MS.

  • Better Method: Perform On-Bead Digestion with Trypsin. The specific targets are digested into peptides and eluted, while the streptavidin and biotinylated carboxylases remain stuck to the beads.

Q3: My beads are clumping during the click reaction. A: This is "Copper Crash." Your protein concentration is likely too high (>2mg/mL) or your copper:ligand ratio is off.

  • Fix: Switch to THPTA ligand (See Module 2) and dilute lysates to 1mg/mL before the reaction.

Q4: Is there a list of known contaminants I can check against? A: Yes. Consult the CRAPome (Contaminant Repository for Affinity Purification).[1][2] It is a database of proteins that frequently appear in negative controls [2].

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Mellacheruvu, D., et al. (2013). The CRAPome: a contaminant repository for affinity purification-mass spectrometry data.[3] Nature Methods. [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]

Sources

CuAAC Technical Support Center: Preventing Cu(I) Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Oxidation of Cu(I) in Click Chemistry Reactions

Core Concept: The Oxidation Trap

Why your reaction is failing: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies entirely on maintaining copper in the +1 oxidation state (Cu(I)) . However, Cu(I) is thermodynamically unstable in aqueous environments.[1] Without stabilization, it follows two destructive pathways:[2]

  • Oxidation:

    
     (Generates inactive copper and ROS).
    
  • Disproportionation:

    
     (Precipitates metal, kills catalysis).
    

If your reaction turns blue/green (Cu(II)) or forms a brown precipitate (Cu(0)/oxides), the catalytic cycle has broken.

Mechanism of Failure & Stabilization

The following diagram illustrates the precarious balance of the Cu(I) cycle and how ligands/reductants intervene.

CuAAC_Mechanism Cu2 Cu(II) (Inactive Blue) Cu1 Cu(I) (Active Species) Cu2->Cu1 Reduced by Ascorbate Ascorbate Ascorbate (Reductant) ROS ROS (Hydroxyl Radicals) Ascorbate->ROS Scavenges (Partial) Cu1->Cu2 Oxidation Complex [L-Cu(I)] Protected Catalyst Cu1->Complex Chelation Ligand Stabilizing Ligand (THPTA/BTTAA) Ligand->Complex Stabilizes Product Triazole Product Complex->Product Catalysis O2 Dissolved O2 O2->Cu2 Oxidizes Cu(I) O2->ROS Byproduct Glaser Glaser Coupling (Side Reaction) O2->Glaser Promotes

Figure 1: The Cu(I) Lifecycle. Green paths indicate successful catalysis; Red paths indicate oxidation and side reactions caused by Oxygen.

Troubleshooting Guide

Identify your issue below to find the immediate fix.

SymptomDiagnosisRoot CauseImmediate Fix
Solution turns Blue/Green Cu(II) Accumulation Oxygen has exhausted the reducing agent (Ascorbate).Add fresh Sodium Ascorbate (5-10 eq). Degas the headspace with Argon.
Brown/Black Precipitate Disproportionation Lack of stabilizing ligand allowed

.
Restart. You must use a ligand (THPTA or BTTAA) premixed with Cu before adding to the reaction.
Protein Degradation / Cell Death ROS Damage The Cu/Ascorbate/O2 cycle generated hydroxyl radicals.Switch to BTTAA (lower toxicity). Reduce Cu concentration.[3][4] Add Aminoguanidine or Catalase.
Low Yield (No Color Change) Glaser Coupling O2 caused alkynes to couple to each other (

) instead of the azide.
Strictly exclude O2. Increase Ascorbate concentration to quench oxidized intermediates.
Precipitate upon Ligand Addition Solubility Shock Using TBTA in a purely aqueous buffer.Switch to water-soluble THPTA or BTTAA .[5] TBTA requires ~20% DMSO/tBuOH.

Standard Operating Procedures (SOPs)

Protocol: The "Finn-Sharpless" Stabilized CuAAC Based on Presolski et al. (2011) and Hong et al. (2009).

This protocol uses THPTA or BTTAA to sacrifice themselves to oxidation, protecting the Cu(I) and your biomolecule.[6]

Reagents
  • CuSO4: 20 mM in water.[1][7]

  • Ligand (THPTA or BTTAA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared—Critical ).

  • Buffer: PBS or HEPES (Avoid Tris; it competes for Copper binding).

Step-by-Step Workflow
  • The Premix (The Secret to Stability): Mix CuSO4 and Ligand in a 1:5 molar ratio in a separate tube before adding to the reaction.

    • Example: 10 µL CuSO4 (20 mM) + 20 µL THPTA (50 mM).

    • Why: This ensures every Cu ion is chelated, preventing immediate disproportionation or non-specific binding to proteins.

  • Reaction Assembly: Add components in this specific order to your reaction vessel:

    • Biomolecule/Substrate (in buffer).[1][3]

    • Azide/Alkyne tags.

    • Cu-Ligand Premix (Final conc: 0.1–0.5 mM Cu).

    • Sodium Ascorbate (Final conc: 5 mM).

    • Note: The reaction starts only when Ascorbate is added.

  • Incubation:

    • Time: 30–60 mins.[1][3]

    • Temp: RT or 4°C.

    • Atmosphere: Cap tube tightly. For sensitive samples, flush headspace with N2/Ar.

Optimization Decision Tree

Optimization_Tree Start Start Optimization Solvent Solvent System? Start->Solvent Aqueous >80% Water (Bioconjugation) Solvent->Aqueous Organic Organic/Mixed (Synthesis) Solvent->Organic LigandAq Use THPTA or BTTAA Aqueous->LigandAq LigandOrg Use TBTA Organic->LigandOrg Sens Sample Sensitivity? LigandAq->Sens HighSens Live Cells / Fragile Proteins Sens->HighSens LowSens Peptides / Robust Polymers Sens->LowSens Action1 Use BTTAA Low Cu (10-50 µM) HighSens->Action1 Action2 Use THPTA Std Cu (100-500 µM) LowSens->Action2

Figure 2: Decision matrix for selecting the correct ligand and conditions based on solvent and sample sensitivity.

Frequently Asked Questions (FAQ)

Q: Do I really need a glovebox for CuAAC? A: No. While a glovebox is ideal, it is unnecessary for most applications if you use 5 equivalents of Ascorbate and a stabilizing ligand (THPTA/BTTAA) . The ligand protects the Cu(I) from rapid oxidation, and the excess ascorbate scavenges dissolved oxygen.

Q: Why is my ascorbate yellow? A: It has oxidized (dehydroascorbate). Discard it immediately. Oxidized ascorbate cannot reduce Cu(II) to Cu(I) and may actually promote protein crosslinking. Always make ascorbate fresh (within 1-2 hours of use).

Q: Can I use TCEP or DTT instead of Ascorbate? A: Avoid DTT. DTT chelates copper strongly and inhibits the reaction. TCEP can be used, but it can also reduce azides to amines (Staudinger reduction) if left too long. Ascorbate is the gold standard for a reason: it is specific and fast.

Q: What is the "Glaser Coupling" and how do I stop it? A: Glaser coupling is when two terminal alkynes react with each other (


) instead of the azide. This happens when O2 is present.
  • Prevention: If you see homocoupling products, you must degas your solvents (freeze-pump-thaw or vigorous sparging with Argon) and increase the ligand concentration.

References

  • Rostovtsev, V. V., et al. (2002).[1][8] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[1][3] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[5] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1][3] Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. (Introduction of BTTAA). Link

  • Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855.[1] Link

Sources

Reaction Rescue Center: Technical Support for Stalled Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: RXN-FAIL-001

Welcome to the Reaction Rescue Center. As scientists, we often treat a failed reaction as a personal defeat. In reality, it is a data point indicating a mismatch between your experimental design and the physical laws governing the system.

This guide is not a list of "tips and tricks"; it is a systematic debugging protocol based on kinetic and thermodynamic first principles. We will move from basic triage to advanced mechanistic diagnosis.

Part 1: The Diagnostic Triage

"My reaction didn't work." This statement is insufficient for diagnosis. We must first categorize the failure mode. Use the logic flow below to determine your immediate next step.

Visualizing the Failure Mode

The following decision tree distinguishes between kinetic failures, thermodynamic barriers, and gross errors.

ReactionTroubleshooting Start Start: Analyze Crude Mixture (TLC/NMR/LCMS) Q1 Is Starting Material (SM) consumed? Start->Q1 NoConsumption Scenario A: SM Remains Q1->NoConsumption No YesConsumption Scenario B: SM Consumed Q1->YesConsumption Yes CheckReagents Check Reagent Quality & Stoichiometry NoConsumption->CheckReagents CheckCond Check Temp & Catalyst Loading CheckReagents->CheckCond ActionA Diagnosis: Kinetic Barrier or Inert Reagents CheckCond->ActionA Q2 Is the desired Product formed? YesConsumption->Q2 YesProduct Product Detected Q2->YesProduct Yes NoProduct New Spots/Peaks (Not Product) Q2->NoProduct No IsolationIssue Diagnosis: Isolation/Workup Failure YesProduct->IsolationIssue SideReaction Diagnosis: Side Reaction / Decomposition NoProduct->SideReaction

Figure 1: Logic flow for initial reaction diagnosis. Identify if the issue is conversion (kinetics) or selectivity (competing pathways).

Part 2: Thermodynamics vs. Kinetics

User Question: "I heated my reaction for 48 hours, but it stopped at 50% conversion. Should I add more catalyst?"

Technical Response: Probably not. You are likely fighting Thermodynamics (Equilibrium) , not Kinetics (Rate).

The Kinetic Stall (Rate Issue)

If the reaction is simply slow, the activation energy (


) is too high for your current conditions.
  • Symptoms: Reaction proceeds slowly but cleanly. SM is still present.

  • Solution: Increase Temperature (Arrhenius equation), increase concentration, or change the catalyst.

The Thermodynamic Wall (Equilibrium Issue)

If


 is near zero, the reaction will settle at an equilibrium mixture of SM and Product.
  • Symptoms: Conversion halts at a specific ratio (e.g., 50:50) regardless of time or extra catalyst.

  • Solution (Le Chatelier’s Principle):

    • Remove a byproduct: If the reaction produces water, use molecular sieves or a Dean-Stark trap. If it produces HCl, add a base scavenger.

    • Use excess reagent: Push the equilibrium by flooding the system with one cheap starting material [1].

Part 3: The "Invisible" Variables (Solvents & Atmosphere)

User Question: "I followed the literature procedure, but my yield is 10% of the reported value."

Technical Response: Literature procedures often omit the "art" of solvent preparation. The polarity and "dryness" of your solvent are critical variables.

Solvent Selection Guide

Solvent effects are not just about solubility; they stabilize transition states.

Reaction TypeRecommended Solvent ClassMechanism of ActionCommon Pitfall

Substitution
Polar Aprotic (DMF, DMSO, MeCN)Solvates the cation, leaving the nucleophile "naked" and reactive [2].Using protic solvents (MeOH,

) cages the nucleophile, killing the rate.

Substitution
Polar Protic (MeOH, EtOH,

)
Stabilizes the carbocation intermediate and the leaving group anion.Using non-polar solvents prevents ionization.
Grignard / Organolithium Ethers (THF, Et2O)Oxygen lone pairs coordinate to Mg/Li, stabilizing the reagent.Traces of water protonate the reagent immediately (Quench).
Pd-Coupling (Suzuki/Heck) Dioxane, Toluene, DMFHigh boiling points allow overcoming activation energy barriers.Dissolved Oxygen: Oxidizes phosphine ligands, poisoning the catalyst [3].
Protocol: Freeze-Pump-Thaw Degassing

For transition metal catalysis (Pd, Ni, Cu), dissolved oxygen is a "silent killer." Sparging with nitrogen is often insufficient. Use this rigorous method:

  • Setup: Place solvent in a Schlenk flask. Do not fill more than 50% (expansion risk).[1][2]

  • Freeze: Submerge flask in liquid nitrogen (

    
    ) until solvent is solid.
    
  • Pump: Open stopcock to high vacuum (5–10 min). Remove headspace gas.

  • Thaw: Close stopcock. Remove from

    
    . Thaw in a tepid water bath.
    
    • Critical Safety Note:Thaw from the top down. If the bottom melts while the top is frozen, the expanding liquid will shatter the glass [4].

  • Repeat: Perform 3 cycles. Backfill with Argon.[3]

Part 4: Catalyst Failure (The "Black Metal" Problem)

User Question: "My Suzuki coupling turned black immediately and didn't react."

Technical Response: "Palladium black" precipitation indicates your catalyst decomposed into inactive metal aggregates before it could enter the catalytic cycle.

Troubleshooting Checklist:

  • Ligand Sparing: Add excess ligand (e.g.,

    
    ) to stabilize the Pd species.
    
  • The "Inert" Atmosphere: Did you use a balloon? Air diffuses through rubber balloons over hours. Use a glass Schlenk line or positive pressure nitrogen manifold.

  • Poisoning: Are there amines, thiols, or pyridines in your substrate? These can bind irreversibly to Pd. You may need a stronger ligand (e.g., Buchwald dialkylbiaryl phosphines) to displace them [5].

Part 5: Isolation & Detection (False Negatives)

User Question: "TLC showed a spot, but after column chromatography, I have nothing."

Technical Response: The reaction might have worked, but the isolation failed.

  • Volatility: Is your product small (MW < 150)? It may have evaporated on the rotovap. Check the solvent trap.[3][4]

  • Silica Sensitivity: Some compounds (acetals, silyl ethers) hydrolyze on acidic silica gel.

    • Fix: Add 1% Triethylamine to your eluent to neutralize the silica.

  • Water Solubility: If your product is polar (contains -OH, -NH, -COOH), it likely stayed in the aqueous layer during extraction.

    • Fix: Salt out the aqueous layer (saturate with NaCl) and extract with EtOAc or n-Butanol [6].

References
  • Frontier, A. "How to Troubleshoot a Reaction." Not Voodoo, University of Rochester.[5] [Link]

  • Ashenhurst, J. "Solvent Effects in Substitution Reactions." Master Organic Chemistry. [Link]

  • Lundgren, R. J., & Stradiotto, M. "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions." Chemistry – A European Journal, 2012. [Link]

  • University of Washington Dept. of Chemistry. "Freeze-Pump-Thaw Degassing of Liquids." [Link]

  • Stambuli, J. P., et al. "Screening of Pd Catalysts for Suzuki Coupling." The Journal of Organic Chemistry. [Link]

  • Frontier, A. "Workup Troubleshooting." Not Voodoo, University of Rochester.[5] [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Pentynoic Acid-d4 vs. ^13C-Labeled Fatty Acids for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic tracing, the choice between 4-Pentynoic Acid-d4 (4-PA-d4) and ^13C-Labeled Fatty Acids represents a fundamental decision between profiling protein interactions (acylation) and quantifying metabolic flux (energetics) .

  • ^13C-Labeled Fatty Acids are the gold standard for Metabolic Flux Analysis (MFA) . They are chemically identical to native substrates, allowing researchers to quantify oxidation rates, TCA cycle anaplerosis, and lipogenesis without perturbing the system.

  • This compound is a bioorthogonal probe . It mimics short-chain fatty acids but contains a "clickable" alkyne handle. It is primarily used to map post-translational modifications (PTMs) , specifically lysine acylation, and to visualize fatty acid uptake via fluorescence or enrich acylated proteins for proteomics. The deuterated (d4) variant adds a mass spectrometry signature for precise quantification and validation.

This guide analyzes the mechanistic divergences, experimental workflows, and data outputs of these two distinct methodologies.

Part 1: Mechanisms of Action[1]

^13C-Labeled Fatty Acids: The "Invisible" Tracer
  • Principle: Stable isotope labeling replaces specific carbon atoms (e.g., [U-^13C]Palmitate) with Carbon-13.

  • Biological Fidelity: High. The isotope effect is negligible in most biological systems. Enzymes recognize and process ^13C-fatty acids at rates nearly identical to natural ^12C-fatty acids.

  • Fate: These tracers enter the

    
    -oxidation spiral, generating ^13C-Acetyl-CoA, which then feeds into the TCA cycle or is used for de novo lipogenesis.
    
  • Detection: Mass Spectrometry (LC-MS/MS) detects the "mass shift" (M+n) in downstream metabolites (e.g., Citrate M+2).

This compound: The "Bioorthogonal" Spy
  • Principle: This molecule is a structural analog of short-chain fatty acids (like valerate or butyrate) but terminates in an alkyne group (

    
    ).
    
  • Biological Fidelity: Moderate. While it mimics fatty acids, the alkyne group introduces steric bulk and electronic changes. It can be activated to 4-pentynoyl-CoA but may act as a slow substrate or inhibitor for certain

    
    -oxidation enzymes (similar to 4-pentenoic acid).[1][2]
    
  • Fate: Instead of being burned for energy, its primary utility lies in being transferred by acyltransferases (e.g., p300) onto protein lysine residues (histone acylation).

  • Detection:

    • Click Chemistry: The alkyne reacts with an azide-tagged reporter (biotin or fluorophore) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • MS Tracing (d4): The deuterium label allows the probe itself (or the acylated peptide) to be distinguished from background noise and natural fatty acids in mass spectrometry.

Part 2: Critical Performance Comparison

Feature^13C-Labeled Fatty AcidsThis compound
Primary Application Metabolic Flux Analysis (Oxidation, Lipogenesis)Chemoproteomics (Acylation sites), Imaging
Biological Perturbation None (Chemically identical)Moderate (Alkyne moiety can alter kinetics)
Downstream Resolution Pathway-wide (TCA, Amino Acids, Lipids)Target-specific (Which proteins are modified?)[3]
Detection Method LC-MS/MS or GC-MS (Isotopomer Analysis)Click Chemistry + LC-MS/MS or Microscopy
Sensitivity High (depends on MS sensitivity)Ultra-High (Fluorescence/Biotin enrichment)
Key Limitation Cannot easily identify specific protein targetsNot suitable for quantifying oxidation rates
Visualizing the Divergence

The following diagram illustrates how these two probes diverge after entering the cell.

MetabolicPathways cluster_13C 13C-Fatty Acid Pathway cluster_4PA 4-Pentynoic Acid Pathway Entry Cellular Entry C13 13C-Fatty Acid Entry->C13 PA4 4-PA-d4 Entry->PA4 BetaOx Beta-Oxidation C13->BetaOx Native Processing AcCoA 13C-Acetyl-CoA BetaOx->AcCoA TCA TCA Cycle Flux (Citrate M+2, etc.) AcCoA->TCA Metabolic Fuel Activation Acyl-CoA Synthetase PA4->Activation PCoA 4-Pentynoyl-CoA Activation->PCoA Transfer Acyl-Transferase (p300/CBP) PCoA->Transfer Substrate Mimicry ProteinTag Acylated Protein (Histone-Lys-Alkyne) Transfer->ProteinTag Click Click Reaction (Biotin-Azide) ProteinTag->Click Ex Vivo Analysis

Caption: Comparative metabolic fate.[4] ^13C-tracers (blue) follow the catabolic energy pathway. 4-PA-d4 (red) mimics substrates for protein acylation, enabling chemoproteomic tagging.

Part 3: Experimental Protocols

Protocol A: Metabolic Flux Analysis with ^13C-Palmitate

Objective: Quantify mitochondrial


-oxidation and TCA cycle activity.
  • Tracer Preparation: Conjugate [U-^13C16]Palmitate to BSA (bovine serum albumin) to facilitate cellular uptake.

    • Ratio: 6:1 (Fatty Acid:BSA).

  • Cell Culture: Seed cells (e.g., H9c2 cardiomyocytes) and acclimate.

  • Pulse Labeling: Replace media with substrate-limited media containing 100

    
    M [U-^13C]Palmitate-BSA. Incubate for 2–24 hours (steady state).
    
  • Quenching & Extraction:

    • Wash cells rapidly with ice-cold saline.

    • Add 80% Methanol (-80°C) to quench metabolism instantly.

    • Scrape and centrifuge to pellet protein (save for normalization).

  • LC-MS/MS Analysis:

    • Target metabolites: Citrate, Malate, Succinate, Glutamate.

    • Data Processing: Calculate Mass Isotopomer Distribution (MID).

    • Key Metric: The ratio of M+2 Citrate (from one turn of TCA) indicates fatty acid contribution to the TCA cycle.

Protocol B: Chemoproteomics with this compound

Objective: Identify lysine-acylated proteins (e.g., histone modifications).[3][5]

  • Pulse Labeling: Treat cells with this compound (0.1 – 1 mM) for 4–16 hours.

    • Note: Higher concentrations are often required compared to native fatty acids due to lower uptake/activation efficiency.

  • Lysis: Lyse cells in buffer containing deacetylase inhibitors (e.g., Vorinostat) to preserve marks.

  • Click Reaction (CuAAC):

    • Add reagents to lysate:

      • Biotin-Azide (100

        
        M)
        
      • CuSO

        
         (1 mM)
        
      • TCEP (Reducing agent, 1 mM)

      • TBTA (Ligand, 100

        
        M)
        
    • Incubate for 1 hour at room temperature.

  • Enrichment: Incubate "clicked" lysate with Streptavidin-agarose beads to pull down biotinylated (acylated) proteins.

  • On-Bead Digestion: Digest bound proteins with Trypsin.

  • LC-MS/MS Analysis:

    • Detect peptides carrying the 4-pentynoyl-d4 modification (+ mass shift of the probe + d4 label).

    • Validation: The d4 label provides a unique isotopic signature (doublet peaks) to confirm the peptide contains the exogenous probe.

Part 4: Data Interpretation & Troubleshooting

Interpreting ^13C Data (The "Fuel Gauge")
  • M+0 (Unlabeled): Metabolite derived from glucose or glutamine (endogenous).

  • M+2 (Labeled): Metabolite derived from the ^13C-Fatty Acid (via Acetyl-CoA).

  • High M+2 Citrate: Indicates high

    
    -oxidation activity.
    
  • Troubleshooting: If M+2 is low, check if the cells are using Glucose instead (Warburg effect). Use a glucose inhibitor (2-DG) to force fatty acid reliance.

Interpreting 4-PA-d4 Data (The "Map")
  • Positive Hit: A protein identified in the Streptavidin pull-down only in 4-PA treated cells.

  • False Positives: Proteins that bind Streptavidin non-specifically (e.g., endogenous carboxylases).

    • Solution: Compare against a "No Click" control.

  • The d4 Advantage: In MS spectra, look for the specific mass shift. The d4 label moves the m/z ratio by +4.025 Da compared to the non-deuterated probe, allowing precise separation from background noise.

References

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry. Source: National Institutes of Health (NIH) URL:[Link]

  • 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways. Source: American Journal of Physiology / PubMed URL:[Link]

  • Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. Source: NIH / PubMed Central URL:[Link]

  • Metabolism of 13C-Labeled Fatty Acids in Human Placental Explants. Source: The Journal of Clinical Endocrinology & Metabolism URL:[Link]

Sources

Technical Guide: Quantitative Profiling of Short-Chain Acylation Using 4-Pentynoic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and protocol for using 4-Pentynoic Acid-d4 in quantitative chemoproteomics, specifically contrasting it with standard long-chain probes like 17-ODYA and Alk-16.

Executive Summary: The Case for Deuterated Probes

In the landscape of Activity-Based Protein Profiling (ABPP), This compound (4-PA-d4) represents a specialized tool for the quantitative analysis of short-chain fatty acid (SCFA) modifications and metabolic flux. While standard probes like 17-ODYA (C18 analogue) and Alk-16 (C16 analogue) dominate the study of palmitoylation and stearoylation, they often rely on label-free quantification (LFQ) or separate SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiments to measure dynamic changes.

4-PA-d4 introduces a "Probe-SILAC" capability directly at the lipid modification level. By pairing 4-PA-d4 (Heavy) with its non-deuterated counterpart 4-PA (Light), researchers can perform isotopic multiplexing , allowing for the precise quantification of acylation dynamics between two biological states (e.g., Drug-treated vs. Control) within a single mass spectrometry run.[1] This eliminates the batch effects inherent in label-free approaches and provides higher fidelity than standard SILAC for lipid-specific turnover.

Scientific Rationale & Mechanism

The Short-Chain Advantage

4-Pentynoic acid (5 carbons) mimics short-chain fatty acids or metabolic precursors. Unlike 17-ODYA, which anchors proteins to membranes via stable thioester bonds (S-palmitoylation), 4-PA often probes:

  • Lysine Acylation: Mimicry of short-chain acyl-CoA species (e.g., butyryl-CoA, crotonyl-CoA) used by acyltransferases (KATs).[1]

  • Metabolic Incorporation: Entry into biosynthetic pathways where it may be elongated or incorporated into specific lipid pools.[1]

  • Non-Specific Acylation: Assessing the "background" reactivity of cellular proteomes to alkynyl-electrophiles.

The Deuterium Isotope Effect in Proteomics

The addition of four deuterium atoms (+4.025 Da mass shift) transforms the probe into a quantitative standard.

  • Mechanism: Cells are metabolically labeled with either 4-PA or 4-PA-d4.

  • Quantitation: After mixing lysates, click chemistry, and digestion, the same peptide will appear as a doublet (Light/Heavy) in the MS1 spectrum.[1]

  • Advantage: This accounts for variability in the click reaction efficiency and streptavidin enrichment, which are major sources of error in standard ABPP.[1]

Comparative Analysis: 4-PA-d4 vs. Alternatives

The following table contrasts 4-PA-d4 with the industry-standard long-chain probes.

FeatureThis compound 17-ODYA (Alk-18) Alk-16 (Palmitic Acid) Heavy Azide Tags (e.g., Azide-Biotin-Heavy)
Primary Target Short-chain acylation, metabolic flux, non-enzymatic modification.S-Palmitoylation, N-Myristoylation (after processing).[1]S-Palmitoylation (specific).[2][3]Any alkyne-labeled protein (Universal).
Quantitation Method In-Cell Probe-SILAC (Metabolic encoding).[4]Label-Free or Standard SILAC media.Label-Free or Standard SILAC media.Post-Lysis labeling (Chemical encoding).
Error Correction Corrects for metabolic uptake, click efficiency, AND enrichment.Corrects for MS ionization only (if using SILAC media).Corrects for MS ionization only.Corrects for enrichment only; ignores metabolic variance.
Mass Shift +4 Da (Requires high-res MS).N/A (Monoisotopic).N/A (Monoisotopic).+6 to +10 Da (Depending on tag).
Chromatography Caution: Deuterium effect may cause slight RT shift (see Section 5).Standard elution.[1]Standard elution.[1]Co-eluting (usually).
Validation Utility Raman Imaging: C-D bond is Raman-active in the silent region.Fluorescence microscopy only.[1]Fluorescence microscopy only.[1]N/A
Critical Insight: The "Raman-MS" Bridge

A unique advantage of 4-PA-d4 is its dual utility. The Carbon-Deuterium (C-D) bond vibrates in a "silent region" of the Raman spectrum (approx. 2100–2300 cm⁻¹), allowing for stimulated Raman scattering (SRS) microscopy . You can image the drug distribution in live cells using Raman, then lyse those same cells for MS proteomics, correlating spatial distribution with proteomic targets.[1]

Experimental Workflow: Quantitative Probe-SILAC

This protocol describes a differential profiling experiment (Control vs. Stimulated) using 4-PA/4-PA-d4.

Phase 1: Metabolic Labeling[1][5]
  • Cell Culture: Seed cells (e.g., HEK293T, Jurkat) to reach 70-80% confluence.[1]

  • Probe Preparation:

    • Dissolve 4-PA and 4-PA-d4 in DMSO to 100 mM stocks.

    • Control Condition: Add 4-PA (Light) to media (Final: 20–100 µM).

    • Experimental Condition: Add 4-PA-d4 (Heavy) to media (Final: 20–100 µM).

    • Note: Perform a cytotoxicity assay first; short-chain alkynes can be toxic at high concentrations.

  • Incubation: Incubate for 4–18 hours depending on the metabolic turnover rate of the target lipid species.

Phase 2: Lysis & Click Chemistry[1]
  • Harvest: Wash cells 3x with ice-cold PBS to remove free probe.

  • Lysis: Lyse in high-detergent buffer (e.g., 1% SDS, 50 mM HEPES pH 7.4, Protease Inhibitors).

    • Critical: DNA shearing (sonication) is essential to reduce viscosity.

  • Protein Quantification: BCA assay to normalize protein concentrations.

  • Mixing: Mix Equal amounts (e.g., 1 mg each) of Light and Heavy lysates 1:1 .

    • Why here? Mixing before the click reaction eliminates variability in the click efficiency between samples.

  • Click Reaction:

    • Add Biotin-Azide (100 µM).

    • Add TBTA (Ligand, 1 mM).[1]

    • Add CuSO4 (1 mM).

    • Add TCEP (Reducing agent, 1 mM) to initiate.[1]

    • Incubate 1 hour at Room Temp with rotation.

Phase 3: Enrichment & Digestion
  • Precipitation: Acetone or Methanol/Chloroform precipitate proteins to remove excess reagents.[1] Resuspend in 1% SDS / PBS.

  • Enrichment: Incubate with Streptavidin-Agarose (or Magnetic) beads for 2 hours.

  • Washing: Stringent washing (1% SDS, 4M Urea, PBS) is vital to remove non-covalent binders.[1]

  • On-Bead Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin (Sequencing Grade) overnight.

Phase 4: LC-MS/MS & Data Analysis
  • LC Gradient: Standard C18 Reverse Phase.[1]

  • MS Method: Data-Dependent Acquisition (DDA).

  • Quantification Logic:

    • Search for peptides with static modifications (Carbamidomethyl) and variable modifications (Oxidation).

    • Custom Modification: Define a variable modification for the "Heavy" probe if the probe remains attached to the peptide (rare for fatty acids unless analyzing the lipid modification site directly).

    • More Commonly: If the probe is lost during digestion or not the target of the search, you rely on the enrichment ratio .

    • Correction: For fatty acid probes, the lipid is often attached to Cysteine.[1] Standard trypsinization leaves the lipid-modified peptide on the beads (unless base-cleavable linkers are used).

    • Advanced Protocol: Use a cleavable biotin linker (e.g., Dde-biotin-azide or acid-cleavable).[1] This allows elution of the modified peptide carrying the 4-PA vs 4-PA-d4 moiety.

    • Mass Difference: The eluted peptide from the Heavy sample will be +4.025 Da heavier.

Visualization: The Probe-SILAC Workflow

ProbeSILAC cluster_0 Metabolic Labeling cluster_1 Sample Processing cluster_2 Proteomics C1 Control Cells + 4-PA (Light) Lyse Lysis C1->Lyse C2 Treated Cells + 4-PA-d4 (Heavy) C2->Lyse Mix 1:1 Mix Lyse->Mix Normalize Click CuAAC Click (Biotin-Azide) Mix->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digest (Cleavable Linker) Enrich->Digest MS LC-MS/MS Quantification Digest->MS

Caption: Workflow for quantitative chemoproteomics using 4-PA/4-PA-d4. Mixing lysates prior to click chemistry minimizes technical variance.

Technical Challenges & Solutions

The Deuterium Retention Time Shift

Issue: Deuterated compounds are slightly more hydrophilic than their hydrogenated counterparts, often eluting earlier on C18 columns.[1] Impact: If the shift is too large, the MS quantification software (e.g., MaxQuant, Proteome Discoverer) might fail to pair the Light and Heavy peaks as a doublet.[1] Solution:

  • Software: Increase the "Match Between Runs" or "Isotope Match Tolerance" window in your analysis software.

  • Chromatography: Use a shallower gradient to minimize the separation between D and H species.

  • Manual Validation: Visually inspect the XICs (Extracted Ion Chromatograms) for key targets to ensure the Heavy peak (RT -0.1 min) is being integrated with the Light peak.

Non-Specific Background

Short-chain alkynes like 4-PA are less specific than 17-ODYA. They may react with hyper-reactive cysteines non-enzymatically. Control: Always include a "No-Click" control (omit CuSO4) or a "Competitor" control (pre-treat with excess unlabeled fatty acid) to validate that the signal is click-dependent and specific.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[1] Chemistry & Biology. Link

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells.[1] Nature Methods.[1] (Establishes 17-ODYA methodology). Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[1][5] Nature.[1] (Foundational isoTOP-ABPP logic). Link

  • Yamaguchi, S., et al. (2018). Deuterium-labeled alkyne tags for Raman imaging.[1] Organic & Biomolecular Chemistry. (Demonstrates the Raman/MS duality of deuterated alkynes). Link

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking.[1] Nature Chemical Biology.[1] Link

Sources

Choosing the Right Connection: A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Labeling with 4-Pentynoic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and molecular labeling, the choice of chemical ligation strategy is paramount to experimental success. The advent of "click chemistry" has provided a powerful toolkit for selectively and efficiently joining molecular building blocks. Among these, the azide-alkyne cycloaddition has emerged as a frontrunner, with two primary modalities: the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.

This guide provides an in-depth comparison of these two powerful techniques, specifically in the context of utilizing 4-Pentynoic acid-d4, a versatile terminal alkyne building block. We will delve into the mechanistic underpinnings, provide practical experimental protocols, and offer data-driven insights to help you select the optimal approach for your research needs, whether they be in proteomics, drug delivery, or cellular imaging.

The Central Player: this compound

This compound is a valuable chemical tool, featuring a terminal alkyne group that serves as a handle for click chemistry reactions.[1][2] The deuterium labeling provides a unique mass signature for mass spectrometry-based applications, allowing for clear differentiation from endogenous molecules. Its carboxylic acid functionality allows for straightforward conjugation to amine-containing biomolecules via standard amide bond formation. This positions this compound as a key reagent for introducing an alkyne moiety onto proteins, peptides, and other biological targets for subsequent ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between a terminal alkyne, such as that in this compound, and an azide.[3][4] This reaction is not spontaneous and requires the presence of a copper(I) catalyst to proceed at a practical rate. The copper(I) species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[5]

Mechanism of CuAAC

The mechanism of CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[3][6] The catalyst plays a crucial role in activating the terminal alkyne and facilitating the cycloaddition.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Alkyne R1-C≡CH (this compound derivative) Cu_Acetylide R1-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Cu_I Cu(I) Complex [Azide-Cu-Acetylide Complex] Cu_Acetylide->Complex + R2-N3 Triazole 1,4-disubstituted Triazole Complex->Triazole Cycloaddition & Protonolysis Triazole->Cu_I Regenerates

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC of an Azide-Modified Peptide with this compound

This protocol provides a general framework for the CuAAC reaction. Optimization may be required depending on the specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate in water.

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide, this compound (typically in a 1.5 to 2-fold molar excess), and the copper ligand.

    • Add the sodium ascorbate solution to the mixture.

    • Initiate the reaction by adding the CuSO₄ solution. The final copper concentration is typically in the range of 50-100 µM.

  • Incubation:

    • Incubate the reaction mixture at room temperature with gentle shaking for 1-4 hours. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • The resulting triazole conjugate can be purified using standard techniques such as dialysis, size-exclusion chromatography, or HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bioorthogonal Choice

Developed as an alternative to CuAAC, SPAAC avoids the use of a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][8][9] Instead of a terminal alkyne, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[10][11] The driving force for this reaction is the release of ring strain in the cyclooctyne.[][13]

Mechanism of SPAAC

The SPAAC reaction is a [3+2] cycloaddition that proceeds without the need for a catalyst. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of the reaction.[14]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole Regioisomeric Triazole Mixture Cyclooctyne->Triazole + R-N3 (Spontaneous) Azide R-N3

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: SPAAC of an Azide-Modified Protein with a DBCO-PEG Conjugate

This protocol outlines a general procedure for a SPAAC reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified protein in a biocompatible buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the DBCO-containing reagent in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and the DBCO reagent (typically in a 2 to 10-fold molar excess).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by SDS-PAGE, western blot, or mass spectrometry.

  • Purification:

    • Remove excess DBCO reagent and purify the conjugate using methods such as dialysis, spin filtration, or affinity chromatography.

Head-to-Head Comparison: CuAAC vs. SPAAC

FeatureCopper-Catalyzed (CuAAC) with this compoundCopper-Free (SPAAC) with Strained Cyclooctynes
Reaction Rate Generally faster (minutes to a few hours).[9] Can be 100-fold faster than SPAAC.[15][16]Slower (hours to overnight).[16]
Biocompatibility Limited by the cytotoxicity of the copper catalyst.[7][8] Reactive oxygen species can damage biomolecules.[5]Excellent. The absence of a metal catalyst makes it suitable for live-cell and in vivo applications.[7][9][10]
Catalyst Requirement Requires a copper(I) catalyst, a reducing agent, and often a stabilizing ligand.[3][17]No catalyst required.[10][]
Cytotoxicity Copper ions are toxic to cells, limiting in vivo use.[7][14]Non-toxic and bioorthogonal.[7][8]
Reaction Conditions Typically performed in aqueous buffers, sometimes with co-solvents.Performed in aqueous buffers under physiological conditions.[18]
Reagent Cost & Availability Terminal alkynes like this compound are relatively inexpensive and readily available.Strained cyclooctynes (e.g., DBCO, BCN) are more expensive and synthetically complex.[8][19]
Product Forms a single 1,4-disubstituted triazole regioisomer.Forms a mixture of regioisomers.[8][14]

Making the Right Choice: An Expert's Perspective

The decision between CuAAC and SPAAC hinges on the specific demands of your experiment.

Choose CuAAC with this compound when:

  • Speed is critical: For applications requiring rapid ligation, CuAAC is the superior choice.

  • You are working with purified biomolecules in vitro: In the absence of living cells, the cytotoxicity of copper is not a concern.

  • Cost is a limiting factor: The reagents for CuAAC are generally more economical.

  • Regioselectivity is important: CuAAC provides a single, well-defined product isomer.

Choose SPAAC with a strained cyclooctyne when:

  • Biocompatibility is paramount: For live-cell imaging, in vivo studies, or applications with sensitive biological systems, the absence of copper is a significant advantage.[7][9]

  • Simplicity is desired: SPAAC is a one-step reaction without the need for additional catalyst and ligand solutions.

  • The presence of a mixture of regioisomers is acceptable: For many applications, the formation of two triazole isomers does not impact the outcome.

Conclusion

Both CuAAC and SPAAC are powerful and versatile click chemistry reactions that have revolutionized bioconjugation. While CuAAC, utilizing reagents like this compound, offers speed and cost-effectiveness for in vitro applications, the bioorthogonality of SPAAC has opened up new frontiers in the study of biological processes in their native environment. By understanding the fundamental differences in their mechanisms, reaction kinetics, and biocompatibility, researchers can confidently select the optimal tool to advance their scientific discoveries.

References

  • Wikipedia. (2023, December 2). Copper-free click chemistry. Retrieved from [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
  • ResearchGate. (2017, February 28). Which conditions for a copper-free click reaction between a DBCO-peptide and an azido PEG-ligand?. Retrieved from [Link]

  • MDPI. (2021). Copper-Free 'Click' Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder.... Retrieved from [Link]

  • ChemRxiv. (2021). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. Retrieved from [Link]

  • MDPI. (2026, February 1). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. Retrieved from [Link]

  • National Institutes of Health. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ACS Publications. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]

  • National Institutes of Health. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • ResearchGate. (2026, January 5). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

Sources

Assessing the Biological Impact of 4-Pentynoic Acid-d4 Labeling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Biological Impact of 4-Pentynoic Acid-d4 Labeling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Utility

This compound (4-PA-d4) represents a high-precision metabolic probe that bridges the gap between native biological function and detectable synthetic signaling. Unlike traditional fluorophore-conjugated lipids, which introduce significant steric bulk (often >500 Da) and alter lipid partitioning, 4-PA-d4 maintains a minimal structural footprint (MW ~102 Da).

Its primary utility lies in dual-modal detection :

  • Mass Spectrometry (MS): The deuterium labeling (+4 Da shift) allows for absolute quantification and differentiation from endogenous isomers.

  • Raman Microscopy (SRS/CARS): The combination of the alkyne moiety (~2125 cm⁻¹) and Carbon-Deuterium (C-D) bonds (~2100–2200 cm⁻¹) creates a unique spectral signature in the cell's "silent region," enabling background-free imaging without "click" chemistry fixation.

This guide provides a rigorous framework for assessing its biological impact, comparing it against non-deuterated analogs and native fatty acids to ensure experimental validity.

Comparative Analysis: 4-PA-d4 vs. Alternatives

The choice of probe dictates the biological validity of your data. The following table contrasts 4-PA-d4 with its primary alternatives.

FeatureThis compound (4-PA-d4) 4-Pentynoic Acid (Protiated) Fluorophore-Conjugated Fatty Acids (e.g., BODIPY-FA) Native Short-Chain Fatty Acids (e.g., Valerate)
Detection Mode SRS/CARS (Silent Region), MS (+4 Da)Click Chemistry (Fluorescence), SRS (Alkyne only)Direct FluorescenceNone (requires destructive analysis)
Steric Perturbation Negligible (<5% mass increase)NegligibleHigh (Bulky fluorophore alters partitioning)None (Baseline)
Metabolic Fidelity High (Kinetic Isotope Effect is minimal)HighLow (Excluded from certain enzymes)Perfect
Cellular Toxicity Low (at <100 µM)Low (at <100 µM)Low to Moderate (Phototoxicity)Low
Primary Risk Cost, Deuterium exchange (rare in lipids)Non-specific background in click reactionsAltered diffusion ratesN/A
Critical Causality: The Kinetic Isotope Effect (KIE)

Why choose d4? While the alkyne group facilitates detection, the deuteration serves two roles. Spectrally, it multiplexes the signal. Biologically, C-D bonds are stronger than C-H bonds. In fatty acid oxidation, the rate-limiting step often involves C-H bond cleavage.

  • Insight: If the deuterium is located at the

    
     or 
    
    
    
    carbons relative to the CoA activation site, 4-PA-d4 may exhibit a primary Kinetic Isotope Effect , slowing down its degradation via
    
    
    -oxidation. This can be advantageous for prolonging the probe's half-life for incorporation studies but requires validation to ensure it does not artificially accumulate compared to native substrates.
Mechanistic Pathway & Incorporation

To interpret the data, one must understand the probe's metabolic fate.[1] 4-PA-d4 mimics short-chain fatty acids (SCFAs) and is processed by the acyl-CoA synthetase machinery.

MetabolicPathway Extracellular Extracellular 4-PA-d4 Cytosol Cytosolic 4-PA-d4 Extracellular->Cytosol Passive Diffusion / CD36 Activated 4-Pentynoyl-CoA (Activated) Cytosol->Activated Acyl-CoA Synthetase (ATP -> AMP) Protein Protein Acylation (Lysine Modification) Activated->Protein N-Myristoyltransferase (Mimicry) Lipid Lipid Incorporation (Chain Elongation?) Activated->Lipid Rare Pathway Oxidation Beta-Oxidation (Breakdown) Activated->Oxidation Mitochondrial Entry

Figure 1: Metabolic fate of this compound. The probe enters the cell, is activated to its CoA thioester, and then diverges into protein modification or oxidative breakdown.

Self-Validating Experimental Protocols

Scientific integrity requires that every protocol includes internal checks.

Protocol A: Cytotoxicity Threshold Determination (MTT/ATP Assay)

Objective: Define the "Safe Labeling Window" where metabolic perturbation is <10%.

  • Preparation: Dissolve 4-PA-d4 in DMSO to create a 100 mM stock.

    • Note: 4-PA is an acid.[2][3][4][5][6][7] Ensure the stock pH is neutral if dissolving directly in aqueous buffer, or rely on the high dilution factor of DMSO into media (1:1000) to maintain pH 7.4.

  • Seeding: Seed HeLa or HEK293 cells at 5,000 cells/well in a 96-well plate.

  • Titration: Treat cells with 0, 10, 25, 50, 100, 250, and 500 µM 4-PA-d4 for 24 hours.

    • Control: DMSO vehicle control (must match highest volume used).

    • Negative Control: 4-Pente noic Acid (known inhibitor of FA oxidation) at 100 µM to verify assay sensitivity to metabolic stress.

  • Readout: Perform standard MTT or ATP-luciferase assay.

  • Validation Criterion: The

    
     (concentration reducing viability by 10%) defines the maximum working concentration. Typical safe range: 20–100 µM. 
    
Protocol B: Incorporation Efficiency via Click Chemistry

Objective: Verify the probe is actually incorporated into biomolecules and not just "stuck" in membranes.

  • Labeling: Incubate cells with 50 µM 4-PA-d4 for 6–18 hours.

  • Fixation: Wash 3x with PBS (removes free probe). Fix with 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.1% Triton X-100 in PBS (10 min).

  • Click Reaction Cocktail:

    • CuSO4 (1 mM)

    • THPTA Ligand (5 mM) - Crucial to protect proteins from oxidation.

    • Sodium Ascorbate (10 mM)

    • Azide-Fluorophore (e.g., Azide-Alexa488, 10 µM)

  • Staining: Incubate for 1 hour at Room Temp in the dark.

  • Imaging: Confocal microscopy.

    • Self-Validation: A "No Probe" control (DMSO only) + Click Reaction must show zero signal. If background exists, increase washing or decrease Azide concentration.

Protocol C: Raman/SRS Spectral Validation

Objective: Confirm the "Silent Region" peak and d4 contribution.

  • Sample Prep: Live cells labeled with 4-PA-d4 (50 µM).

  • Acquisition: Tune SRS laser to:

    • 2125 cm⁻¹ (Alkyne stretch).

    • 2100–2200 cm⁻¹ (C-D stretch broad band).

    • 2850 cm⁻¹ (C-H lipid background - Off-resonance control).

  • Analysis: The 4-PA-d4 signal should be distinct from the endogenous lipid CH2 peak (2850 cm⁻¹).

    • Advantage:[2][7] Ratiometric imaging (Alkyne/CH2) normalizes for cell thickness.

Data Summary & Interpretation

When analyzing your results, use the following benchmarks to assess success.

MetricExpected Outcome (4-PA-d4)Warning Sign (Experimental Failure)
Viability (100 µM, 24h) >90% relative to control<70% (Indicates toxicity or pH imbalance)
Localization Cytosolic puncta (if lipid droplets) or diffuse/nuclear (if histone acetylation)Plasma membrane only (Probe stuck/not internalized)
Click Background Negligible in "No Probe" controlHigh background (Inefficient washing or non-specific fluorophore binding)
Raman Signal Sharp peak at ~2125 cm⁻¹Broad, weak signal (Probe degradation or insufficient concentration)
References
  • Deuterium- and Alkyne-Based Bioorthogonal Raman Probes.Journal of the American Chemical Society (JACS Au).

    • Context: Establishes the utility of dual-labeled fatty acid probes for silent-region imaging.
  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry.Frontiers in Cell and Developmental Biology.

    • Context: comprehensive review of alkyne-tagged lipid tracers and their comparison to isotope labeling.
  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues.Current Protocols in Chemical Biology.

    • Context: Provides foundational protocols for alkyne-tag incorpor
  • 4-Pentenoic Acid Safety & Toxicity Data.

    • Context: Highlights the corrosive nature and toxicity risks of the structural analog (pentenoic acid)

Sources

A Senior Application Scientist's Guide to Quantitative Accuracy: Validating and Implementing 4-Pentynoic Acid-d4 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and reproducibility is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide provides an in-depth technical exploration of 4-Pentynoic Acid-d4, a deuterated analogue of the C5 carboxylic acid, as a potential internal standard. While direct, published applications of this compound are not yet widespread, this document will serve as a comprehensive manual for its validation and implementation, grounded in established principles of bioanalytical method validation. We will delve into the rationale behind using a deuterated standard, compare its theoretical advantages to other internal standards, and provide a detailed roadmap for its rigorous validation in your laboratory, ensuring compliance with regulatory expectations.

The Foundational Role of Internal Standards in Quantitative Analysis

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) in an analytical run.[1] Its primary function is to correct for variability during sample preparation and analysis, such as extraction losses, matrix effects, and instrument fluctuations.[2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[2] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard in LC-MS because they are chemically identical to the analyte, ensuring they co-elute and experience similar ionization effects.[3] This co-elution is a key advantage, as it allows the IS to compensate for most measurement errors that could arise from ion suppression or enhancement.

Introducing this compound: A Candidate for Targeted Metabolomics

This compound is the deuterated form of 4-Pentynoic Acid, a five-carbon carboxylic acid containing a terminal alkyne group. Its structure makes it a potential internal standard for the quantification of short-chain fatty acids (SCFAs) and other small molecule carboxylic acids, particularly those that may be challenging to analyze directly due to their volatility or poor chromatographic retention. The deuterium labeling provides a mass shift that allows for its distinction from the endogenous analyte by the mass spectrometer, without significantly altering its chemical behavior.

The workflow for incorporating an internal standard like this compound into a quantitative analysis is a multi-step process that begins with sample preparation and culminates in data analysis. The following diagram illustrates this fundamental workflow.

Quantitative_Analysis_Workflow Figure 1: General Workflow for Quantitative Analysis using an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (IS) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Derivatize Derivatization (if required) Extract->Derivatize LC Liquid Chromatography Separation Derivatize->LC MS Mass Spectrometry Detection LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General Workflow for Quantitative Analysis using an Internal Standard.

Comparative Analysis: this compound vs. Alternative Internal Standards

The selection of an internal standard is a critical decision in method development. While this compound is a promising candidate for certain applications, it is essential to compare its theoretical attributes with other commonly used internal standards for similar analytes, such as short-chain fatty acids.

Internal Standard Type Example(s) Advantages Disadvantages When to Consider
Stable Isotope-Labeled (SIL) This compound , Acetic acid-d4, Propionic acid-d7, Butyric acid-¹³C₄- Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.[3]- High accuracy and precision.- Can be more expensive.- Potential for isotopic interference if the mass shift is insufficient or if there is in-source fragmentation.For regulated bioanalysis and when the highest level of accuracy is required.
Homologous Series Heptadecanoic acid (for C16 fatty acids)- Similar chemical properties and extraction efficiency.- Readily available and less expensive than SIL standards.- Does not co-elute with the analyte, leading to potential differences in ionization suppression.- May not perfectly mimic the analyte's behavior in all matrices.For less complex matrices or when a SIL standard is not available.
Structural Analogs 2-methylbutyric acid (for valeric acid)- May have similar chromatographic and mass spectrometric behavior.- Can be a cost-effective alternative.- Differences in chemical structure can lead to variations in extraction recovery and ionization efficiency.- May not be suitable for all analytes.For research applications where high accuracy is not the primary goal.

A Roadmap to Validation: Establishing the Performance of this compound

Before implementing this compound in routine quantitative analysis, a full method validation must be performed to demonstrate that the assay is suitable for its intended purpose.[4][5] The validation process should be guided by regulatory documents from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][6]

The following diagram outlines the key parameters that must be assessed during bioanalytical method validation.

Validation_Parameters Figure 2: Key Parameters for Bioanalytical Method Validation Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Experimental Protocol: A Step-by-Step Guide to Method Validation

The following protocol provides a detailed framework for validating a hypothetical LC-MS/MS method for a small molecule carboxylic acid analyte using this compound as the internal standard.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound at a concentration that will yield a consistent and robust signal in the final samples.

  • Calibration Standards: Spike a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a series of at least six to eight non-zero calibration standards that bracket the expected concentration range.

  • Quality Controls (QCs): Prepare QCs at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within 3x of LLOQ)

    • Medium QC

    • High QC

2. Sample Preparation

  • To 100 µL of each sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Optional Derivatization: If the analyte requires derivatization for improved chromatographic performance, add the derivatizing agent and incubate according to the established procedure. For short-chain fatty acids, derivatization with agents like 3-nitrophenylhydrazine (3-NPH) is common.[7]

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting conditions.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a common choice for small molecule analysis.[8]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Develop a gradient that provides good separation of the analyte from matrix components and ensures co-elution with the internal standard.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and this compound.

4. Data Analysis and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[2][6]

Validation Parameter Objective Typical Acceptance Criteria
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the internal standard.[9]
Linearity & Range To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured concentration to the true concentration.The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[10]
Precision To assess the degree of scatter between a series of measurements.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[10]
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent and reproducible, though a specific percentage is not mandated.
Stability To assess the chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).The mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion: A Path Forward for Robust Quantitative Analysis

While this compound may not yet have a substantial body of published applications, its properties as a deuterated carboxylic acid make it a strong candidate for use as an internal standard in the quantitative analysis of structurally similar small molecules. By following the rigorous validation framework outlined in this guide, which is firmly rooted in the principles of scientific integrity and regulatory compliance, researchers can confidently assess its suitability for their specific applications. The use of a well-characterized and validated internal standard like this compound is a critical step in ensuring the generation of high-quality, reproducible data that can withstand scientific and regulatory scrutiny.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]

  • Liebisch, G., et al. Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Biomolecules2021 , 11(3), 359. [Link]

  • Vishweshwaraiah, P., et al. Bioanalytical method validation: An updated review. J. Bioanal. Biomed.2015 , 7(4), 119-126. [Link]

  • Han, J., et al. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules2019 , 24(23), 4252. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • International Council for Harmonisation. ICH M10 on bioanalytical method validation. 2022. [Link]

  • U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. 2019. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • Han, J., & An, M. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(1), 1-18.
  • U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. Bioanalytical method validation and study sample analysis m10. [Link]

  • European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. Validation of analytical procedures Q2(R2). [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • U.S. Food and Drug Administration. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • FDA. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

  • Daksh, S., Goyal, A., & Pandiya, C. K. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 4(3), 1489-1497.
  • Kaza, M., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. J. Pharm. Biomed. Anal.2019 , 169, 1-10. [Link]

  • GTFCh. APPENDIX B Requirements for the validation of analytical methods. [Link]

  • U.S. Food and Drug Administration. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

Sources

A Senior Application Scientist's Guide to Alkyne Tag Efficiency in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Precision of Metabolic Labeling

In the dynamic world of cellular biology, understanding the synthesis, trafficking, and degradation of biomolecules is paramount. Metabolic labeling has emerged as a cornerstone technique, allowing researchers to tag and track newly synthesized proteins, nucleic acids, glycans, and lipids within the complex milieu of a living cell.[1][2] At the heart of this technology lies the use of bioorthogonal chemical reporters—small, unobtrusive tags that are incorporated into biomolecules via the cell's own metabolic pathways.[3][4] Among these, alkyne tags have gained prominence due to their small size and unique reactivity, which allows for highly specific detection through "click chemistry."[1]

This guide provides an in-depth comparison of the efficiency of various alkyne tags. We will delve into the critical factors that influence their performance, from metabolic incorporation and cellular toxicity to the kinetics of the subsequent detection reaction. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal alkyne tag for their specific experimental goals, ensuring both technical accuracy and data integrity.

The Ligation: Why Click Chemistry is a Game Changer

Before comparing the tags themselves, it is crucial to understand the detection chemistry that makes them so powerful. Alkyne tags serve as a chemical handle for a highly efficient and specific reaction known as the azide-alkyne cycloaddition.[1] This reaction comes in two main flavors:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and high-yielding reaction. However, the requisite copper(I) catalyst can be toxic to living cells, making it most suitable for fixed-cell applications or endpoint assays.[5][6][7] Optimized protocols and protective ligands can mitigate some of this toxicity, allowing for its use in live-cell labeling under specific conditions.[6][7][8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant uses a strained cyclooctyne, which reacts spontaneously with azides without the need for a toxic copper catalyst.[10][11] This makes SPAAC the preferred method for live-cell imaging and tracking dynamic processes over time. The trade-off is that SPAAC is generally slower than CuAAC.[12]

The choice between CuAAC and SPAAC is a critical experimental decision dictated by the biological question at hand.

cluster_0 Metabolic Labeling Workflow cluster_1 Click Chemistry Choice Start Introduce Alkyne-Tagged Metabolic Precursor to Cells Incorporate Cellular enzymes incorporate the alkyne tag into newly synthesized biomolecules Start->Incorporate Wash Wash to remove unincorporated precursors Incorporate->Wash Detect Bioorthogonal Ligation (Click Chemistry) Wash->Detect Analyze Analysis (Microscopy, Proteomics, etc.) Detect->Analyze CuAAC CuAAC (Copper-Catalyzed) Detect->CuAAC Fixed Cells/ Endpoint Assays SPAAC SPAAC (Strain-Promoted) Detect->SPAAC Live-Cell Imaging CuAAC_Adv Advantage: Fast Kinetics Disadvantage: Copper Toxicity CuAAC->CuAAC_Adv SPAAC_Adv Advantage: Copper-Free, Live-Cell Compatible Disadvantage: Slower Kinetics SPAAC->SPAAC_Adv

Caption: General workflow for metabolic labeling with alkyne tags.

A Comparative Analysis of Alkyne Tags by Biomolecule Class

The efficiency of an alkyne tag is not an intrinsic property but is highly dependent on the biomolecule it is designed to label. The cellular machinery responsible for uptake and incorporation must recognize and process the modified precursor. Here, we compare the most common alkyne tags.

Protein Synthesis: HPG vs. OPP

Monitoring de novo protein synthesis provides a direct readout of cellular activity and response to stimuli. Two main alkyne tags are used for this purpose: L-homopropargylglycine (HPG) and O-propargyl-puromycin (OPP).

  • L-Homopropargylglycine (HPG): An amino acid analog of methionine, HPG is incorporated into proteins during translation by methionyl-tRNA synthetase.[13][14] This method provides a robust way to label the entire nascent proteome.[15] Studies have shown that HPG-based tagging can be more efficient than its azide-containing counterpart, L-azidohomoalanine (AHA), particularly in plant systems, potentially due to lower cellular perturbation.[13][14]

  • O-Propargyl-puromycin (OPP): OPP is an analog of puromycin, which mimics the aminoacyl-tRNA and enters the ribosome's A-site. It forms a covalent bond with the growing polypeptide chain, terminating translation and effectively tagging the nascent protein. This mechanism makes OPP a very rapid and sensitive indicator of global protein synthesis. However, because it terminates translation, prolonged exposure or high concentrations can be cytotoxic. In comparative studies, HPG labeling can result in higher overall fluorescence for high molecular weight proteins, while OPP and HPG show comparable coverage in proteomic analyses.[15]

Tag Target Mechanism Advantages Limitations
HPG Newly synthesized proteinsMethionine analog incorporated during translationLower cytotoxicity, suitable for longer labeling times.[14]Requires methionine-free media for optimal efficiency.
OPP Newly synthesized proteinsPuromycin analog, terminates translationVery rapid labeling, high sensitivity for short pulses.Can be cytotoxic, inhibits protein synthesis.
Nucleic Acid Synthesis: EdU vs. EU

Visualizing DNA replication and RNA transcription is fundamental to studying cell cycle, proliferation, and gene expression.

  • 5-Ethynyl-2'-deoxyuridine (EdU): A nucleoside analog of thymidine, EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16][17] It is a widely used and highly efficient marker for DNA replication. The small size of the ethynyl group allows for easy access by detection reagents, making it a superior alternative to the older BrdU labeling method, which requires harsh DNA denaturation.

  • 5-Ethynyl-uridine (EU): As a uridine analog, EU is incorporated into nascent RNA transcripts by RNA polymerases.[17][18] It is a powerful tool for visualizing global RNA synthesis.[18] However, a critical consideration is that in some organisms, cellular enzymes can reduce EU to EdU, leading to its incorporation into DNA.[16][19] This potential for cross-labeling must be controlled for, for example, by using inhibitors of ribonucleotide reductase.[19]

Other Biomolecules: Glycans and Lipids

The principles of metabolic labeling extend to other classes of biomolecules, each with its own set of alkyne tags.

  • Glycans: Alkyne-modified monosaccharides, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) analogs where the azide is replaced with an alkyne, can be used to probe glycosylation pathways.[20] The efficiency can be highly cell-type dependent, and switching the position of the alkyne and azide between the sugar and the detection probe can significantly impact metabolic incorporation.[20]

  • Lipids and Prenyl Groups: Alkyne-tagged fatty acids or isoprenoid analogs can be used to study lipid metabolism and protein prenylation.[21][22] The choice of the precursor (e.g., alcohol vs. diphosphate form) can affect cell permeability and labeling efficiency.[21] It's crucial to use the lowest effective concentration to ensure specific, enzyme-mediated incorporation.[23]

Key Factors Influencing Labeling Efficiency

Beyond the choice of tag, several factors critically impact the success of a metabolic labeling experiment.

1. Cellular Uptake and Metabolic Incorporation: The alkyne-modified precursor must be efficiently transported into the cell and accepted as a substrate by the relevant biosynthetic enzymes. This can vary significantly between different cell types.[21]

2. Cytotoxicity and Perturbation: An ideal tag should be minimally invasive. High concentrations of tags or the byproducts of the detection chemistry (like copper) can induce stress responses, alter metabolism, or cause cell death, confounding results.[5][6] It is essential to perform dose-response curves and viability assays to determine the optimal, non-perturbative labeling concentration.

3. Steric Hindrance: The alkyne tag, while small, can still present a steric barrier that influences the subsequent click reaction, especially when attached to bulky biomolecules or located in crowded molecular environments.[10][24][25] The structure of the alkyne itself can also influence detection; for instance, alkynes conjugated to aromatic rings can display higher signal intensities in certain detection modalities like Raman imaging.[26]

4. Reaction Conditions: The efficiency of the final "click" detection step is paramount. For CuAAC, the choice of ligand, copper source, and reducing agent can dramatically affect reaction speed and cell viability.[9] For both CuAAC and SPAAC, reaction time, temperature, and reagent concentration must be optimized.

Tag Alkyne Tag Selection Uptake Cellular Uptake & Metabolic Incorporation Tag->Uptake Toxicity Cytotoxicity & Perturbation Tag->Toxicity Sterics Steric Hindrance Tag->Sterics Kinetics Click Reaction Kinetics & Conditions Tag->Kinetics Result Efficient & Specific Biomolecule Labeling Uptake->Result Toxicity->Result Sterics->Result Kinetics->Result

Caption: Key factors influencing the efficiency of metabolic labeling.

Experimental Protocol: Pulse-Chase Analysis of Protein Synthesis with HPG

This protocol provides a framework for a pulse-chase experiment to measure protein synthesis and degradation rates using HPG.[27] This technique involves a short "pulse" with the alkyne-labeled amino acid, followed by a "chase" with an excess of the natural, unlabeled amino acid.[27][28][29]

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • Methionine-free medium

  • L-Homopropargylglycine (HPG)

  • Complete medium containing excess L-Methionine (chase medium)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry detection reagents (e.g., Azide-Fluor 488, CuSO₄, reducing agent, copper chelator)[1]

Procedure:

  • Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight under normal growth conditions.[1]

  • Starvation (Optional but Recommended): Gently aspirate the complete medium, wash once with warm PBS, and replace with pre-warmed methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine pools. This step enhances the incorporation efficiency of HPG.

  • Pulse: Remove the starvation medium and add pre-warmed methionine-free medium containing the optimized concentration of HPG (e.g., 25-50 µM). Incubate for the desired pulse duration (e.g., 30-60 minutes).

  • Chase: Aspirate the pulse medium. Wash the cells twice with warm PBS to remove all traces of HPG. Add pre-warmed chase medium (complete medium with excess methionine).

  • Time Points: Collect samples at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours). The T=0 point represents the maximum amount of labeled protein.

  • Cell Lysis: At each time point, wash cells twice with cold PBS and lyse them using ice-cold lysis buffer.[1] Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[1][29]

  • Click Reaction: Perform the CuAAC reaction on the clarified lysate by adding the click chemistry reaction cocktail according to the manufacturer's protocol. Incubate at room temperature for 1-2 hours in the dark.[1]

  • Analysis: The labeled proteins can now be analyzed. For visualization, run the samples on an SDS-PAGE gel and perform in-gel fluorescence scanning. For quantification, methods like flow cytometry on intact cells or downstream proteomic analysis can be employed.

Self-Validation and Controls:

  • Negative Control: A parallel sample that goes through the entire process without the addition of HPG. This control is crucial to assess background fluorescence or non-specific binding of the detection reagent.

  • T=0 Control: This sample, collected immediately after the pulse and wash steps, represents the maximal incorporation of the alkyne tag and serves as the baseline for calculating degradation rates.

  • Protein Loading Control: After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie) to ensure equal protein loading across all lanes.

Conclusion

The selection of an alkyne tag for metabolic labeling is a multi-faceted decision that requires a deep understanding of the biological system and the specific question being addressed. Efficiency is a product of successful metabolic incorporation, minimal cellular perturbation, and robust bioorthogonal detection. While HPG and EdU are workhorses for protein and DNA synthesis respectively, newer tags and improved click chemistry reagents are continually expanding the capabilities of this powerful technology. By carefully considering the factors outlined in this guide and implementing rigorous experimental controls, researchers can harness the full potential of alkyne tags to illuminate the dynamic processes of life.

References
  • Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. ResearchGate. [Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. [Link]

  • A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. Journal of Optics. [Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. National Institutes of Health. [Link]

  • In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. ResearchGate. [Link]

  • In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. bioRxiv. [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

  • Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan. Royal Society of Chemistry. [Link]

  • Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. National Institutes of Health. [Link]

  • Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. ResearchGate. [Link]

  • Pulse-chase analysis. Wikipedia. [Link]

  • Cell-type-specific quantification of protein synthesis in vivo. National Institutes of Health. [Link]

  • Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. [Link]

  • The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. National Institutes of Health. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. National Center for Biotechnology Information. [Link]

  • Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. National Institutes of Health. [Link]

  • The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. [Link]

  • Metabolic glycan labeling-based screen to identify bacterial glycosylation genes. National Institutes of Health. [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. National Institutes of Health. [Link]

  • Copper-catalyzed click reaction on/in live cells. Royal Society of Chemistry. [Link]

  • SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. National Center for Biotechnology Information. [Link]

  • Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry. [Link]

  • Revealing nascent proteomics in signaling pathways and cell differentiation. PNAS. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ResearchGate. [Link]

  • The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. ResearchGate. [Link]

  • Metabolic Labeling and Imaging of Cellular RNA via Bioorthogonal Cyclopropene−Tetrazine Ligation. Chinese Chemical Society. [Link]

  • Pulse Chase Analysis. Conduct Science. [Link]

  • 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring. Jena Bioscience. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health. [Link]

  • Visualization of the Nucleolus Using Ethynyl Uridine. National Center for Biotechnology Information. [Link]

  • Bioorthogonal Chemistry and Its Applications. ResearchGate. [Link]

  • Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed. [Link]

  • Assessment of Modulation of Protein Stability Using Pulse-chase Method. National Institutes of Health. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

Sources

The Deuterium Dilemma: Validating MS Data for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects, recovery losses, and injection variability. However, not all isotopes are created equal.

While Carbon-13 (


) and Nitrogen-15 (

) analogs offer perfect co-elution, Deuterated (

or

) compounds
remain the industry workhorse due to cost and synthetic accessibility. Yet, they introduce specific risks: retention time (RT) shifts (the "Deuterium Isotope Effect") and isotopic scrambling .[1]

This guide objectively compares deuterated standards against their alternatives and details a self-validating experimental protocol to ensure your data meets FDA/ICH M10 regulatory rigor.

Part 1: The Comparative Landscape

To make an informed choice, we must compare Deuterated IS against its primary alternatives:


 analogs and Structural Analogs.
Table 1: Performance Comparison of Internal Standards
FeatureDeuterated Analogs (D-IS)

Analogs
Structural Analogs
Cost & Availability High Availability / Low Cost. Synthetically easier to exchange H for D.Low Availability / High Cost. Requires complex total synthesis from labeled precursors.Very Low Cost. Often off-the-shelf similar compounds.
Chromatographic Behavior RT Shift Risk. C-D bonds are shorter/less lipophilic, often causing earlier elution than the analyte (the "Isotope Effect").Perfect Co-elution. Identical physicochemical properties to the analyte.[2]Different RT. Elutes at a different time; does not experience the same matrix suppression.
Matrix Effect Correction Good to Excellent. Correction is high unless the RT shift moves the IS into a different ion suppression zone.Perfect. Experiences the exact same suppression/enhancement as the analyte at the exact same time.Poor. Cannot compensate for transient matrix effects at the analyte's RT.
Stability (Scrambling) Moderate Risk. Acidic mobile phases or protic solvents can cause H/D exchange (loss of label).High Stability. Isotopes are located in the carbon/nitrogen skeleton and do not exchange.High Stability. Chemically stable, but chemically distinct.[2]
Cross-Talk (Interference) Moderate Risk. Requires

mass

Da to avoid natural isotope overlap.
Low Risk. Usually designed with sufficient mass difference.Low Risk. Mass and fragmentation usually distinct.

Part 2: Critical Challenges & Mechanisms

As a Senior Scientist, I need you to understand why validation fails. It is rarely the instrument; it is the chemistry.

The Deuterium Isotope Effect (Chromatographic Separation)

The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This reduces the molar volume and slightly lowers the lipophilicity of the molecule.

  • The Result: In Reversed-Phase LC (RPLC), deuterated analogs often elute earlier than the unlabeled analyte.[3]

  • The Danger: If the shift is significant (e.g., >0.1 min in a fast gradient), the analyte may elute in a region of high ion suppression (e.g., co-eluting phospholipids), while the IS elutes earlier in a "clean" region. The IS will overestimate the recovery, leading to inaccurate quantification.

Isotopic Cross-Talk (Bidirectional Interference)

Validation must prove that the signals are distinct.

  • IS

    
     Analyte (Impurity):  The deuterated standard is not 100% pure. It contains 
    
    
    
    ,
    
    
    , and
    
    
    (unlabeled) species. If you spike the IS at high concentrations, the
    
    
    impurity contributes to the Analyte signal.
  • Analyte

    
     IS (Natural Isotopes):  The analyte has natural 
    
    
    
    isotopes. If the IS is only +1 or +2 Da heavier, the analyte's M+1 or M+2 isotope peak will contribute to the IS channel. Rule of Thumb: Use a D-IS with at least +3 Da mass difference.

Part 3: The Self-Validating Experimental Protocol

Do not rely on standard calibration alone.[2][4] You must perform these specific "stress tests" during method validation (compliant with ICH M10).

Experiment A: The "Cross-Signal Contribution" Test

Objective: Quantify the spectral overlap (Cross-talk).

  • Prepare Sample 1 (ULOQ Only): Inject the Analyte at the Upper Limit of Quantification (ULOQ) without Internal Standard.

    • Monitor: The IS MRM channel.

    • Acceptance: Signal in IS channel must be

      
        of the average IS response.
      
  • Prepare Sample 2 (IS Only): Inject the Internal Standard at the working concentration without Analyte.

    • Monitor: The Analyte MRM channel.

    • Acceptance: Signal in Analyte channel must be

      
        of the analyte's Lower Limit of Quantification (LLOQ).
      
Experiment B: The "RT Shift & Matrix Factor" Map

Objective: Ensure the RT shift does not compromise normalization.

  • Post-Column Infusion: Infuse the Analyte and D-IS continuously into the MS source.

  • Inject Blank Matrix: Inject a precipitated plasma/serum blank via the LC column.

  • Observe: Look for "dips" in the baseline (ion suppression zones).

  • Overlay: Overlay the chromatogram of your D-IS and Analyte.

    • Critical Check: If the D-IS elutes before the Analyte, does it fall into a suppression zone that the Analyte avoids? If yes, the method fails. You must adjust the gradient or change the column chemistry (e.g., move to Phenyl-Hexyl) to force co-elution.

Experiment C: Scrambling/Exchange Check

Objective: Verify label stability.

  • Incubate: Store D-IS in your reconstitution solvent (often acidic, e.g., 0.1% Formic Acid) for 24 hours.

  • Analyze: Compare the mass spectrum of the fresh vs. incubated IS.

  • Fail Criteria: If the molecular ion intensity decreases and a [M-1] peak appears, deuterium is exchanging with the solvent protons. Solution: Switch to a neutral pH solvent or use a D-IS labeled on a non-exchangeable aromatic ring.

Part 4: Visualization (Validation Logic)

The following diagram illustrates the decision logic for validating a Deuterated Internal Standard method.

ValidationWorkflow Start Start Validation: Deuterated IS Selection MassDiff Check Mass Difference (ΔMass) Start->MassDiff IsDiffSufficient Is ΔMass ≥ 3 Da? MassDiff->IsDiffSufficient CrossTalkTest Exp A: Cross-Signal Test (ULOQ vs Blank IS) IsDiffSufficient->CrossTalkTest Yes Redesign FAIL: Redesign Method (Change Solvent or IS) IsDiffSufficient->Redesign No (Risk of overlap) PassCrossTalk Interference < 20% LLOQ? CrossTalkTest->PassCrossTalk RTEval Exp B: Retention Time (RT) Evaluation PassCrossTalk->RTEval Yes PassCrossTalk->Redesign No (Impurity/Overlap) IsRTShift Is RT Shift > 0.1 min? RTEval->IsRTShift MatrixMap Perform Matrix Factor Comparison (IS vs Analyte) IsRTShift->MatrixMap Yes (High Risk) Scrambling Exp C: H/D Exchange Stability Test IsRTShift->Scrambling No (Co-elution) IsMFConsistent Is Matrix Factor Ratio Consistent (CV < 15%)? MatrixMap->IsMFConsistent IsMFConsistent->Scrambling Yes IsMFConsistent->Redesign No (Differential Suppression) Valid METHOD VALIDATED Scrambling->Valid Stable

Caption: Figure 1. Decision tree for validating Deuterated Internal Standards, addressing mass overlap, RT shifts, and matrix effects.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation: Guidance for Industry. [Link][6][7][8][9]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wang, S., & Cyronak, M. (2013). Separation of deuterated isotopomers from their protium counterparts in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms and Benefits. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Pentynoic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disposal of 4-Pentynoic Acid-d4 requires a bifurcated safety approach that addresses two distinct chemical functionalities: the corrosivity of the carboxylic acid and the explosive potential of the terminal alkyne.[1]

While standard organic acid disposal protocols address the former, they often neglect the latter. Critical Warning: The terminal alkyne moiety (


) poses a latent risk of forming shock-sensitive metal acetylides if allowed to contact copper, silver, or brass plumbing systems.[1] Consequently, this compound must never  be disposed of via municipal drainage, regardless of dilution or neutralization.

This guide provides a self-validating workflow to ensure compliance with RCRA regulations and laboratory safety standards.

Hazard Profile & Physical Properties

Before initiating disposal, verify the material against the following hazard profile. The deuterated nature (d4) does not alter the chemical toxicity or reactivity profile compared to the proteo-analog, but it does imply high economic value, prioritizing recovery where feasible.[1]

PropertySpecificationHazard Implication
CAS Number 6089-09-4 (Unlabeled)Reference for regulatory lookup.[2][3][1]
Flash Point ~75°C (Combustible)High risk in oxidative waste streams.[2][3][1]
Corrosivity pH < 2 (in solution)RCRA Code D002 .[2][3][1][4] Causes severe skin/eye burns.[1][5][6][7][8]
Reactivity Terminal AlkyneForms explosive acetylides with Cu, Ag, Hg.[2][3]
State Crystalline Solid / Liquid (melt)Hygroscopic; store under inert gas.[2][3][1]

Operational Decision Matrix

Do not default to disposal. Use this logic flow to determine the most scientifically and economically sound path.

DisposalDecision Start Waste Assessment: This compound CheckPurity Is the material chemically pure (>95%) but expired? Start->CheckPurity CheckContam Is it a reaction mixture or heavily contaminated? CheckPurity->CheckContam No Recov RECOVERY PROTOCOL Recrystallize & Re-verify NMR CheckPurity->Recov Yes (High Value) SolidWaste SOLID WASTE STREAM Pack in original glass container CheckContam->SolidWaste Solid/Precipitate LiqWaste LIQUID WASTE STREAM Segregate from Metals CheckContam->LiqWaste Solution

Figure 1: Decision matrix for handling high-value deuterated isotopes. Prioritize recovery for pure, expired solids; strictly segregate waste streams for mixtures.[2][3]

Disposal Protocols

Protocol A: Solid Waste (Pure or Precipitated)

Applicability: Expired solids, spill cleanup residues, or failed reaction cakes.

  • Container Selection: Use the original glass vial if possible. If transferring, use a borosilicate glass or HDPE container.[1] Avoid metal cans or containers with metal-lined caps.

  • Labeling: Affix a hazardous waste label clearly marked:

    • Chemical Name: this compound[2][3][1]

    • Hazards: Corrosive, Combustible.[1][6][7]

    • Warning:"DO NOT COMBINE WITH METAL SALTS"

  • Secondary Containment: Place the primary container inside a clear plastic bag (polyethylene) to contain potential leakage and separate it from other organic solids in the central accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or quenched reaction solutions.[1]

The Acetylide Risk: Standard lab sinks often utilize copper piping or brass fittings.[1] Pouring terminal alkynes down the drain can result in the formation of copper acetylide (


) inside the trap, which is a shock-sensitive explosive.[1]

Step-by-Step Procedure:

  • Segregation: Designate a specific waste bottle for "Acidic Organic Waste - No Metals."

  • Compatibility Check: Ensure the waste bottle does not contain:

    • Silver nitrate residues.[1]

    • Copper catalysts (CuI, CuBr).[1]

    • Oxidizing agents (Peroxides, Nitric Acid).[1]

  • Neutralization (Optional but Recommended):

    • Why: Reduces the risk of container degradation.[1]

    • Method: Slowly add the acidic solution to a stirred slurry of Sodium Bicarbonate (

      
      ) in ice water.
      
    • Caution: This generates

      
       gas.[1] Allow evolution to cease before capping.[1]
      
  • Final Packaging: Cap the waste container loosely initially to ensure no pressure buildup, then tighten for transport.

Regulatory Compliance (RCRA)[2][3]

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).[1]

Regulatory CategoryClassification CodeRequirement
Characteristic Waste D002 (Corrosivity)Applied if pH

2 or liquid corrodes steel.[2][3][1][4]
Listed Waste Not Listed (P/U)Not specifically listed, but characteristic rules apply.
Empty Containers "RCRA Empty"Container must be triple-rinsed.[2][3][1] Rinsate must be treated as hazardous waste.[1][9]

Labeling Requirement: All waste containers must be labeled "Hazardous Waste" with the start date of accumulation. The label must explicitly list "this compound" rather than generic "Organic Acid."[1]

Emergency Response (Spills)[2][3][10]

If a spill occurs outside a fume hood:

  • Evacuate the immediate area (vapors are corrosive to the respiratory tract).[1]

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralize: Cover the spill with Sodium Carbonate or Spill-X-A (acid neutralizer).[1]

  • Absorb: Once bubbling ceases, absorb with vermiculite or dry sand.[1]

  • Disposal: Scoop into a plastic pail. Do not use a metal dustpan. [3]

References

  • National Institutes of Health (PubChem). 4-Pentynoic acid | C5H6O2 | CID 22464 - Safety and Hazards. [Link][2][3][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Glen Research. Safety Data Sheet: Alkyne-NHS Ester (Handling of Terminal Alkynes). [Link]

Sources

Operational Guide: Personal Protective Equipment & Handling of 4-Pentynoic Acid-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

To: Research & Development Teams From: Senior Application Scientist, Chemical Safety Division Subject: Safe Handling Protocol for 4-Pentynoic Acid-d4 (CAS: 6089-09-4 / Isotope Analog)

Handling this compound requires a Dual-Protection Strategy . Unlike standard reagents, this compound presents a convergence of two critical factors:

  • Biological Hazard: It is a corrosive organic acid (Skin Corr.[1] 1B) capable of causing severe tissue damage.[2]

  • Analytical Integrity: As a deuterated internal standard or metabolic probe, it is a high-value asset. Contamination from atmospheric moisture or skin oils compromises isotopic purity and mass spectrometry baselines.

This guide moves beyond generic safety advice, providing a field-validated workflow to ensure researcher safety and data fidelity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound shares the physicochemical toxicity profile of its non-deuterated parent, with added financial risk.

Hazard ClassGHS CategoryOperational Implication
Skin Corrosion Category 1B Immediate irreversible damage to skin/eyes upon contact. Necrosis potential.
Physical State Solid (Crystalline)Dust inhalation risk. Fines can become airborne during weighing.
Reactivity Acidic / AlkyneReacts with strong oxidizers and bases. Alkyne moiety can react with active metals (Cu, Ag).
Flash Point ~75°CCombustible.[2] Avoid open flames or high-heat sources during solubilization.[3]

Expert Insight: Do not be deceived by the "fatty acid" nomenclature. Short-chain alkynyl acids are aggressive tissue irritants. Treat this substance with the same respect you accord to glacial acetic acid or trifluoroacetic acid.

The PPE Defense System (Layered Protocol)

We utilize a 3-Layer Barrier System to prevent exposure. Standard "lab attire" is insufficient for corrosive solids.

Layer 1: Dermal Protection (Hands)

Requirement: Double-gloving is mandatory.

  • Inner Glove: 4 mil Nitrile (Tactile sensitivity).

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Chemical barrier).

  • Rationale: 4-Pentynoic acid can permeate thin latex. Nitrile offers superior resistance to organic acids. The outer glove is sacrificial—remove immediately if contaminated to protect the inner "clean" layer and the sample.

Layer 2: Ocular & Respiratory Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

    • Critical: Safety glasses are unacceptable . Dust particles can bypass glasses. Goggles seal the ocular cavity.

  • Respiratory: Handling must occur within a certified Chemical Fume Hood .

    • Velocity: Face velocity 80–100 fpm.

    • Backup: If hood access is impossible (rare), a half-face respirator with P100/OV (Organic Vapor) cartridges is required.

Layer 3: Body Shielding
  • Torso: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Synthetic blends can melt into skin if a flash reaction occurs.

  • Extremities: Closed-toe leather/composite shoes. No mesh sneakers (acid penetrates mesh instantly).

PPE Selection Summary Table
Protection ZoneRecommended MaterialSpecificationBreakthrough Time
Hand (Primary) Nitrile (High-Grade)>0.11 mm thickness>480 min (est.)
Hand (Secondary) Neoprene/NitrileExtended cuffN/A (Sacrificial)
Eye PolycarbonateIndirect Vent GogglesImpact + Splash
Body Cotton/NomexKnee-length coatN/A

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Handling this compound State Is the material Solid or Solubilized? Start->State Solid Solid (Weighing) State->Solid Liquid Liquid (Solution) State->Liquid Risk_Dust Risk: Airborne Dust & Static Solid->Risk_Dust Risk_Splash Risk: Corrosive Splash Liquid->Risk_Splash Controls_Solid Controls: 1. Fume Hood (Sash Low) 2. Anti-Static Gun 3. Splash Goggles Risk_Dust->Controls_Solid Controls_Liquid Controls: 1. Double Nitrile Gloves 2. Face Shield + Goggles 3. Fume Hood Risk_Splash->Controls_Liquid

Figure 1: Decision logic for PPE selection based on the physical state of the reagent.

Operational Workflow: The "Zero-Loss" Protocol

Step 1: Preparation
  • De-clutter: Remove all non-essential items from the fume hood.

  • Static Control: Deuterated solids are often dry and static-prone. Use an ionizing fan or anti-static gun inside the hood to prevent the powder from "jumping" during weighing.

  • Balance Check: Verify analytical balance calibration.

Step 2: Weighing (The Critical Moment)
  • Do not use a spatula directly into the stock bottle. This introduces cross-contamination.

  • Technique: Tap the stock bottle gently to transfer the solid into a pre-weighed, disposable weighing boat or glass vial.

  • Containment: Immediately recap the stock bottle. Parafilm the cap if storing for long periods to prevent H/D exchange with atmospheric moisture.

Step 3: Solubilization
  • Solvent Choice: 4-Pentynoic acid is soluble in organic solvents (Ethanol, DMSO, DCM).

  • Exotherm: Dissolution may be slightly exothermic. Add solvent slowly down the side of the vial.

  • Vessels: Use borosilicate glass (Class A). Avoid plastics that may leach plasticizers into your high-sensitivity MS samples.

Disposal & Decontamination

Never dispose of this compound in the sink. It is illegal and dangerous.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste (Corrosive/Toxic) .

  • Liquid Waste: Solutions must be segregated into Acidic Organic Waste . Do not mix with oxidizing acids (Nitric/Perchloric) as the alkyne group creates an explosion hazard.

  • Spill Cleanup:

    • Small Spill (<5g): Cover with sodium bicarbonate (baking soda) or a commercial acid neutralizer. Wait for bubbling to cease. Sweep up with a dustpan (do not use a brush that generates dust) and place in hazardous waste.

    • Decon: Wipe the area with water, followed by ethanol.

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact Flush immediately with water for 15 minutes.[2] Remove contaminated clothing while under the shower.[3][4][5]Seek medical attention.[3][5] Burns may be delayed.[2]
Eye Contact Flush eyes at eyewash station for 15 minutes. Hold eyelids open.Urgent: Ophthalmologist review required.
Inhalation Move to fresh air.[3][5] If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22464, 4-Pentynoic acid. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Pentynoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Shchepinov, M. S. (2007). Reactive Oxygen Species, Isotope Effect, and Aging. (Context on stability of deuterated fatty acids). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.